D-Altrose
Description
Properties
IUPAC Name |
(3S,4R,5S,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4-,5+,6?/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZGKKKJIJFFOK-RSVSWTKNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@H]([C@@H](C(O1)O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical and Chemical Properties of D-Altrose
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Altrose is an aldohexose, a monosaccharide that is an epimer of D-allose and D-mannose (specifically at C3)[1]. As a rare sugar, it is not as abundant in nature as other hexoses like glucose or fructose. However, its unique stereochemistry imparts distinct physical and chemical properties that are of growing interest in various scientific disciplines, including glycobiology and medicinal chemistry. This compound has been noted for its potential antioxidant properties, which are attributed to its ability to suppress the production of reactive oxygen species (ROS) in mitochondria by competing with D-glucose at the cellular level. This guide provides a comprehensive overview of the core physical and chemical characteristics of this compound, detailed experimental protocols for their determination, and visualizations of relevant chemical processes.
Physical Properties of this compound
This compound is a white to off-white crystalline solid under standard conditions[1][2]. It is soluble in water and has limited solubility in methanol[1][3].
Quantitative Physical Data
| Property | Value | References |
| Molecular Formula | C₆H₁₂O₆ | |
| Molecular Weight | 180.16 g/mol | |
| Melting Point | 103-105 °C | |
| Specific Rotation ([α]D) | +32.6° (c=1, H₂O, at equilibrium) | |
| Solubility | Soluble in water, practically insoluble in methanol |
Chemical Properties of this compound
This compound exhibits the typical chemical reactivity of an aldohexose. Its structure, featuring multiple hydroxyl groups and an aldehyde group in its open-chain form, allows for a variety of chemical transformations.
Key Chemical Characteristics
-
Reducing Sugar : Due to the presence of a hemiacetal group in its cyclic form, which is in equilibrium with the open-chain aldehyde form, this compound is a reducing sugar. This allows it to react with oxidizing agents such as Fehling's or Benedict's solution.
-
Epimerization : this compound is the C3 epimer of D-mannose. This stereochemical relationship is crucial in understanding its biological activities and enzymatic transformations.
-
Mutarotation : In solution, this compound undergoes mutarotation, where the α and β anomers interconvert through the open-chain form until an equilibrium is reached. This is observed as a change in the optical rotation over time. The equilibrium specific rotation in water is +32.6°.
-
Antioxidant Properties : this compound has been shown to possess antioxidant properties by suppressing the production of reactive oxygen species (ROS) in mitochondria. This is thought to occur through competition with D-glucose at the cellular level.
¹³C NMR Spectral Data
The ¹³C NMR spectrum of this compound in D₂O shows the presence of α- and β-pyranose as well as α- and β-furanose forms in equilibrium.
| Carbon Atom | α-pyranose (ppm) | β-pyranose (ppm) | α-furanose (ppm) | β-furanose (ppm) |
| C1 | 95.3 | 93.3 | 102.7 | 96.9 |
| C2 | 71.9 | 72.3 | 83.0 | 78.1 |
| C3 | 71.8 | 72.1 | 77.4 | 76.7 |
| C4 | 66.8 | 65.8 | 84.8 | 82.6 |
| C5 | 72.8 | 75.6 | 73.2 | 74.2 |
| C6 | 62.1 | 63.1 | 63.9 | 64.0 |
| Data sourced from Omicron Biochemicals, Inc. |
Experimental Protocols
Determination of Melting Point
Objective: To determine the temperature range over which this compound transitions from a solid to a liquid.
Methodology:
-
Sample Preparation: A small amount of dry, powdered this compound is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus.
-
Heating: The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) near the expected melting point.
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Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded. This range is reported as the melting point.
Measurement of Optical Rotation
Objective: To measure the specific rotation of this compound in an aqueous solution.
Methodology:
-
Solution Preparation: A solution of this compound of a known concentration (e.g., 1 g/100 mL) is prepared in distilled water.
-
Polarimeter Calibration: The polarimeter is calibrated using a blank (distilled water).
-
Measurement: The prepared this compound solution is placed in a polarimeter cell of a known path length (e.g., 1 dm). The observed optical rotation (α) is measured at a specific wavelength (typically the sodium D-line, 589 nm) and temperature.
-
Calculation of Specific Rotation: The specific rotation [α] is calculated using the formula: [α] = α / (l × c) where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.
-
Equilibrium Measurement: For mutarotation, the optical rotation is monitored over time until a stable value is reached.
Purification of this compound
Objective: To purify this compound from a crude mixture, potentially containing salts from a preceding synthesis step.
Methodology:
-
Dissolution: The crude this compound sample is dissolved in a minimal amount of water.
-
Ion Exchange Chromatography: The aqueous solution is passed through a column of a cation exchange resin (e.g., Amberlite IR-120) followed by a column of an anion exchange resin (e.g., Duolite A) to remove ionic impurities.
-
Concentration: The eluate is concentrated under reduced pressure to yield a syrup.
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Crystallization: The syrup is dissolved in methanol, filtered, and the solvent is evaporated in a vacuum desiccator over a drying agent like calcium chloride.
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Seeding and Isolation: The resulting thick syrup is seeded with a few crystals of pure this compound and stirred. Before the entire mass solidifies, the crystalline material is transferred to a Büchner funnel using methanol and collected by filtration.
-
Recrystallization: The crystals can be further purified by recrystallization from aqueous ethanol.
Visualizations
Antioxidant Mechanism of this compound
References
The Enigmatic Presence of D-Altrose: A Technical Guide to its Natural Occurrence and Sources
For Immediate Release
This technical guide provides a comprehensive overview of the natural occurrence and sources of D-Altrose, a rare aldohexose sugar. Targeted at researchers, scientists, and professionals in drug development, this document delves into the limited natural reservoirs of this compound, its biosynthetic origins, and the methodologies for its detection and isolation.
Executive Summary
This compound, a C-3 epimer of D-mannose, is one of the rarest monosaccharides in nature, often referred to as an "unnatural" sugar. Its scarcity has historically limited its research applications. However, the discovery of a this compound derivative in certain fungi and the potential for its enzymatic synthesis have renewed interest in its biological functions. This guide synthesizes the current knowledge on this compound, presenting quantitative data, detailed experimental protocols, and relevant biochemical pathways to serve as a foundational resource for the scientific community.
Natural Occurrence: A Rarity in the Saccharide World
Contrary to a previous report citing its presence in Pogostemon cablin, extensive phytochemical analysis of this plant has not substantiated this claim, with research primarily focused on its essential oil components. The natural occurrence of free this compound remains largely unconfirmed. However, a derivative, 6-deoxy-D-altrose , has been definitively identified as a constituent of a polysaccharide in edible mushrooms of the Lactarius genus.
Fungal Polysaccharides: The Primary Natural Source
The most concrete evidence for a naturally occurring this compound derivative comes from the fruiting bodies of the mushrooms Lactarius lividatus and Lactarius akahatsu. In these species, 6-deoxy-D-altrose is a component of a novel α-glucan.
The Enantiomer: L-Altrose in Bacteria
While the focus of this guide is this compound, it is noteworthy that its enantiomer, L-Altrose, has been isolated from the bacterium Butyrivibrio fibrisolvens, a common inhabitant of the rumen. This discovery underscores the diverse and sometimes stereospecific synthesis of rare sugars in the microbial world.
Quantitative Analysis of this compound Derivatives
To date, there has been no reported quantification of free this compound in any natural source. The available quantitative data pertains to the molar ratio of 6-deoxy-D-altrose within the polysaccharide isolated from Lactarius lividatus.
| Source Organism | Polysaccharide Component | Molar Ratio (D-Glucose : D-Galactose : 6-deoxy-D-altrose) | Reference |
| Lactarius lividatus | α-glucan | 3.0 : 1.0 : 1.0 | [1] |
Biosynthesis of Altrose and its Epimers
The biosynthetic pathway for this compound in natural systems is not well understood due to its extreme rarity. However, insights can be gleaned from the well-characterized biosynthesis of its C-3 epimer, D-Allose, in genetically engineered microorganisms, and the general metabolism of the bacterium known to produce L-Altrose.
Enzymatic Production of D-Allose and this compound as a Byproduct
Metabolically engineered Escherichia coli has been utilized for the production of D-Allose from the inexpensive substrate D-Glucose. In this multi-enzyme cascade, this compound can be formed as a byproduct. The pathway involves the conversion of D-Glucose to D-psicose (D-allulose), which is then epimerized to D-Allose. The enzyme L-rhamnose isomerase, which can be used for this epimerization, is known to also produce this compound.
Biosynthetic pathway for D-Allose in engineered E. coli.
L-Altrose Biosynthesis in Butyrivibrio fibrisolvens
The specific biosynthetic pathway for L-Altrose in Butyrivibrio fibrisolvens has not been fully elucidated. It is likely synthesized as a component of a cell surface polysaccharide. A hypothetical pathway would involve the epimerization of a common L-sugar precursor.
Signaling Pathways of Altrose Epimers
There are no known signaling pathways directly involving this compound. However, its epimer, D-Allose, has been shown to act as a signaling molecule in plants, triggering defense responses.
D-Allose-Triggered Plant Immunity in Rice
D-Allose induces resistance to the bacterial pathogen Xanthomonas oryzae pv. oryzae in rice. This process is initiated by the phosphorylation of D-Allose, leading to the generation of reactive oxygen species (ROS) via NADPH oxidase.
D-Allose-triggered immunity pathway in rice.
Experimental Protocols
Isolation of 6-deoxy-D-altrose from Lactarius mushrooms
This protocol is based on the methodology described for the isolation of the 6-deoxy-D-altrose-containing polysaccharide from Lactarius akahatsu and Lactarius lividatus.
5.1.1. Extraction of Crude Polysaccharide
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Sample Preparation: Fresh fruiting bodies of the mushroom are washed with distilled water and air-dried at 40°C for 48 hours. The dried mushrooms are then ground into a fine powder.
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Extraction: The mushroom powder is suspended in distilled water and heated. The suspension is then centrifuged, and the supernatant containing the crude polysaccharide is collected.
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Purification: The supernatant is treated with a protease to remove protein contaminants. The crude polysaccharide is then precipitated with ethanol, collected by centrifugation, and freeze-dried.
5.1.2. Acid Hydrolysis of the Polysaccharide
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The purified polysaccharide is dissolved in trifluoroacetic acid (TFA).
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The solution is heated to hydrolyze the glycosidic bonds, releasing the constituent monosaccharides.
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The TFA is removed by evaporation under reduced pressure.
5.1.3. Isolation and Identification of 6-deoxy-D-altrose
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The hydrolyzed monosaccharide mixture is separated using column chromatography.
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Fractions are analyzed by thin-layer chromatography (TLC) to identify those containing the desired sugar.
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The purified 6-deoxy-D-altrose is identified and characterized using:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to determine the structure of the sugar.
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Specific Rotation: The optical rotation of the purified sugar is measured and compared to that of an authentic standard of 6-deoxy-D-altrose.
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Workflow for the isolation of 6-deoxy-D-altrose.
Conclusion and Future Perspectives
The natural occurrence of this compound and its derivatives is a field ripe for further exploration. While currently limited to a deoxy-derivative in a specific genus of mushrooms, the potential for discovering other natural sources exists. The development of more sensitive analytical techniques will be crucial in screening a wider range of organisms. Furthermore, elucidating the biosynthetic pathways of both D- and L-Altrose in microorganisms could pave the way for sustainable production methods. Understanding the biological roles of these rare sugars, potentially by using their epimers as functional analogs, may unlock new avenues for therapeutic and biotechnological applications. This guide serves as a starting point for researchers venturing into the fascinating and underexplored world of this compound.
References
D-Altrose: An In-depth Technical Guide on a Rare Unnatural Monosaccharide
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-Altrose, an unnatural aldohexose, stands as a molecule of significant interest in the realms of chemical biology and drug discovery. As a C-3 epimer of D-mannose, its unique stereochemistry confers distinct physical and biological properties that differentiate it from more common monosaccharides. While its natural occurrence is exceptionally rare, with L-altrose being isolated from Butyrivibrio fibrisolvens, this compound is primarily accessible through chemical synthesis.[1] This guide provides a comprehensive technical overview of this compound, encompassing its physicochemical properties, synthesis methodologies, and burgeoning applications, with a particular focus on its role as a precursor for biologically active molecules. Experimental protocols for its synthesis and relevant biological assays are detailed, and its limited known interactions with biological systems are discussed.
Physicochemical Properties of this compound
This compound is a white to off-white crystalline powder with a melting point ranging from 103-108 °C.[2][3] It is soluble in water and dimethyl sulfoxide (DMSO), slightly soluble in heated methanol, and practically insoluble in methanol under standard conditions.[1][3] Key physicochemical properties are summarized in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₂O₆ | |
| Molecular Weight | 180.16 g/mol | |
| Melting Point | 103-108 °C | |
| Specific Rotation [α]D | +32.6° (in water) | |
| Water Solubility | Soluble | |
| Methanol Solubility | Practically insoluble | |
| Appearance | White to off-white powder | |
| CAS Number | 1990-29-0 |
Synthesis of this compound
The rarity of this compound in nature necessitates its production through chemical synthesis. Several methods have been developed, each with distinct advantages and challenges.
Synthesis from Levoglucosenone
A prominent method for this compound synthesis involves the stereoselective reduction and cis-dihydroxylation of levoglucosenone to form D-altrosan (1,6-anhydro-β-D-altropyranose). Subsequent hydrolysis of the 1,6-anhydro bridge yields this compound.
Experimental Protocol: Synthesis of this compound from Levoglucosenone Derivative
This protocol is adapted from a patented method for preparing this compound.
Step 1: Synthesis of 1,6-anhydro-β-D-altropyranose (D-altrosan)
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Dissolve the starting material, a derivative of levoglucosenone, in a mixed solvent system (e.g., acetone and water).
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Add N-methylmorpholine-N-oxide as an oxidizing agent and a catalytic amount of osmium tetroxide.
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Stir the reaction mixture at room temperature for approximately 13 hours.
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Upon reaction completion, the product, D-altrosan, can be recrystallized from ethanol or 2-propanol to yield white crystals.
Step 2: Hydrolysis to this compound
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Dissolve 1.62 g (10.0 mmol) of D-altrosan in 100 ml of 1N hydrochloric acid.
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Add 50 ml of dioxane to the solution.
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Stir the solution for 5 hours at 100°C.
-
Neutralize the reaction mixture by passing it through an anion exchange resin (e.g., Amberlite IRA-410, hydroxyl ion type).
-
Remove the solvent by distillation under reduced pressure.
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Purify the residue using silica gel chromatography to separate any unreacted starting material from the this compound product.
Other Synthetic Routes
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From D-Fructose: this compound can be prepared from D-fructose using a combination of immobilized D-tagatose 3-epimerase and D-arabinose isomerase, though this method suffers from a low overall yield of approximately 6%.
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As a Byproduct: this compound is also formed as a byproduct during the production of D-allose from D-psicose via epimerization catalyzed by L-rhamnose isomerase.
Biological Activity and Applications
The primary application of this compound in research and development lies in its use as a chiral building block for the synthesis of various unnatural analogues of biologically active compounds, most notably iminosugars. Due to the lack of large-scale industrial production, its direct application in extensive biological research has been limited.
Iminosugar Derivatives
Iminosugars are carbohydrate mimics where the endocyclic oxygen is replaced by a nitrogen atom. This structural modification often leads to potent inhibition of glycosidases, enzymes that catalyze the hydrolysis of glycosidic bonds. This compound serves as a valuable precursor for the synthesis of a variety of iminosugar derivatives with potential therapeutic applications.
This compound as an Enzyme Substrate
While quantitative data on the enzymatic processing of this compound is scarce, it has been reported to be a substrate for β-glucosidase.
Experimental Protocol: General α-Glucosidase Inhibitory Assay
This protocol provides a general method for assessing the inhibitory activity of compounds against α-glucosidase, which can be adapted for studying this compound as a potential inhibitor or for comparison with other monosaccharides.
Materials:
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α-Glucosidase from Saccharomyces cerevisiae
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p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate
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Phosphate buffer (50 mM, pH 6.8)
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Test compound (e.g., this compound) dissolved in a suitable solvent
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Sodium carbonate (1 M)
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96-well microplate
-
Microplate reader
Procedure:
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Prepare a solution of the α-glucosidase enzyme (e.g., 2 U/mL) in phosphate buffer.
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In a 96-well plate, add 20 µL of the test compound solution at various concentrations.
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Add the α-glucosidase solution to each well and incubate for 5 minutes at 37°C.
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Initiate the reaction by adding 20 µL of 1 mM pNPG solution to each well.
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Incubate the mixture at 37°C for 20 minutes.
-
Terminate the reaction by adding 50 µL of 1 M sodium carbonate.
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Measure the absorbance at 405 nm using a microplate reader.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100 where Abs_control is the absorbance of the reaction with no inhibitor and Abs_sample is the absorbance in the presence of the test compound.
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The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, can be determined by plotting the percentage of inhibition against the inhibitor concentration.
Signaling Pathways
Direct evidence for the modulation of specific signaling pathways by this compound is currently lacking in the scientific literature. However, studies on the structurally related rare sugar, D-allose, have revealed its involvement in several cellular signaling cascades. For instance, D-allose has been shown to suppress gibberellin signaling in plants and to inhibit the mTOR signaling pathway in cancer cells, leading to the induction of autophagy. Given the structural similarities, it is plausible that this compound may exert effects on similar pathways, though this remains an area for future investigation.
Logical Relationship of D-Allose on mTOR Pathway
Caption: D-Allose inhibits the mTOR signaling pathway, a negative regulator of autophagy.
Experimental Workflows
The study of unnatural monosaccharides like this compound involves a multi-step workflow from synthesis to biological evaluation.
General Experimental Workflow for this compound Research
Caption: A typical workflow for the synthesis and biological evaluation of this compound.
Future Perspectives
This compound remains a relatively underexplored monosaccharide with significant potential. The development of more efficient and scalable synthetic routes is crucial to facilitate its broader investigation. Future research should focus on elucidating its direct biological effects, including a comprehensive screening against a panel of glycosidases and other carbohydrate-binding proteins to identify specific targets. Quantitative analysis of these interactions will be paramount. Furthermore, investigating the impact of this compound on cellular signaling pathways, drawing parallels from the known activities of D-allose, could unveil novel therapeutic opportunities. As our understanding of the intricate roles of carbohydrates in biology expands, unnatural monosaccharides like this compound are poised to become increasingly valuable tools for research and drug development.
References
The Unraveling of a Rare Sugar: An In-depth Technical Guide to the Discovery and Historical Synthesis of D-Altrose
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Altrose, a C-3 epimer of D-mannose, stands as one of the rarer aldohexoses in the landscape of carbohydrate chemistry.[1] Unlike its abundant cousins, D-glucose and D-fructose, this compound is not found in significant quantities in nature, making its study and application reliant on synthetic production.[1][2] This guide provides a comprehensive technical overview of the discovery and historical synthesis of this compound, offering a deep dive into the foundational experiments that first brought this elusive sugar to light. We will explore the key scientific figures who paved the way, detail the seminal synthetic methodologies, present available quantitative data, and visualize the logical progression of its chemical synthesis.
The Dawn of Discovery: Early Pioneers in Carbohydrate Chemistry
The story of this compound is intrinsically linked to the golden age of carbohydrate chemistry in the early 20th century, a period marked by the pioneering work of chemists who sought to unravel the complex structures and stereochemistry of sugars. Two figures stand out in the early history of this compound: Phoebus A. Levene and Claude S. Hudson.
Phoebus A. Levene (1869-1940) , a Russian-born American biochemist, made profound contributions to the understanding of nucleic acids and proteins.[3][4] His meticulous work on the structure of sugars, including the identification of ribose and deoxyribose, laid the groundwork for much of modern biochemistry. Levene's laboratory at the Rockefeller Institute for Medical Research was a hub of innovation, and it was here that the initial steps towards the synthesis of this compound were taken.
Claude S. Hudson (1881-1952) , an American chemist, is renowned for his extensive work on the chemistry of carbohydrates, particularly the relationship between their structure and optical rotation. His "Hudson's rules" are fundamental principles in stereochemistry. Hudson and his team at the National Institutes of Health made significant strides in the synthesis and characterization of rare sugars, including the first definitive synthesis of this compound.
Historical Synthesis of this compound: A Chronological Overview
The synthesis of this compound has evolved from complex, multi-step chemical processes to more streamlined methods. The following sections detail the key historical approaches.
The Levene and Jacobs Kiliani-Fischer Synthesis (1910)
The first reported synthesis that led to a derivative of this compound was achieved by P. A. Levene and W. A. Jacobs in 1910. Their work utilized the Kiliani-Fischer synthesis, a chain-elongation process that adds a carbon atom to an aldose.
The synthesis commenced with D-ribose. The key steps of the Kiliani-Fischer synthesis as applied by Levene and Jacobs are outlined below. This process, while groundbreaking, was not without its challenges, as it produced a mixture of epimeric acids that were difficult to separate.
Logical Workflow of the Levene and Jacobs Synthesis:
The Richtmyer and Hudson Synthesis from Neolactose (1935)
The first definitive synthesis of crystalline this compound was reported by Nelson K. Richtmyer and Claude S. Hudson in 1935. Their elegant approach involved the chemical transformation of lactose, a readily available disaccharide. A key step in this synthesis was a Walden inversion, a reaction that inverts the stereochemical configuration at a chiral center.
This multi-step synthesis, while complex, yielded pure, crystalline this compound, allowing for its proper characterization for the first time.
Logical Workflow of the Richtmyer and Hudson Synthesis:
Quantitative Data for this compound
The following tables summarize the available quantitative data for this compound.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₁₂O₆ | |
| Molar Mass | 180.16 g/mol | |
| Melting Point | 103-105 °C | |
| Specific Rotation ([α]D) | +32.6° (in water, at equilibrium) | |
| Appearance | Colorless to off-white crystalline solid | |
| Solubility in Water | Soluble | |
| Solubility in Methanol | Almost insoluble |
Table 2: 13C NMR Chemical Shifts (δ) for this compound in D₂O (75 MHz)
| Carbon Atom | α-pyranose | β-pyranose | α-furanose | β-furanose |
| C1 | 95.3 | 93.3 | 102.7 | 96.9 |
| C2 | 71.9 | 72.3 | 83.0 | 78.1 |
| C3 | 71.8 | 72.1 | 77.4 | 76.7 |
| C4 | 66.8 | 65.8 | 84.8 | 82.6 |
| C5 | 72.8 | 75.6 | 73.2 | 74.2 |
| C6 | 62.1 | 63.1 | 63.9 | 64.0 |
Experimental Protocols
While the full experimental details from the original publications are extensive, this section provides a summary of the key methodologies employed in the historical syntheses of this compound.
General Procedure for Kiliani-Fischer Synthesis (adapted from Levene and Jacobs, 1910)
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Cyanohydrin Formation: An aqueous solution of D-ribose is treated with sodium cyanide to form a mixture of the two epimeric cyanohydrins. The reaction is typically carried out at room temperature.
-
Hydrolysis to Aldonic Acids: The cyanohydrin mixture is then hydrolyzed, usually by heating with a mineral acid (e.g., sulfuric acid), to convert the nitrile groups into carboxylic acid groups, yielding a mixture of D-altronic and D-allonic acids.
-
Separation of Epimeric Acids: The separation of the epimeric acids is a critical and often challenging step. Levene and Jacobs utilized fractional crystallization of the brucine salts of the acids to isolate the desired D-altronic acid.
-
Lactonization and Reduction (Not fully detailed in the initial report for this compound itself): The purified aldonic acid is then typically converted to its γ-lactone by heating. Subsequent reduction of the lactone, historically with sodium amalgam, yields the corresponding aldose.
General Procedure for Synthesis from Neolactose (adapted from Richtmyer and Hudson, 1935)
-
Preparation of Neolactose: This involves a multi-step process starting from lactose. A key step is the Walden inversion at C-2 of the glucose unit of lactose, which is achieved through a series of reactions involving the formation of an epoxide intermediate followed by its opening.
-
Hydrolysis of Neolactose: Neolactose is hydrolyzed with a dilute acid (e.g., sulfuric acid) to cleave the glycosidic bond, yielding an equimolar mixture of this compound and D-galactose.
-
Removal of D-Galactose: The resulting sugar mixture is subjected to fermentation with a specific strain of yeast that selectively metabolizes D-galactose, leaving this compound in the solution.
-
Isolation and Crystallization of this compound: The this compound is then isolated from the fermentation broth and purified by crystallization, typically from aqueous ethanol.
Modern Synthetic Approaches
While the historical syntheses were pivotal, modern organic chemistry has introduced more efficient and stereoselective methods for the synthesis of rare sugars like this compound. These methods often employ advanced techniques such as enzymatic synthesis and the use of chiral catalysts. For instance, this compound can be prepared from levoglucosenone via stereoselective reduction and cis-hydroxylation. Enzymatic epimerization of D-psicose has also been shown to produce this compound, albeit often as a byproduct in the synthesis of D-allose.
Conclusion
The journey of this compound from a hypothetical sugar to a well-characterized molecule is a testament to the ingenuity and perseverance of early 20th-century carbohydrate chemists. The foundational work of Levene, Jacobs, Richtmyer, and Hudson not only provided the first access to this rare sugar but also advanced the broader field of stereochemistry and synthetic organic chemistry. While modern methods offer more efficient routes to this compound, the historical syntheses remain as landmarks of chemical discovery, demonstrating the power of logical deduction and meticulous experimentation in unraveling the complexities of the molecular world. This guide serves as a technical resource for researchers to understand the origins and chemical synthesis of this unique monosaccharide, providing a basis for its further exploration in various scientific and therapeutic applications.
References
The Enigmatic Role of D-Altrose in the Microbial World: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-Altrose, a rare aldohexose sugar, remains one of the most understudied monosaccharides in the context of microbial physiology and metabolism. While its stereoisomers have garnered significant research interest, the biological role of this compound in microorganisms is largely uncharted territory. This technical whitepaper synthesizes the currently available, albeit limited, information on this compound in the microbial realm. It covers the known enzymatic transformations involving this compound, speculates on potential metabolic pathways, and discusses the nascent understanding of its physiological effects. This document also outlines experimental strategies to bridge the substantial knowledge gaps, providing a roadmap for future research into this enigmatic sugar.
Introduction: The Scarcity and Mystery of this compound
This compound is an epimer of D-mannose at C-3 and is classified as an "unnatural" monosaccharide due to its extreme rarity in nature.[1][2] In contrast, its L-enantiomer, L-Altrose, has been identified as a component of extracellular polysaccharides in the bacterium Butyrivibrio fibrisolvens.[2][3] The limited natural availability of this compound has been a significant barrier to comprehensive research into its biological functions, particularly within microorganisms.[1] While extensive studies have elucidated the metabolic pathways and signaling roles of other rare sugars like D-Allulose and D-Allose, this compound remains a scientific frontier. Understanding the interaction of microorganisms with this compound could unveil novel metabolic pathways, enzymatic activities, and potential applications in areas such as antimicrobial development or as a modulator of microbial communities.
Enzymatic Landscape: Microbial Enzymes Acting on this compound
Despite the lack of a defined metabolic pathway, several microbial enzymes have been shown to recognize and interconvert this compound or its derivatives, suggesting a latent metabolic potential.
Isomerases and Epimerases
A key enzyme capable of acting on this compound is D-arabinose isomerase from Klebsiella pneumoniae. This enzyme catalyzes the isomerization of D-psicose to this compound. Another enzyme, L-arabinose isomerase from Enterobacter aerogenes, has been shown to convert 6-deoxy-L-psicose to 6-deoxy-L-altrose, indicating that the core altrose structure is a substrate for this class of enzymes. Furthermore, L-rhamnose isomerase can produce this compound as a byproduct during the epimerization of D-psicose to D-allose.
The enzymatic production of this compound from the more readily available D-fructose has been demonstrated using a combination of immobilized D-tagatose 3-epimerase and D-arabinose isomerase, albeit with a low overall yield of 6%.
Quantitative Data on Enzymatic Conversions
The equilibrium of these enzymatic reactions provides insight into the thermodynamic favorability of this compound formation. The available quantitative data is summarized in the table below.
| Enzyme | Substrate | Product(s) | Equilibrium Ratio | Source Organism |
| D-arabinose isomerase | D-psicose | This compound | 13:87 (Altrose:Psicose) | Klebsiella pneumoniae |
| L-arabinose isomerase | 6-deoxy-L-psicose | 6-deoxy-L-altrose | 60:40 (Psicose:Altrose) | Enterobacter aerogenes |
Table 1: Quantitative Data on Enzymatic Reactions Involving Altrose
Hypothetical Metabolic Pathway for this compound Catabolism
Given the absence of a characterized this compound catabolic pathway, we propose a hypothetical route based on the known enzymatic activities and common principles of carbohydrate metabolism. This putative pathway connects this compound to central metabolism.
Caption: Hypothetical catabolic pathway for this compound in microorganisms.
This proposed pathway initiates with the isomerization of this compound to D-psicose, catalyzed by an enzyme such as D-arabinose isomerase. D-psicose can then be epimerized to D-tagatose. A subsequent hypothetical isomerization step would convert D-tagatose to D-fructose, a common substrate for glycolysis. The phosphorylation of D-fructose to fructose-6-phosphate would then channel it into central carbon metabolism. It is crucial to emphasize that this pathway is speculative and requires experimental validation.
Physiological Effects of this compound on Microorganisms
Direct studies on the physiological effects of this compound on microbial growth and behavior are exceptionally limited.
In a study investigating the potential of rare sugars to protect rice against bacterial blight caused by Xanthomonas oryzae, D-allose showed significant disease reduction. In contrast, this compound was mentioned as being less effective, suggesting it does not induce a strong defense response in the plant, and by extension, may have a different interaction with the pathogen.
There is a clear absence of systematic studies evaluating this compound as a carbon source for microbial growth or as an antimicrobial agent. Consequently, no data on growth inhibition, such as half-maximal inhibitory concentration (IC50) values, are available for any microorganism.
Experimental Protocols for Elucidating the Biological Role of this compound
To address the significant knowledge gaps, a structured experimental approach is necessary. Below are detailed methodologies for key experiments to investigate the biological role of this compound in a model microorganism, such as Escherichia coli or Saccharomyces cerevisiae.
Microbial Growth Assays
Objective: To determine if this compound can serve as a carbon source or if it has growth-inhibitory effects.
Methodology:
-
Media Preparation: Prepare a minimal medium with a defined chemical composition, lacking any carbon source.
-
Carbon Source Addition: Supplement the minimal medium with this compound at various concentrations (e.g., 0.1%, 0.5%, 1% w/v). As controls, prepare media with glucose (positive control) and no added sugar (negative control).
-
Inoculation: Inoculate the media with a standardized suspension of the test microorganism to a starting optical density (OD600) of 0.05.
-
Incubation: Incubate the cultures under appropriate conditions (e.g., 37°C with shaking for E. coli).
-
Growth Monitoring: Measure the OD600 at regular intervals (e.g., every 2 hours) for 24-48 hours to generate growth curves.
-
Data Analysis: Compare the growth curves to determine if this compound supports growth or inhibits growth in the presence of a primary carbon source.
Enzyme Assays
Objective: To identify and characterize enzymes that metabolize this compound.
Methodology:
-
Cell Lysate Preparation: Grow the microorganism in a medium containing this compound (if it induces enzyme expression) or a suitable inducing sugar. Harvest the cells and prepare a cell-free extract by sonication or French press.
-
Reaction Mixture: Set up a reaction mixture containing the cell-free extract, this compound as the substrate, and an appropriate buffer.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the microorganism's enzymes.
-
Product Detection: At various time points, stop the reaction and analyze the mixture for the depletion of this compound and the formation of products (e.g., D-psicose) using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Enzyme Purification: If activity is detected, purify the responsible enzyme(s) using standard chromatography techniques (e.g., ion exchange, size exclusion, affinity chromatography).
-
Kinetic Characterization: Determine the kinetic parameters (Km, Vmax, kcat) of the purified enzyme with this compound as the substrate.
Transcriptomic and Metabolomic Analyses
Objective: To identify genes and metabolic pathways that are responsive to this compound.
Methodology:
-
Cell Culture: Grow the microorganism in a minimal medium with this compound as the sole carbon source (if it supports growth) or in the presence of this compound and a primary carbon source. Use a culture with only the primary carbon source as a control.
-
Sample Collection: Harvest cells during the exponential growth phase.
-
RNA Sequencing (Transcriptomics): Extract total RNA, prepare cDNA libraries, and perform RNA sequencing to identify genes that are differentially expressed in the presence of this compound.
-
Metabolite Profiling (Metabolomics): Quench metabolism rapidly and extract intracellular metabolites. Analyze the metabolite profiles using LC-MS or GC-MS to identify changes in metabolite pools in response to this compound.
-
Data Integration: Integrate transcriptomic and metabolomic data to reconstruct this compound-responsive pathways and regulatory networks.
Caption: Experimental workflow to investigate the biological role of this compound.
Conclusion and Future Perspectives
The biological role of this compound in microorganisms remains a significant enigma. Current knowledge is limited to a few enzymatic transformations, with a complete absence of defined metabolic or signaling pathways. The available data suggests that while microbial enzymes can interact with this compound, it is not a readily metabolized substrate for most common microorganisms.
The future of this compound research in microbiology is ripe with opportunities. The systematic application of the experimental workflows outlined in this whitepaper will be crucial in answering fundamental questions:
-
Can any microorganism utilize this compound as a sole carbon and energy source?
-
Does this compound possess antimicrobial or signaling properties?
-
Are there novel, uncharacterized enzymes and pathways for this compound metabolism waiting to be discovered?
Answering these questions will not only expand our fundamental understanding of microbial carbohydrate metabolism but could also pave the way for novel biotechnological and therapeutic applications of this rare sugar. The journey to unravel the role of this compound in the microbial world has just begun.
References
The Epimeric Relationship of D-Altrose and D-Allose: A Technical Guide for Researchers
An In-depth Exploration of the Stereochemical Relationship, Physicochemical Properties, Interconversion, and Biological Significance of Two Rare Sugars
Abstract
D-Altrose and D-Allose are rare aldohexose monosaccharides that share a close stereochemical relationship as C-2 epimers. This technical guide provides a comprehensive overview of their relationship, intended for researchers, scientists, and professionals in drug development. The guide details their comparative physicochemical properties, methods for their synthesis and interconversion, and their distinct biological activities and associated signaling pathways. Experimental protocols for key transformations and analytical separations are provided to facilitate further research and application in various scientific domains.
Introduction
Rare sugars, monosaccharides that are not abundant in nature, have garnered increasing interest in the fields of medicine, biotechnology, and food science due to their unique physiological functions. Among these, this compound and D-Allose stand out due to their structural similarities yet differing biological roles. D-Allose, the C-3 epimer of D-glucose, has demonstrated a range of biological activities, including anti-inflammatory, anti-cancer, and immunosuppressive effects[1]. In contrast, this compound, the C-3 epimer of D-mannose, is an unnatural monosaccharide with more limited, but growing, research into its potential applications[2]. This guide elucidates the fundamental relationship between these two C-2 epimers, providing a technical foundation for their study and utilization.
Stereochemical Relationship
This compound and D-Allose are aldohexoses, meaning they are six-carbon sugars with an aldehyde group. Their core relationship lies in their stereochemistry. They are epimers at the second carbon atom (C-2), meaning they differ only in the configuration of the hydroxyl group at this position.
Physicochemical Properties
The subtle difference in stereochemistry at C-2 leads to distinct physicochemical properties for this compound and D-Allose. A summary of these properties is presented in the table below for easy comparison.
| Property | This compound | D-Allose |
| Molecular Formula | C₆H₁₂O₆ | C₆H₁₂O₆ |
| Molar Mass | 180.16 g/mol | 180.16 g/mol |
| Melting Point | 103-105 °C[2] | 148-150 °C |
| Specific Rotation ([α]D) | +32.6° (in water)[2] | +14.4° (in water, equilibrium) |
| Solubility | Soluble in water, practically insoluble in methanol[2] | Soluble in water, practically insoluble in alcohol |
| Appearance | White to off-white crystalline powder | White crystalline powder |
Synthesis and Interconversion
Both chemical and enzymatic methods have been developed for the synthesis and interconversion of this compound and D-Allose.
Chemical Synthesis
A common method for the synthesis of this compound involves the Kiliani-Fischer synthesis starting from D-ribose. However, this method is not stereoselective and produces D-allonic acid as a by-product, resulting in low yields of D-altronic acid, the precursor to this compound.
A more efficient, though multi-step, laboratory-scale synthesis of this compound can be achieved from levoglucosenone. This process involves stereoselective reduction and subsequent cis-hydroxylation to form D-altrosan, which is then hydrolyzed to yield this compound.
Experimental Protocol: Synthesis of this compound from 1,6-Anhydro-β-D-altropyranose (D-Altrosan)
-
Dissolution: Dissolve 1,6-anhydro-β-D-altropyranose (D-altrosan) in water.
-
Acid Hydrolysis: Add a proton-type cation exchange resin (e.g., Amberlite IR-120B) to the solution.
-
Reaction: Heat the mixture with stirring at 100°C for approximately 8.5 hours.
-
Neutralization: After the reaction, neutralize the mixture by passing it through a hydroxy anion-type anion exchange resin.
-
Solvent Removal: Remove the solvent by distillation under reduced pressure to obtain an oily residue.
-
Purification: Purify the this compound from the unreacted starting material by silica gel column chromatography.
D-Allose can be synthesized chemically from D-glucose. A common laboratory preparation involves the stereochemical inversion of the C-3 hydroxyl group of a protected D-glucose derivative, 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose. This is achieved through oxidation to a ketone followed by a stereospecific reduction and subsequent hydrolysis of the protecting groups.
Experimental Protocol: Chemo-enzymatic Synthesis of D-Allose
This novel approach provides a more efficient and scalable synthesis of D-Allose.
-
Enzymatic Oxidation: Perform a regio-selective oxidation at the C-3 position of a minimally protected benzyl-glucoside using an engineered bacterial glycoside-3-oxidase.
-
Chemical Reduction: Chemically reduce the resulting ketone at C-3 using a commercial reagent like LS-selectride to invert the configuration to that of allose. This step typically yields the allose derivative in high (e.g., 86%) yield.
-
Deprotection: Remove the benzyl protecting group via hydrogenation to afford the final product, D-Allose, with high (e.g., 94%) yield.
Enzymatic Interconversion
The epimerization of D-Allose and this compound can be catalyzed by certain enzymes, most notably isomerases. This interconversion typically proceeds through a common intermediate, the ketose D-psicose.
Experimental Protocol: Enzymatic Conversion of D-Allulose to D-Allose and this compound
This compound is often formed as a byproduct during the enzymatic production of D-Allose from D-psicose (D-allulose) using enzymes like L-rhamnose isomerase or glucose (xylose) isomerase.
-
Enzyme and Substrate Preparation: Prepare a solution of commercial immobilized glucose isomerase (e.g., Sweetzyme IT) in a suitable buffer (e.g., 50 mM EPPS buffer, pH 8.0). Prepare a concentrated solution of D-allulose (e.g., 500 g/L) in the same buffer.
-
Reaction Conditions: In a packed bed reactor with a working volume of 300 mL, continuously feed the D-allulose solution at a controlled dilution rate (e.g., 0.24/h) at 60°C.
-
Product Formation: The glucose isomerase will catalyze the conversion of D-allulose to a mixture of D-Allose and this compound. Under these conditions, a conversion yield of approximately 30% to D-Allose can be achieved, with this compound as a byproduct.
-
Product Analysis and Purification: Monitor the reaction products using HPLC. The final mixture will contain D-Allose, this compound, and unreacted D-allulose, which can then be separated using chromatographic techniques.
Biological Activity and Signaling Pathways
D-Allose and this compound exhibit distinct biological activities, which are currently subjects of intensive research.
D-Allose
D-Allose has been shown to possess a variety of biological functions, including anti-cancer, anti-inflammatory, and antioxidant properties.
In plants, D-Allose acts as a signaling molecule that triggers defense responses. It is phosphorylated by hexokinase to D-allose-6-phosphate, which initiates a signaling cascade involving the activation of NADPH oxidase and the production of reactive oxygen species (ROS). This pathway ultimately leads to the expression of pathogenesis-related (PR) proteins and enhanced resistance to pathogens.
In several cancer cell lines, D-Allose has been shown to inhibit cell proliferation. This effect is mediated, at least in part, by the upregulation of Thioredoxin-Interacting Protein (TXNIP). Increased TXNIP expression can lead to G1 cell cycle arrest and a reduction in glucose uptake by downregulating the glucose transporter 1 (GLUT1). D-allose treatment also leads to an increase in intracellular ROS in cancer cells.
References
The Solubility of D-Altrose: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Altrose, a rare aldohexose monosaccharide, is an epimer of D-mannose. While not as abundant in nature as common sugars like glucose, this compound and its derivatives are of increasing interest in the fields of chemical synthesis and drug discovery. It serves as a chiral building block for the synthesis of various biologically active molecules, including iminosugars[1]. A fundamental understanding of its solubility in different solvents is crucial for its application in synthetic chemistry, formulation development, and biological assays. This technical guide provides a comprehensive overview of the known solubility characteristics of this compound, details generalized experimental protocols for solubility determination, and illustrates relevant experimental workflows.
Core Data: Solubility of this compound
Quantitative solubility data for this compound is not extensively documented in publicly available literature. However, based on chemical principles and data from various sources, a qualitative and comparative summary can be presented. This compound, being a polyhydroxylated carbohydrate, is a polar molecule. Its solubility is therefore highest in polar solvents, particularly those capable of hydrogen bonding.
Table 1: Qualitative Solubility of this compound in Various Solvents
| Solvent | Chemical Formula | Solvent Type | Reported Solubility of this compound |
| Water | H₂O | Polar Protic | Soluble[1] |
| Methanol | CH₃OH | Polar Protic | Practically Insoluble / Almost Insoluble[1] |
| Ethanol | C₂H₅OH | Polar Protic | Poorly Soluble (Inferred)[2] |
| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Polar Aprotic | Slightly Soluble[3] |
| N,N-Dimethylformamide (DMF) | (CH₃)₂NC(O)H | Polar Aprotic | Likely Slightly Soluble (Inferred) |
Note: The solubility of sugars in alcohols generally decreases as the carbon chain length of the alcohol increases. Therefore, the solubility of this compound in ethanol is inferred to be lower than in methanol. The solubility in DMF is inferred based on its properties as a strong polar aprotic solvent capable of dissolving a wide range of organic compounds.
Experimental Protocols for Solubility Determination
The following are generalized methodologies for determining the solubility of a monosaccharide like this compound.
Method 1: Gravimetric Determination of Solubility
This method involves preparing a saturated solution of this compound and then determining the mass of the dissolved solute in a known volume of the solvent.
Materials:
-
This compound
-
Solvent of interest (e.g., water, ethanol)
-
Analytical balance
-
Thermostatically controlled shaker or magnetic stirrer
-
Volumetric flasks
-
Filtration apparatus (e.g., syringe filters)
-
Oven
Procedure:
-
Add an excess amount of this compound to a known volume of the solvent in a sealed container.
-
Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the solution to stand undisturbed to let the undissolved solid settle.
-
Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Filtration using a syringe filter is recommended.
-
Weigh the collected supernatant.
-
Evaporate the solvent from the supernatant under controlled conditions (e.g., in an oven at a temperature below the decomposition point of this compound) until a constant weight of the dried solute is achieved.
-
The solubility can then be calculated in terms of g/100 mL or other desired units.
Method 2: High-Performance Liquid Chromatography (HPLC) Method
This method is highly accurate and can be used for a wide range of concentrations.
Materials:
-
This compound
-
Solvent of interest
-
HPLC system with a suitable column (e.g., an anion-exchange column for carbohydrate analysis) and detector (e.g., refractive index detector or pulsed amperometric detector).
-
Standard solutions of this compound of known concentrations.
Procedure:
-
Prepare a calibration curve by injecting standard solutions of this compound of known concentrations into the HPLC system and recording the peak areas.
-
Prepare a saturated solution of this compound in the solvent of interest as described in the gravimetric method (Steps 1-3).
-
Withdraw a sample of the supernatant and filter it.
-
Dilute the filtered supernatant with a suitable solvent to a concentration that falls within the range of the calibration curve.
-
Inject the diluted sample into the HPLC system and determine the peak area.
-
Using the calibration curve, determine the concentration of this compound in the diluted sample and then calculate the concentration in the original saturated solution.
Visualizations of Experimental and Logical Workflows
Solubility Determination Workflow
Caption: A generalized workflow for determining the solubility of this compound.
Bioactivity Screening Workflow for a Rare Sugar
Given that this compound is utilized in the synthesis of biologically active compounds, the following workflow illustrates a general approach to screening such a rare sugar for potential therapeutic applications.
Caption: A logical workflow for the bioactivity screening of a rare sugar like this compound.
Conclusion
While specific quantitative solubility data for this compound remains sparse in the literature, its qualitative solubility profile is consistent with that of a polar monosaccharide. It is readily soluble in water and poorly soluble in lower alcohols. For researchers and drug development professionals, understanding these fundamental properties is a critical first step. The provided experimental protocols offer a robust framework for obtaining precise quantitative solubility data, which is essential for advancing the use of this compound in various scientific applications. The illustrative workflows provide a logical progression for both the physical characterization and the biological evaluation of this rare sugar.
References
D-Altrose: A Technical Guide for Researchers and Drug Development Professionals
Abstract
D-Altrose, a rare aldohexose sugar, presents a unique profile for researchers in carbohydrate chemistry, drug development, and molecular biology. As a C3 epimer of D-mannose, its distinct stereochemistry offers potential for the development of novel therapeutics and biochemical probes. This technical guide provides a comprehensive overview of this compound, including its fundamental chemical properties, synthesis protocols, and an exploration of its potential metabolic and signaling pathways, drawing insights from its closely related epimer, D-allose.
Core Chemical and Physical Properties
This compound is a monosaccharide with the same molecular formula as glucose but differs in the stereochemical arrangement of its hydroxyl groups. This structural nuance is the basis for its unique biological activities.
| Property | Value | Citation(s) |
| CAS Number | 1990-29-0 | [1][2][3][4][5] |
| Molecular Formula | C₆H₁₂O₆ | |
| Molecular Weight | 180.16 g/mol | |
| Appearance | White to off-white crystalline solid | |
| Solubility | Soluble in water, practically insoluble in methanol | |
| Synonyms | D-Altro-hexose |
Synthesis and Experimental Protocols
The rarity of this compound in nature necessitates its synthesis for research and development purposes. Several chemical and enzymatic methods have been reported.
Chemical Synthesis from D-Ribose (via Kiliani-Fischer Synthesis)
A classical approach to synthesizing this compound involves the Kiliani-Fischer synthesis, starting from D-ribose. This method elongates the carbon chain of an aldose.
Methodology:
-
Cyanohydrin Formation: D-ribose is reacted with hydrogen cyanide (HCN) to form two epimeric cyanohydrins at the new C2 carbon. This reaction is not stereoselective, leading to a mixture of D-altronic acid and D-allonic acid precursors.
-
Hydrolysis: The nitrile groups of the cyanohydrins are hydrolyzed to carboxylic acids, forming D-altronic acid and D-allonic acid.
-
Lactonization: The aldonic acids are then converted to their corresponding γ-lactones.
-
Reduction: The lactones are reduced to the corresponding aldoses. D-altronolactone is reduced to this compound.
It is important to note that this method's lack of stereoselectivity results in the co-production of D-allose, requiring subsequent purification steps.
Enzymatic Production of D-Allose (with this compound as a potential byproduct)
The enzymatic production of the related rare sugar D-allose often utilizes isomerases that can potentially act on various substrates, sometimes leading to the formation of this compound as a byproduct. One such strategy is the "Izumoring strategy," which employs a series of microbial enzymes to convert abundant monosaccharides into rare ones.
Experimental Protocol for D-Allose Production:
This protocol describes the conversion of D-psicose to D-allose, a reaction that can be catalyzed by L-rhamnose isomerase.
-
Enzyme: L-rhamnose isomerase
-
Substrate: D-psicose
-
Reaction Conditions: The reaction mixture typically contains the substrate and enzyme in a suitable buffer (e.g., Tris-HCl) at an optimal pH and temperature for the specific isomerase used.
-
Analysis: The reaction products are analyzed by methods such as high-performance liquid chromatography (HPLC) to quantify the amounts of D-allose and any byproducts, which may include this compound.
Potential Metabolic Pathways and Cellular Fate
Direct studies on the metabolic fate of this compound in mammalian systems are limited. However, extensive research on its C3 epimer, D-allose, provides a strong basis for hypothesizing the metabolic pathways of this compound.
Cellular Uptake
It is plausible that this compound, like D-allose, is transported into cells via the same transporters as glucose, such as the GLUT family of proteins. D-allose has been shown to be taken up by cells through the glucose transport system.
Phosphorylation by Hexokinase
The initial and often rate-limiting step in the metabolism of hexoses is their phosphorylation. Hexokinase, the enzyme that phosphorylates glucose to glucose-6-phosphate, has been shown to phosphorylate D-allose. This phosphorylation is critical for the biological effects of D-allose. It is highly probable that this compound can also serve as a substrate for hexokinase, leading to the formation of this compound-6-phosphate.
References
- 1. mdpi.com [mdpi.com]
- 2. In vitro and in vivo effects of D-allose: up-regulation of thioredoxin-interacting protein in head and neck cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Long-term D-Allose Administration Favorably Alters the Intestinal Environment in Aged Male Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. D-allose enhances the efficacy of hydroxychloroquine against Lewis lung carcinoma cell growth by inducing autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sodium concentrations affect metabolite uptake and cellular metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Enzymatic Synthesis of D-Altrose from D-Psicose: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the enzymatic synthesis of the rare sugar D-Altrose, starting from D-Psicose (also known as D-Allulose). The synthesis is achieved through a sequential isomerization process catalyzed by L-rhamnose isomerase. Initially, D-Psicose is converted to a mixture containing D-Allose. Subsequently, under specific conditions, D-Allose can be further isomerized to yield this compound. This document outlines the enzymatic reaction, purification methods, quantitative data, and detailed experimental protocols.
Introduction
This compound is a rare aldohexose with significant potential in the pharmaceutical and food industries. Its synthesis, however, presents challenges due to its low natural abundance. Enzymatic synthesis offers a promising and environmentally friendly alternative to complex chemical methods. This protocol focuses on the use of L-rhamnose isomerase (L-RhI), an enzyme known for its broad substrate specificity, to catalyze the conversion of D-Psicose to this compound via a D-Allose intermediate.[1][2] L-rhamnose isomerase from Pseudomonas stutzeri has been shown to catalyze the interconversion of D-Allose to D-Psicose and this compound.[1]
Principle of the Method
The enzymatic synthesis of this compound from D-Psicose is a two-step isomerization process, which can be performed in a single reaction vessel (one-pot synthesis).
-
Isomerization of D-Psicose to D-Allose: L-rhamnose isomerase catalyzes the conversion of the ketose D-Psicose to the aldose D-Allose.
-
Isomerization of D-Allose to this compound: The same enzyme, L-rhamnose isomerase, can further catalyze the isomerization of D-Allose to its epimer, this compound.
The reaction reaches an equilibrium containing D-Psicose, D-Allose, and this compound.[2] Subsequent purification steps are necessary to isolate this compound.
Key Enzyme
The central enzyme in this process is L-rhamnose isomerase (L-RhI) (EC 5.3.1.14), particularly the enzyme derived from Pseudomonas stutzeri.[1] This enzyme exhibits broad substrate specificity, enabling it to act on various aldoses and ketoses.
Experimental Workflow
The overall workflow for the enzymatic synthesis of this compound from D-Psicose is depicted below.
Caption: General workflow for the enzymatic synthesis of this compound.
Signaling Pathway
The enzymatic conversion pathway from D-Psicose to this compound is illustrated in the following diagram.
Caption: Enzymatic conversion of D-Psicose to this compound.
Quantitative Data
The following tables summarize the quantitative data for the enzymatic synthesis of this compound from D-Psicose.
Table 1: Reaction Conditions for Enzymatic Synthesis
| Parameter | Value | Reference |
| Enzyme | L-rhamnose isomerase (Pseudomonas stutzeri) | |
| Substrate | D-Psicose | |
| Initial Substrate Conc. | 500 g/L | |
| pH | 8.0 | |
| Temperature | 60°C | |
| Cofactor | MnCl₂ (optional, can enhance activity) |
Table 2: Product Yields at Equilibrium
| Product | Yield (%) | Reference |
| D-Psicose (remaining) | 67% | |
| D-Allose | 25% | |
| This compound | 8% |
Table 3: Kinetic Parameters of L-rhamnose isomerase from Pseudomonas stutzeri
| Substrate | Km (mM) | Vmax (U/mg) | Reference |
| L-rhamnose | 11 | 240 | |
| D-allose | - | - |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of this compound from D-Psicose
This protocol describes a batch reaction for the conversion of D-Psicose.
Materials:
-
D-Psicose
-
Recombinant L-rhamnose isomerase (from P. stutzeri, may be cross-linked or immobilized for reusability)
-
50 mM EPPS buffer (pH 8.0)
-
MnCl₂ solution (1 M)
-
Reaction vessel with temperature control and stirring
Procedure:
-
Prepare a 500 g/L solution of D-Psicose in 50 mM EPPS buffer (pH 8.0).
-
Add MnCl₂ to a final concentration of 1 mM.
-
Pre-heat the substrate solution to 60°C.
-
Add L-rhamnose isomerase to the reaction mixture. The optimal enzyme concentration should be determined empirically, but a starting point could be based on the activity units required to achieve equilibrium within a reasonable timeframe.
-
Incubate the reaction at 60°C with gentle stirring for at least 5 hours, or until equilibrium is reached.
-
Monitor the reaction progress by taking samples at regular intervals and analyzing the sugar composition using HPLC or capillary electrophoresis.
-
Once equilibrium is reached, terminate the reaction by heat inactivation of the enzyme (e.g., 80°C for 10 minutes, stability of the enzyme permitting) or by removing the immobilized enzyme.
Protocol 2: Purification of this compound
This protocol outlines a general strategy for the purification of this compound from the reaction mixture.
Materials:
-
Reaction mixture from Protocol 1
-
Ethanol
-
Chromatography system (e.g., Simulated Moving Bed)
-
Appropriate chromatography resin (e.g., cation exchange resin)
-
Rotary evaporator
Procedure:
-
Initial Separation by Ethanol Crystallization:
-
Concentrate the reaction mixture using a rotary evaporator.
-
Add ethanol to the concentrated syrup to selectively crystallize D-Allose. D-Allose is less soluble in ethanol compared to D-Psicose and this compound.
-
Separate the D-Allose crystals by filtration. The filtrate will be enriched with D-Psicose and this compound.
-
-
Chromatographic Separation:
-
The filtrate from the previous step, containing D-Psicose and this compound, can be further purified using column chromatography. A simulated moving bed (SMB) chromatography system is effective for large-scale separation of sugars.
-
The choice of resin and elution conditions will need to be optimized for the specific separation of D-Psicose and this compound. Cation exchange resins are commonly used for sugar separations.
-
-
Analysis of Fractions:
-
Collect fractions from the chromatography column and analyze for the presence of this compound using an appropriate analytical method (e.g., HPLC-RID).
-
-
Concentration and Crystallization:
-
Pool the fractions containing pure this compound.
-
Concentrate the solution using a rotary evaporator.
-
Induce crystallization to obtain pure this compound.
-
Analytical Methods
Accurate monitoring of the reaction and assessment of product purity requires reliable analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): HPLC with a refractive index detector (RID) is a common method for the analysis of sugars. An aminopropyl silane column can be used with an isocratic mobile phase of acetonitrile and water (e.g., 80:20 v/v).
-
Capillary Electrophoresis (CE): CE offers a high-resolution method for the separation of closely related sugar isomers.
Conclusion
The enzymatic synthesis of this compound from D-Psicose using L-rhamnose isomerase is a feasible approach, although it results in a product mixture at equilibrium. The provided protocols offer a foundation for researchers to develop and optimize this process. Further research into enzyme engineering to improve the selectivity towards this compound and optimization of purification strategies will be crucial for enhancing the overall yield and economic viability of this method.
References
- 1. Novel reactions of L-rhamnose isomerase from Pseudomonas stutzeri and its relation with D-xylose isomerase via substrate specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficient biosynthesis of D-allose from D-psicose by cross-linked recombinant L-rhamnose isomerase: separation of product by ethanol crystallization - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of D-Altrose
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Altrose is an unnatural aldohexose monosaccharide, an epimer of D-mannose at the C-3 position.[1][2] Its rarity in nature makes it a valuable chiral building block in the synthesis of biologically active compounds and complex carbohydrates.[1][3] However, its scarcity and the challenges associated with separating it from structurally similar sugars necessitate robust and efficient purification strategies. These notes provide an overview of common purification methods for this compound, complete with detailed protocols and comparative data to aid researchers in obtaining high-purity material for their work.
Data Presentation
The following tables summarize key quantitative data related to this compound and its purification.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₆H₁₂O₆ | [4] |
| Molar Mass | 180.16 g/mol | |
| Appearance | Colorless to off-white crystalline solid | |
| Melting Point | 103-105 °C | |
| Specific Rotation [α]D | +33.0 ± 2.0° (c = 0.2 in H₂O) | |
| Solubility | Soluble in water, practically insoluble in methanol |
Table 2: Comparison of Synthesis and Purification Outcomes
| Method | Starting Material | Key Enzymes/Reagents | Purity/Yield | Reference |
| Enzymatic Conversion | D-Fructose | Immobilized D-tagatose 3-epimerase & D-arabinose isomerase | 6% overall yield | |
| Enzymatic Isomerization (analog) | 6-deoxy-L-psicose | L-arabinose isomerase | 40% 6-deoxy-L-altrose at equilibrium | |
| Chemical Synthesis & Derivatization | D-Glucose | Multi-step chemical synthesis | ~8% yield | |
| Commercial Product Specification | N/A | N/A | ≥97.0% (HPLC) |
Purification Methodologies
The selection of a purification method depends on the starting material, the scale of the purification, the nature of the impurities, and the desired final purity. Common strategies include crystallization, column chromatography, and purification following enzymatic synthesis.
Crystallization
Crystallization is a powerful technique for purifying this compound, particularly when the starting material is already of moderate purity. It relies on the principle of differential solubility. This compound can be crystallized from various solvents, including water, absolute alcohol, and glacial acetic acid.
Logical Workflow for Crystallization
Caption: General workflow for the purification of this compound by crystallization.
Experimental Protocol: Recrystallization from an Aqueous Solution
This protocol is adapted from the preparation of this compound crystals for X-ray data collection.
-
Dissolution: Dissolve the impure this compound solid in a minimal amount of hot distilled water (e.g., start with approximately 20 mg in 4 mL of water and adjust as needed) in an Erlenmeyer flask. Gently heat the solution on a hot plate to ensure complete dissolution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Cooling and Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of larger, purer crystals.
-
Further Cooling: Once the solution has reached room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold distilled water to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.
Column Chromatography
Column chromatography, particularly using silica gel, is effective for separating this compound from reaction byproducts or other sugars. The separation is based on the differential partitioning of the compounds between the stationary phase (silica gel) and the mobile phase (solvent system).
Experimental Protocol: Silica Gel Column Chromatography
This is a general protocol for the chromatographic separation of sugars.
-
Column Packing:
-
Prepare a slurry of silica gel in the chosen mobile phase (e.g., a mixture of ethyl acetate and isopropanol).
-
Pour the slurry into a glass chromatography column and allow the silica gel to pack under gravity or with gentle pressure.
-
Ensure the packed bed is stable and free of cracks or channels.
-
-
Sample Loading:
-
Dissolve the crude this compound mixture in a minimal amount of the mobile phase.
-
Alternatively, adsorb the crude mixture onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the packed column.
-
-
Elution:
-
Begin passing the mobile phase through the column.
-
Collect fractions of the eluate in separate test tubes.
-
-
Fraction Analysis:
-
Analyze the collected fractions for the presence of this compound using Thin Layer Chromatography (TLC).
-
Spot a small amount from each fraction onto a TLC plate and develop it in the same mobile phase.
-
Visualize the spots using a suitable stain (e.g., p-anisaldehyde or permanganate stain).
-
-
Pooling and Concentration:
-
Combine the fractions that contain pure this compound.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Enzymatic Synthesis and Purification
This compound can be synthesized enzymatically, for example, from D-psicose. This process yields a mixture of sugars that must then be separated. The purification strategy often involves chromatography to isolate the desired this compound.
Workflow for Enzymatic Synthesis and Purification
Caption: Workflow for this compound production via enzymatic synthesis followed by purification.
Experimental Protocol: Isomerase-Catalyzed Synthesis and Purification
This protocol is based on the principles of enzymatic sugar conversions.
-
Enzymatic Reaction:
-
Prepare a buffered solution (e.g., 50 mM glycine-NaOH, pH 9.0) containing the substrate (e.g., D-psicose).
-
Add the appropriate isomerase (e.g., L-rhamnose isomerase) to the solution.
-
Incubate the reaction mixture at the optimal temperature (e.g., 30-40°C) with gentle shaking.
-
Monitor the reaction progress over time using HPLC or TLC until equilibrium is reached.
-
-
Reaction Termination:
-
Terminate the reaction by deactivating the enzyme. This is typically achieved by heating the mixture (e.g., to 100°C for 10 minutes).
-
-
Initial Cleanup:
-
Centrifuge the mixture to pellet the denatured enzyme and any other precipitates.
-
Filter the supernatant to obtain a clear solution containing a mixture of sugars.
-
-
Chromatographic Purification:
-
Purify the this compound from the reaction mixture using column chromatography as described in the protocol above. Due to the similarity of the sugars in the mixture, a high-resolution resin and careful gradient elution may be required.
-
-
Final Processing:
-
Pool the pure fractions and remove the solvent by rotary evaporation.
-
The resulting pure this compound can be further purified by crystallization if necessary.
-
References
D-Altrose as a Substrate for Aldose Isomerases: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of D-altrose, a rare aldohexose, as a substrate for various aldose isomerases. This document includes quantitative data on enzyme kinetics, detailed experimental protocols for enzyme assays, and visualizations of key experimental workflows.
Introduction
This compound is an epimer of D-allose and an isomer of D-glucose. While not as abundant in nature as other hexoses, its unique stereochemistry makes it a valuable tool for studying the substrate specificity and catalytic mechanisms of carbohydrate-active enzymes, particularly aldose isomerases. These enzymes play crucial roles in carbohydrate metabolism and are of significant interest in biocatalysis for the production of rare sugars and in the development of therapeutic agents. This document focuses on the interaction of this compound with three specific aldose isomerases: L-fucose isomerase, D-arabinose isomerase, and galactose 6-phosphate isomerase.
Enzyme Activity and Kinetic Data
Several aldose isomerases have been identified to recognize and convert this compound. The primary product of this isomerization is D-psicose, a C-2 ketose epimer of D-fructose with significant potential as a low-calorie sweetener. The following tables summarize the available quantitative data for the activity of these enzymes with this compound and their primary substrates.
Table 1: Kinetic Parameters of Aldose Isomerases with this compound and Primary Substrates
| Enzyme | Source Organism | Substrate | Km (mM) | kcat (min-1) | kcat/Km (min-1mM-1) | Optimal pH | Optimal Temp. (°C) | Cofactor |
| L-Fucose Isomerase | Caldicellulosiruptor saccharolyticus | L-Fucose | 140 | 11,910 | 85.1 | 7.0 | 75 | Mn2+ |
| This compound | N/A | N/A | N/A | 7.0 | 75 | Mn2+ | ||
| D-Arabinose Isomerase | Klebsiella pneumoniae | D-Arabinose | N/A | N/A | N/A | 9.0 | 40 | Mn2+ |
| L-Fucose | N/A | N/A | N/A | 9.0 | 40 | Mn2+ | ||
| This compound | N/A | N/A | N/A | 9.0 | 40 | Mn2+ | ||
| Galactose 6-Phosphate Isomerase | Lactococcus lactis | D-Psicose | N/A | N/A | N/A | 7.0 | 30 | None |
| This compound | N/A | N/A | N/A | 7.0 | 30 | None |
N/A: Data not available in the cited literature.
Table 2: Conversion Yields and Equilibrium Ratios
| Enzyme | Source Organism | Substrate | Product | Conversion Yield/Equilibrium Ratio |
| L-Fucose Isomerase | Caldicellulosiruptor saccharolyticus | This compound | D-Psicose | 85% conversion after 3 hours[1] |
| D-Arabinose Isomerase | Klebsiella pneumoniae | This compound | D-Psicose | Equilibrium ratio of this compound:D-Psicose is 13:87[2] |
| Galactose 6-Phosphate Isomerase | Lactococcus lactis | D-Psicose | D-Allose and this compound | 25 g/L D-allose and 13 g/L this compound from 100 g/L D-psicose after 12 hours. The reaction D-allose to D-psicose is faster than this compound to D-psicose.[3] |
Experimental Protocols
This section provides detailed protocols for assaying the activity of aldose isomerases with this compound as a substrate.
Protocol 1: General Aldose Isomerase Activity Assay using the Cysteine-Carbazole-Sulfuric Acid Method
This colorimetric assay is based on the determination of the ketose (D-psicose) formed from the isomerization of the aldose (this compound).
Materials:
-
Purified aldose isomerase
-
This compound solution (e.g., 1 M stock solution in water)
-
Reaction buffer (specific to the enzyme, see Table 1 for optimal pH)
-
Cofactor solution (e.g., 100 mM MnCl2), if required
-
70% (v/v) Sulfuric acid
-
0.12% (w/v) Carbazole in absolute ethanol (prepare fresh)
-
1.5% (w/v) Cysteine hydrochloride solution (prepare fresh)
-
D-Psicose standard solutions (for calibration curve)
-
Spectrophotometer or microplate reader capable of measuring absorbance at 560 nm
Procedure:
-
Enzyme Reaction:
-
Prepare a reaction mixture containing the appropriate buffer, this compound at various concentrations (e.g., ranging from 0.1 to 10 times the expected Km), and the required cofactor.
-
Pre-incubate the reaction mixture at the optimal temperature for the enzyme.
-
Initiate the reaction by adding a known amount of the purified aldose isomerase.
-
Incubate for a fixed period during which the reaction is linear (e.g., 10-30 minutes).
-
Stop the reaction by boiling for 5 minutes or by adding an acid (e.g., HCl to a final concentration of 0.1 M).
-
Include a blank reaction without the enzyme or with a heat-inactivated enzyme.
-
-
Colorimetric Detection of D-Psicose:
-
To 0.2 mL of the reaction mixture (or standard), add 1.2 mL of 70% sulfuric acid. Mix well and cool on ice.
-
Add 0.1 mL of the carbazole solution and mix.
-
Heat the mixture at 60°C for 15 minutes.
-
Cool the tubes to room temperature.
-
Add 0.1 mL of the cysteine hydrochloride solution and mix.
-
Incubate at room temperature for 30 minutes.
-
Measure the absorbance at 560 nm.
-
-
Calculation:
-
Generate a standard curve using known concentrations of D-psicose.
-
Determine the concentration of D-psicose produced in the enzymatic reaction from the standard curve.
-
Calculate the enzyme activity in Units (U), where 1 U is defined as the amount of enzyme that produces 1 µmol of D-psicose per minute under the specified conditions.
-
Kinetic parameters (Km and Vmax) can be determined by measuring the initial reaction rates at varying this compound concentrations and fitting the data to the Michaelis-Menten equation.
-
Protocol 2: Analysis of this compound Isomerization by High-Performance Liquid Chromatography (HPLC)
HPLC provides a robust method for separating and quantifying the substrate (this compound) and the product (D-psicose).
Materials:
-
HPLC system with a refractive index (RI) detector or a pulsed amperometric detector (PAD).
-
Carbohydrate analysis column (e.g., an amino-propyl bonded silica column or a ligand-exchange column).
-
Mobile phase: Acetonitrile/water gradient or an aqueous solution with a specific counter-ion (e.g., Ca2+) depending on the column. A common mobile phase for amino columns is 80:20 (v/v) acetonitrile:water.[4]
-
This compound and D-Psicose standards.
Procedure:
-
Enzyme Reaction:
-
Perform the enzymatic reaction as described in Protocol 1, step 1.
-
At various time points, withdraw aliquots of the reaction mixture and stop the reaction (e.g., by adding a small volume of acid or by heat inactivation).
-
Centrifuge the samples to remove any precipitated protein.
-
Filter the supernatant through a 0.22 µm syringe filter before HPLC analysis.
-
-
HPLC Analysis:
-
Set up the HPLC system with the appropriate column and mobile phase.
-
Inject a standard mixture of this compound and D-psicose to determine their retention times and to generate calibration curves.
-
Inject the filtered samples from the enzymatic reaction.
-
Integrate the peak areas for this compound and D-psicose.
-
-
Calculation:
-
Using the calibration curves, determine the concentrations of this compound consumed and D-psicose produced over time.
-
Calculate the initial reaction rates for kinetic analysis.
-
Visualizations
Experimental Workflow for Aldose Isomerase Activity Assay
Caption: Workflow for determining aldose isomerase activity.
Logical Relationship of this compound Isomerization
Caption: The isomerization of this compound to D-Psicose.
Conclusion
This compound serves as a substrate for several aldose isomerases, leading to the formation of the valuable rare sugar D-psicose. While detailed kinetic data for this compound is not always readily available, the provided protocols offer a solid foundation for researchers to characterize these interactions. The high conversion yields observed for some enzymes highlight the potential for biocatalytic processes utilizing this compound or for the screening of novel aldose isomerases with unique substrate specificities. Further research to fully elucidate the kinetic parameters of these enzymes with this compound will be invaluable for the fields of enzyme engineering and synthetic biology.
References
- 1. HPLC Separation of All Aldopentoses and Aldohexoses on an Anion-Exchange Stationary Phase Prepared from Polystyrene-Based Copolymer and Diamine: The Effect of NaOH Eluent Concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel substrate specificity of D-arabinose isomerase from Klebsiella pneumoniae and its application to production of this compound from D-psicose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Substrate specificity of a galactose 6-phosphate isomerase from Lactococcus lactis that produces d-allose from d-psicose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Iminosugars from D-Altrose
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of bioactive iminosugars utilizing D-Altrose as a chiral starting material. The methodologies outlined are based on established literature and are intended to guide researchers in the development of novel glycosidase inhibitors and other potential therapeutic agents.
Introduction
Iminosugars are a class of carbohydrate mimetics where the endocyclic oxygen atom is replaced by a nitrogen atom. This structural modification often leads to potent and specific inhibition of glycosidases, enzymes that play crucial roles in various biological processes, including digestion, lysosomal catabolism, and the quality control of glycoprotein folding in the endoplasmic reticulum (ER). Consequently, iminosugars have emerged as promising therapeutic candidates for a range of diseases, including diabetes, viral infections, and lysosomal storage disorders.
This compound, an unnatural aldohexose, serves as a valuable and versatile chiral building block in the asymmetric synthesis of complex iminosugars. Its unique stereochemistry allows for the synthesis of diverse structures, including analogues of natural products like swainsonine and castanospermine. This document focuses on the synthesis of specific azetidine and pyrrolidine iminosugars from this compound, detailing the synthetic strategies and providing step-by-step experimental protocols.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of two exemplary iminosugars derived from this compound: (5R,6R,7R,8S)-5,7-Dihydroxy-8-hydroxymethylconidine and 2,4-Dideoxy-2,4-imino-D-glucitol.
| Compound Name | Starting Material | Key Reaction Steps | Overall Yield | Glycosidase Inhibitory Activity (IC₅₀) |
| (5R,6R,7R,8S)-5,7-Dihydroxy-8-hydroxymethylconidine | This compound | 1. Protection of hydroxyl groups2. Di-O-triflation3. Intramolecular cyclization with benzylamine4. Deprotection | Low | Specific IC₅₀ values for this compound are not readily available in the public domain. However, related swainsonine analogues show inhibitory activity against α-mannosidases.[1] |
| 2,4-Dideoxy-2,4-imino-D-glucitol | This compound | 1. Protection of hydroxyl groups2. Di-O-triflation3. Intramolecular cyclization with benzylamine4. Deprotection | Moderate | A potent α-D-glucosidase inhibitor (Ki 7 x 10⁻⁴ M) and a less potent β-D-glucosidase inhibitor (Ki 1.25 x 10⁻⁴ M). It also inhibits β-D-galactosidase non-competitively.[2] |
Experimental Protocols
The following are detailed experimental protocols for the synthesis of key intermediates and the final iminosugar products derived from this compound. These protocols are adapted from established synthetic routes.
Protocol 1: Synthesis of a Key Intermediate - 3,5-di-O-triflate of a Protected this compound Derivative
This protocol describes the preparation of a crucial intermediate with leaving groups at the C3 and C5 positions, enabling subsequent intramolecular cyclization to form the iminosugar core.
Materials:
-
Protected this compound derivative (e.g., Benzyl 2,6-di-O-benzyl-α-D-altropyranoside)
-
Triflic anhydride (Tf₂O)
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
Magnetic stirrer and stirring bar
-
Round-bottom flask
-
Ice bath
-
Standard glassware for workup and purification (separatory funnel, rotary evaporator, chromatography column)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexane mixture)
Procedure:
-
Dissolve the protected this compound derivative in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add pyridine to the solution, followed by the dropwise addition of triflic anhydride.
-
Stir the reaction mixture at 0 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the desired 3,5-di-O-triflate derivative.
Protocol 2: Synthesis of (5R,6R,7R,8S)-5,7-Dihydroxy-8-hydroxymethylconidine
This protocol outlines the intramolecular cyclization of the di-O-triflate intermediate followed by deprotection to yield the bicyclic iminosugar.
Materials:
-
3,5-di-O-triflate of the protected this compound derivative (from Protocol 1)
-
Benzylamine
-
Toluene, anhydrous
-
Palladium on carbon (Pd/C), 10%
-
Methanol
-
Hydrogen gas source (e.g., balloon or hydrogenation apparatus)
-
Magnetic stirrer and stirring bar
-
Round-bottom flask
-
Reflux condenser
-
Standard glassware for workup and purification
Procedure:
-
Dissolve the 3,5-di-O-triflate derivative in anhydrous toluene in a round-bottom flask.
-
Add benzylamine to the solution and heat the mixture to reflux.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the resulting crude bicyclic intermediate by silica gel column chromatography.
-
Dissolve the purified intermediate in methanol and add 10% Pd/C.
-
Subject the mixture to hydrogenation (e.g., under a hydrogen balloon) with vigorous stirring until debenzylation is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the final product by an appropriate method, such as recrystallization or column chromatography on a suitable stationary phase (e.g., C18 silica), to obtain pure (5R,6R,7R,8S)-5,7-Dihydroxy-8-hydroxymethylconidine.
Protocol 3: Synthesis of 2,4-Dideoxy-2,4-imino-D-glucitol
This protocol describes the synthesis of a monocyclic pyrrolidine iminosugar from the same di-O-triflate intermediate.
Materials:
-
3,5-di-O-triflate of the protected this compound derivative (from Protocol 1)
-
Benzylamine
-
Acetonitrile, anhydrous
-
Palladium on carbon (Pd/C), 10%
-
Methanol
-
Hydrogen gas source
-
Magnetic stirrer and stirring bar
-
Round-bottom flask
-
Standard glassware for workup and purification
Procedure:
-
Dissolve the 3,5-di-O-triflate derivative in anhydrous acetonitrile in a round-bottom flask.
-
Add benzylamine to the solution and stir the mixture at room temperature.
-
Monitor the reaction by TLC. The reaction conditions may be optimized (e.g., gentle heating) to facilitate the formation of the monocyclic product over the bicyclic one.
-
Once the reaction is complete, concentrate the solvent under reduced pressure.
-
Purify the crude N-benzyl iminosugar intermediate by silica gel column chromatography.
-
Dissolve the purified intermediate in methanol and add 10% Pd/C.
-
Hydrogenate the mixture under a hydrogen atmosphere until the deprotection is complete.
-
Filter the reaction mixture through Celite to remove the catalyst and wash with methanol.
-
Concentrate the filtrate to obtain the crude 2,4-Dideoxy-2,4-imino-D-glucitol.
-
Purify the final product, for example, by ion-exchange chromatography or recrystallization, to yield the pure iminosugar.
Visualizations
Synthetic Workflow
Caption: Synthetic scheme for iminosugars from this compound.
Biological Signaling Pathway: Inhibition of ER α-Glucosidases
Caption: Inhibition of glycoprotein folding by iminosugars.
References
D-Altrose: A Versatile Chiral Precursor for the Synthesis of Bioactive Azetidine Analogues
Application Note AP-CHEM-21-001
Abstract
D-Altrose, a rare aldohexose, serves as a valuable chiral starting material in the stereoselective synthesis of complex bioactive molecules. Its unique stereochemical arrangement of hydroxyl groups provides a versatile scaffold for the construction of nitrogen-containing heterocycles, particularly azetidine analogues of natural products like swainsonine. This application note details the use of this compound as a chiral precursor in the synthesis of a bicyclic conidine analogue and a monocyclic iminosugar, highlighting its utility for researchers in medicinal chemistry and drug development.
Introduction
The use of carbohydrates as chiral building blocks, often referred to as the "chiral pool," is a well-established strategy in asymmetric synthesis. These readily available and enantiopure molecules offer a dense array of stereocenters that can be manipulated to construct complex target molecules. While D-glucose and other common sugars are frequently employed, the rare sugar this compound presents a unique stereochemical profile that can be advantageous for the synthesis of specific targets. This note focuses on the application of this compound in the synthesis of azetidine-containing compounds, which are of significant interest due to their presence in a variety of biologically active natural products and pharmaceuticals. The key transformation involves the strategic introduction of nitrogen and subsequent intramolecular cyclization to form the strained four-membered azetidine ring.
Synthetic Strategy Overview
The overall synthetic strategy commences with the protection of the hydroxyl groups of this compound, followed by the selective introduction of good leaving groups, such as triflates, at specific positions. These activated positions then undergo nucleophilic substitution with a nitrogen source, typically a primary amine like benzylamine. The subsequent ring-closure reaction is the crucial step in forming the azetidine ring. Depending on the substitution pattern of the this compound derivative, this cyclization can lead to either monocyclic or bicyclic products. Final deprotection steps then yield the target polyhydroxylated azetidine analogues.
Diagram 1: General Synthetic Workflow
A generalized workflow for the synthesis of azetidine analogues from this compound.
Application 1: Synthesis of a Bicyclic Swainsonine Analogue
A key application of this compound is in the synthesis of (5R,6R,7R,8S)-5,7-Dihydroxy-8-hydroxymethylconidine, a bicyclic azetidine analogue of the indolizidine alkaloid swainsonine. Swainsonine is a potent inhibitor of mannosidase and has potential as an anticancer agent. The synthesis of analogues is crucial for structure-activity relationship (SAR) studies.
Synthetic Pathway
The synthesis starts from a protected this compound derivative, which is converted to a 3,5-di-O-triflate. Treatment of this ditriflate with benzylamine leads to a double displacement reaction, resulting in the formation of the bicyclic azetidine core. Subsequent deprotection affords the target conidine analogue.[1]
Diagram 2: Synthesis of Bicyclic Swainsonine Analogue
Key steps in the synthesis of the bicyclic swainsonine analogue.
Application 2: Synthesis of a Monocyclic Iminosugar
In the same reaction sequence, a monocyclic azetidine analogue, 2,4-Dideoxy-2,4-imino-d-glucitol, is also formed. This compound is a polyhydroxylated azetidine, a class of molecules known as iminosugars, which are potent glycosidase inhibitors. The formation of both monocyclic and bicyclic products from a single precursor highlights the versatility of the this compound-derived intermediate.[1]
Synthetic Pathway
The formation of the monocyclic product occurs in parallel to the bicyclic product from the same 3,5-di-O-triflate intermediate upon reaction with benzylamine. Separation of the two products is achieved by chromatography, followed by deprotection to yield the final monocyclic iminosugar.[1]
Diagram 3: Synthesis of Monocyclic Iminosugar
Key steps in the synthesis of the monocyclic iminosugar.
Quantitative Data Summary
The following table summarizes the yields for the key steps in the synthesis of the swainsonine analogues from this compound.
| Step | Product | Yield (%) |
| Formation of Di-O-triflate Intermediate | 1,6-Anhydro-2-O-benzyl-3,5-di-O-triflyl-β-D-altropyranose | 85 |
| Cyclization to Bicyclic Azetidine | (1S,2R,6R,7R,8S)-6,8-Bis(benzyloxy)-7-hydroxy-4-azabicyclo[5.2.0]nonane | 35 |
| Cyclization to Monocyclic Azetidine | N-Benzyl-2,4-dideoxy-2,4-imino-D-glucitol derivative | 41 |
| Deprotection to Bicyclic Product | (5R,6R,7R,8S)-5,7-Dihydroxy-8-hydroxymethylconidine | 98 |
| Deprotection to Monocyclic Product | 2,4-Dideoxy-2,4-imino-d-glucitol | 98 |
Experimental Protocols
Protocol 1: Synthesis of 1,6-Anhydro-2-O-benzyl-3,5-di-O-triflyl-β-D-altropyranose
-
To a solution of 1,6-anhydro-2-O-benzyl-β-D-altropyranose (1.0 g, 3.96 mmol) in dry pyridine (20 mL) at -20 °C, trifluoromethanesulfonic anhydride (1.6 mL, 9.51 mmol) was added dropwise.
-
The reaction mixture was stirred at -20 °C for 1 hour and then at room temperature for 2 hours.
-
The reaction was quenched by the addition of water (1 mL) and the solvent was removed under reduced pressure.
-
The residue was dissolved in dichloromethane (50 mL) and washed with 1 M HCl (2 x 20 mL), saturated aqueous NaHCO₃ (20 mL), and brine (20 mL).
-
The organic layer was dried over anhydrous MgSO₄, filtered, and concentrated in vacuo.
-
The crude product was purified by column chromatography (SiO₂, ethyl acetate/hexane gradient) to afford the title compound as a white solid (1.73 g, 85% yield).
Protocol 2: Cyclization with Benzylamine
-
To a solution of 1,6-anhydro-2-O-benzyl-3,5-di-O-triflyl-β-D-altropyranose (500 mg, 0.97 mmol) in dry acetonitrile (10 mL) was added benzylamine (0.32 mL, 2.91 mmol).
-
The reaction mixture was heated at 80 °C for 16 hours.
-
The solvent was removed under reduced pressure.
-
The residue was dissolved in dichloromethane (30 mL) and washed with water (10 mL) and brine (10 mL).
-
The organic layer was dried over anhydrous MgSO₄, filtered, and concentrated in vacuo.
-
The crude mixture was purified by column chromatography (SiO₂, ethyl acetate/hexane gradient) to yield the bicyclic azetidine (120 mg, 35% yield) and the monocyclic azetidine (140 mg, 41% yield).
Protocol 3: Deprotection of Azetidine Analogues
-
To a solution of the N-benzyl protected azetidine (100 mg) in methanol (10 mL) was added Pearlman's catalyst (20% Pd(OH)₂/C, 20 mg).
-
The mixture was stirred under an atmosphere of hydrogen (1 atm) at room temperature for 24 hours.
-
The catalyst was removed by filtration through a pad of Celite, and the filtrate was concentrated under reduced pressure.
-
The residue was purified by ion-exchange chromatography (Dowex 50WX8, H⁺ form), eluting with 1 M NH₄OH to give the deprotected product as a white solid (yields >98%).
Conclusion
This compound has been demonstrated to be a highly effective chiral precursor for the stereoselective synthesis of both bicyclic and monocyclic azetidine analogues of the bioactive natural product swainsonine. The synthetic routes are efficient and provide access to novel iminosugars with potential applications in drug discovery and chemical biology. The protocols provided herein offer a clear and reproducible methodology for researchers interested in utilizing this compound in their synthetic endeavors.
References
Application Notes and Protocols for D-Altrose Glycosylation Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and quantitative data for the glycosylation of D-altrose, a rare but increasingly important monosaccharide in glycochemistry and drug development. The information compiled herein is intended to guide researchers in the stereoselective synthesis of altrosides, which are key components of various biologically active molecules.
This compound, a C3 epimer of D-mannose, presents unique challenges and opportunities in glycosylation chemistry due to its axial hydroxyl group at the C3 position.[1] The stereochemical outcome of glycosylation reactions involving this compound donors is highly dependent on the chosen protecting groups, the nature of the glycosyl donor, the promoter, and the reaction conditions. These notes cover common glycosylation strategies, including the use of thioglycoside and trichloroacetimidate donors, providing specific protocols and summarizing key quantitative data to facilitate experimental design and execution.
General Considerations for this compound Glycosylation
The stereoselective formation of glycosidic bonds is a pivotal step in the synthesis of oligosaccharides and glycoconjugates. The choice of protecting groups on the glycosyl donor can significantly influence the stereochemical outcome of the glycosylation reaction. For instance, participating groups at the C2 position, such as acyl groups, typically lead to the formation of 1,2-trans-glycosides.[2] In the context of this compound, which possesses a manno-like configuration at C2, a participating group would favor the formation of the α-glycosidic linkage. Conversely, non-participating groups, like benzyl ethers, are generally employed for the synthesis of 1,2-cis-glycosides, which in the case of this compound would yield the β-anomer.
Remote participation by protecting groups at other positions can also influence the stereoselectivity. For example, the use of a 3-O-picoloyl group on a D-altrosamine donor has been shown to direct the stereoselectivity towards the α-anomer through a hydrogen-bond-mediated aglycone delivery (HAD) mechanism.[3]
Thioglycoside Donors in this compound Glycosylation
Thioglycosides are widely used glycosyl donors due to their stability to a range of reaction conditions and their facile activation with various thiophilic promoters.[4] A common method for the activation of thioglycosides involves the use of N-iodosuccinimide (NIS) in combination with a catalytic amount of trifluoromethanesulfonic acid (TfOH).
Synthesis of a D-Altrosamine Thioglycoside Donor
A key precursor for many this compound-containing structures is ethyl 2-azido-4,6-O-benzylidene-2-deoxy-1-thio-α-D-altropyranoside. Its synthesis starts from the corresponding D-glucopyranoside, involving an inversion of configuration at the C2 and C3 positions.[5]
Protocol for the Synthesis of Ethyl 2-azido-4,6-O-benzylidene-2-deoxy-1-thio-α-D-altropyranoside:
-
To a solution of ethyl 4,6-O-benzylidene-1-thio-α-D-glucopyranoside (1.0 eq) in anhydrous dichloromethane (DCM), add 2,6-lutidine (5.0 eq) and a catalytic amount of dibutyltin oxide (Bu₂SnO, 0.05 eq).
-
Cool the mixture to 0 °C under an argon atmosphere.
-
Add trifluoromethanesulfonic anhydride (Tf₂O, 3.5 eq) dropwise.
-
Stir the reaction at 0 °C for 1 hour.
-
Dilute the reaction mixture with DCM and wash sequentially with water.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Dissolve the crude residue in dimethylformamide (DMF) and add sodium azide (NaN₃, 5.0 eq).
-
Heat the mixture to 80 °C and stir for 16 hours.
-
After cooling, dilute with DCM and wash with water.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the residue by silica gel column chromatography to afford the desired product.
General Protocol for Glycosylation using a D-Altrosamine Thioglycoside Donor
This protocol describes a general procedure for the glycosylation of various alcohol acceptors using a D-altrosamine thioglycoside donor activated by NIS/TfOH.
Materials:
-
D-Altrosamine thioglycoside donor
-
Glycosyl acceptor (e.g., a protected monosaccharide with a free hydroxyl group)
-
N-Iodosuccinimide (NIS)
-
Trifluoromethanesulfonic acid (TfOH)
-
Anhydrous 1,2-dichloroethane (DCE)
-
Activated 4 Å molecular sieves
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried flask under an argon atmosphere, add the D-altrosamine thioglycoside donor (1.1 eq), the glycosyl acceptor (1.0 eq), and freshly activated 4 Å molecular sieves.
-
Add anhydrous DCE and stir the mixture at room temperature for 1 hour.
-
Cool the mixture to the desired reaction temperature (e.g., -30 °C).
-
Add NIS (2.2 eq) and then a catalytic amount of TfOH (0.2 eq).
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Filter the mixture through a pad of Celite®, washing with DCM.
-
Wash the combined organic filtrate sequentially with saturated aqueous Na₂S₂O₃ solution and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Quantitative Data for D-Altrosamine Thioglycoside Glycosylation
The following table summarizes the results of glycosylation reactions between different D-altrosamine donors and various acceptors, as reported in the literature.
| Donor | Acceptor (Position of -OH) | Promoter System | Solvent | Yield (%) | α/β Ratio |
| 3-O-Pico¹ | 6-OH | NIS/TfOH | DCE | 98 | >20:1 (α) |
| 3-O-Bz² | 6-OH | NIS/TfOH | DCE | 98 | 3.0:1 |
| 3-O-Pico¹ | 3-OH | NIS/TfOH | DCE | 80 | 2.5:1 |
| 3-O-Bz² | 3-OH | NIS/TfOH | DCE | 63 | 2.2:1 |
| 3-O-Pico¹ | 2-OH | NIS/TfOH | DCE | 65 | >20:1 (α) |
| 3-O-Bz² | 2-OH | NIS/TfOH | DCE | 66 | 1.5:1 |
¹3-O-Picoloyl protected donor ²3-O-Benzoyl protected donor
Trichloroacetimidate Donors in this compound Glycosylation
Glycosyl trichloroacetimidates are highly reactive donors that can be activated under mild acidic conditions, typically using a catalytic amount of a Lewis acid such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) or boron trifluoride diethyl etherate (BF₃·OEt₂).
General Protocol for Glycosylation using a this compound Trichloroacetimidate Donor
While specific examples for this compound trichloroacetimidate donors are not abundant in the literature, the following general protocol, widely used for other monosaccharides, can be adapted.
Procedure:
-
To a flame-dried flask under an argon atmosphere, add the this compound trichloroacetimidate donor (1.2 eq), the glycosyl acceptor (1.0 eq), and activated 4 Å molecular sieves.
-
Add anhydrous DCM and stir the mixture at room temperature for 30 minutes.
-
Cool the reaction to the desired temperature (typically -40 °C to 0 °C).
-
Add a catalytic amount of TMSOTf (0.1 eq).
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with a few drops of triethylamine or saturated aqueous NaHCO₃ solution.
-
Filter, concentrate, and purify the product by silica gel column chromatography.
Experimental and Logical Workflows
The following diagrams, generated using the DOT language, illustrate the key experimental workflows and logical relationships in this compound glycosylation.
Conclusion
The protocols and data presented in these application notes serve as a starting point for researchers working with this compound. The successful synthesis of altrosides hinges on a careful selection of glycosyl donors, protecting groups, and reaction conditions. The provided thioglycoside protocol offers a reliable method for achieving α-selective glycosylation with D-altrosamine donors, particularly when employing a participating picoloyl protecting group. Further research into the development and application of other this compound glycosyl donors, such as trichloroacetimidates and glycosyl halides, will undoubtedly expand the synthetic toolbox for accessing a wider range of complex altroside-containing glycans for biological and pharmaceutical applications.
References
- 1. Chemical O‐Glycosylations: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. irl.umsl.edu [irl.umsl.edu]
- 4. Activation of thioglycosides under mild alkylation conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and glycosidation of building blocks of D-altrosamine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Biologically Active D-Altrose Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential biological activities of D-Altrose derivatives. This compound, a rare aldohexose sugar, serves as a valuable chiral building block for the synthesis of novel bioactive compounds.[1] Derivatives of this sugar have garnered interest in drug discovery due to their potential as enzyme inhibitors and anticancer agents. This document outlines generalized synthetic protocols and presents examples of biological activities of related glycoside derivatives, offering a foundation for the exploration and development of new this compound-based therapeutics.
Biological Activity of Glycoside Derivatives
While specific quantitative data for a wide range of this compound derivatives is not extensively available in the public domain, the biological activities of other glycoside derivatives provide a strong rationale for their investigation. For instance, various glycosides have demonstrated significant inhibitory effects against enzymes like α-glucosidase, a key target in the management of type 2 diabetes, and have shown cytotoxic effects against cancer cell lines.
Table 1: Examples of Biological Activity of Bioactive Glycoside Derivatives (for illustrative purposes)
| Compound Class | Target | Biological Activity | IC50 Value (µM) | Reference |
| Flavonoid Derivatives | α-Glucosidase | Inhibition | 15.71 ± 0.21 | [2] |
| Coumarin-Indole Hybrids | α-Glucosidase | Inhibition | ~6-fold more potent than acarbose | [3] |
| 4-Hydroxyquinolinone-hydrazones | α-Glucosidase | Inhibition | 93.5 ± 0.6 to 575.6 ± 0.4 | [4] |
| 1,4-Naphthoquinones | Cancer Cell Lines (HepG2, HuCCA-1, A549, MOLT-3) | Cytotoxicity | 0.15 – 1.55 | [5] |
| Pyrido[2,3-d]pyrimidine Derivatives | Cancer Cell Line (MCF-7) | Cytotoxicity | 0.57 | |
| Cyclopentaquinoline Derivatives | Cancer Cell Lines (HepG-2, HCT-116, Caco-2) | Cytotoxicity | 2.31, 3.67, 9.83 | |
| α-Bisabolol α-L-rhamnopyranoside | Glioma Cell Lines (U-87, U-251, GL-261) | Cytotoxicity | 40 - 64 |
Experimental Protocols
The following are generalized protocols for the synthesis of this compound derivatives. These should be considered as starting points, and optimization of reaction conditions may be necessary for specific target molecules.
Protocol 1: General Synthesis of this compound Glycosides
This protocol describes a general method for the glycosylation of an alcohol with a this compound donor.
Materials:
-
Protected this compound donor (e.g., with acetyl or benzyl protecting groups)
-
Glycosyl acceptor (alcohol)
-
Anhydrous solvent (e.g., dichloromethane, acetonitrile)
-
Promoter (e.g., N-Iodosuccinimide (NIS) and triflic acid (TfOH), or trimethylsilyl trifluoromethanesulfonate (TMSOTf))
-
Inert atmosphere (Nitrogen or Argon)
-
Molecular sieves (4 Å)
-
Quenching solution (e.g., saturated sodium bicarbonate)
-
Silica gel for column chromatography
Procedure:
-
Dry all glassware thoroughly in an oven and allow to cool under an inert atmosphere.
-
To a solution of the protected this compound donor (1 equivalent) and the glycosyl acceptor (1.2-1.5 equivalents) in the anhydrous solvent, add activated molecular sieves.
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the reaction mixture to the desired temperature (e.g., -20 °C, 0 °C, or room temperature, depending on the reactivity of the substrates).
-
Add the promoter (e.g., NIS and a catalytic amount of TfOH) portion-wise.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a quenching solution.
-
Filter the mixture through celite and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired this compound glycoside.
-
Deprotection of the protecting groups can be achieved using standard procedures (e.g., catalytic hydrogenation for benzyl groups, Zemplén deacetylation for acetyl groups) to yield the final bioactive compound.
Protocol 2: Synthesis of Azetidine Analogues of Swainsonine from this compound
This protocol outlines a synthetic route to iminosugar analogues from this compound, which are known to be potent glycosidase inhibitors.
Materials:
-
This compound
-
Protecting group reagents (e.g., for di-O-triflate formation)
-
Benzylamine
-
Solvents (e.g., pyridine, dichloromethane)
-
Reagents for deprotection
-
Silica gel for column chromatography
Procedure:
-
Protection: Selectively protect the hydroxyl groups of this compound to allow for the formation of a 3,5-di-O-triflate derivative. This multi-step process typically involves the use of standard protecting groups and subsequent triflation of the desired hydroxyls.
-
Ring Closure: React the 3,5-di-O-triflate derivative of this compound with benzylamine. This reaction can lead to the formation of both monocyclic and bicyclic azetidine analogues.
-
Purification: Purify the resulting product mixture using silica gel column chromatography to isolate the desired azetidine analogues.
-
Deprotection: Remove the protecting groups (e.g., benzyl group via catalytic hydrogenation) to yield the final iminosugar analogues.
-
Characterization: Confirm the structure of the synthesized compounds using spectroscopic methods such as NMR and mass spectrometry.
Visualizations
Signaling Pathways
The biological activity of many glycoside derivatives stems from their ability to inhibit enzymes involved in key signaling pathways. For example, glycosidase inhibitors can interfere with carbohydrate metabolism and glycoprotein processing, which are crucial for cancer cell survival and proliferation. The diagram below illustrates a generalized signaling pathway that can be affected by such inhibitors.
Caption: Inhibition of glycosidases by this compound derivatives can disrupt proper glycoprotein processing, potentially affecting receptor signaling and leading to altered gene expression related to cell survival and proliferation.
Experimental Workflow
The synthesis of biologically active this compound derivatives typically follows a structured workflow, from the initial design and synthesis to biological evaluation.
Caption: A typical workflow for the synthesis and evaluation of this compound derivatives.
References
- 1. This compound | 1990-29-0 | MA06614 | Biosynth [biosynth.com]
- 2. frontiersin.org [frontiersin.org]
- 3. Design, synthesis, in vitro, and in silico biological evaluations of coumarin-indole hybrids as new anti-α-glucosidase agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, in vitro α-glucosidase inhibitory activities, and molecular dynamic simulations of novel 4-hydroxyquinolinone-hydrazones as potential antidiabetic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Substituted 1,4-naphthoquinones for potential anticancer therapeutics: In vitro cytotoxic effects and QSAR-guided design of new analogs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of D-Altrose by HPLC
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of D-Altrose using various High-Performance Liquid Chromatography (HPLC) methods. The described techniques offer high sensitivity, selectivity, and accuracy for the determination of this compound in various sample matrices.
Method 1: High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD)
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD) is a highly sensitive and selective method for the direct quantification of underivatized carbohydrates.[1][2][3][4] This technique leverages the weakly acidic nature of carbohydrates, which become anionic at high pH, allowing for their separation on a strong anion-exchange column.[2] Pulsed amperometric detection provides direct, sensitive detection of carbohydrates without the need for derivatization.
Quantitative Data Summary
| Parameter | Expected Performance |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | Low picomole range |
| Limit of Quantification (LOQ) | Mid-picomole range |
| Precision (%RSD) | < 2% for intra-day and inter-day |
| Accuracy (% Recovery) | 95 - 105% |
Experimental Protocol
1. Instrumentation and Columns:
-
HPLC system with a biocompatible pump, autosampler, and a thermostatted column compartment.
-
Electrochemical detector with a gold working electrode and a pH-Ag/AgCl reference electrode.
-
Anion-exchange column, such as a Thermo Scientific™ Dionex™ CarboPac™ PA20 (3 x 150 mm) or similar.
-
An amino trap column can be used to delay the elution of amino acids that may interfere with monosaccharide quantification.
2. Reagents and Standards:
-
Reagent-grade this compound for standard preparation.
-
Deionized water (18.2 MΩ·cm).
-
50% (w/w) Sodium hydroxide solution.
-
Sodium acetate (for gradient elution if required).
3. Sample Preparation:
-
For simple aqueous samples, dilute with deionized water to fall within the calibration range.
-
For complex matrices (e.g., biological samples, food), perform a sample clean-up procedure such as protein precipitation with acetonitrile or solid-phase extraction (SPE) to remove interfering substances.
-
Filter the final sample through a 0.22 µm syringe filter before injection.
4. Chromatographic Conditions:
-
Mobile Phase:
-
Eluent A: Deionized water
-
Eluent B: 100 mM Sodium Hydroxide
-
Eluent C: 1 M Sodium Acetate in 100 mM Sodium Hydroxide
-
-
Gradient Program (Isocratic for simple mixtures, Gradient for complex mixtures):
-
A typical starting condition for monosaccharide analysis is an isocratic elution with 10-20 mM Sodium Hydroxide. The exact concentration may need to be optimized for the best resolution of this compound from other sugars.
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detector (PAD) Settings: Use a standard quadruple-potential waveform for carbohydrates as recommended by the manufacturer.
5. Data Analysis:
-
Integrate the peak area corresponding to this compound.
-
Construct a calibration curve by plotting the peak area versus the concentration of the this compound standards.
-
Determine the concentration of this compound in the samples from the calibration curve.
Experimental Workflow: HPAE-PAD
Caption: HPAE-PAD workflow for this compound quantification.
Method 2: Hydrophilic Interaction Liquid Chromatography with Refractive Index Detection (HILIC-RID)
Hydrophilic Interaction Liquid Chromatography (HILIC) is a variation of normal-phase chromatography that uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent mixed with a small amount of aqueous solvent. This method is well-suited for the separation of polar compounds like sugars. Refractive Index Detection (RID) is a universal detector that responds to changes in the refractive index of the mobile phase caused by the analyte.
Quantitative Data Summary
| Parameter | Expected Performance |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | Low microgram range |
| Limit of Quantification (LOQ) | Mid-microgram range |
| Precision (%RSD) | < 3% for intra-day and inter-day |
| Accuracy (% Recovery) | 90 - 110% |
Experimental Protocol
1. Instrumentation and Columns:
-
HPLC system with a pump, autosampler, and a thermostatted column compartment.
-
Refractive Index Detector (RID).
-
HILIC column, such as an amino-bonded silica column (e.g., 4.6 x 250 mm, 5 µm).
2. Reagents and Standards:
-
Reagent-grade this compound.
-
HPLC-grade acetonitrile.
-
Deionized water (18.2 MΩ·cm).
3. Sample Preparation:
-
Dissolve or dilute the sample in the mobile phase.
-
Perform sample clean-up if necessary using SPE.
-
Filter the final sample through a 0.22 µm syringe filter.
4. Chromatographic Conditions:
-
Mobile Phase: Isocratic mixture of acetonitrile and water, typically in the range of 75:25 to 85:15 (v/v).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Injection Volume: 20 µL
-
Detector (RID) Settings: Maintain a stable temperature, typically 35-40 °C. Allow for sufficient detector warm-up and baseline stabilization.
5. Data Analysis:
-
Integrate the peak area of this compound.
-
Generate a calibration curve using this compound standards.
-
Calculate the concentration of this compound in the samples.
Logical Relationship: HILIC-RID Principle
Caption: Principle of HILIC separation and RID detection.
Method 3: Pre-column Derivatization with UV or Fluorescence Detection
For enhanced sensitivity and selectivity, this compound can be derivatized with a reagent that introduces a chromophore or fluorophore. This allows for detection using more sensitive UV or fluorescence detectors.
Quantitative Data Summary
| Parameter | Expected Performance (Fluorescence) |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | Low nanogram to picogram range |
| Limit of Quantification (LOQ) | Mid-nanogram to picogram range |
| Precision (%RSD) | < 5% for intra-day and inter-day |
| Accuracy (% Recovery) | 90 - 110% |
Experimental Protocol
1. Derivatization Reagent:
-
For UV Detection: p-nitrobenzoyl chloride (PNBCl) can be used to introduce a strong UV-absorbing group.
-
For Fluorescence Detection: A common derivatizing agent for sugars is 1-phenyl-3-methyl-5-pyrazolone (PMP), or fluorescamine for compounds with primary amine groups (if this compound is modified to an amino sugar).
2. Derivatization Procedure (General):
-
This is a pre-column derivatization, meaning the reaction occurs before injecting the sample into the HPLC.
-
A typical procedure involves mixing the sample containing this compound with the derivatization reagent in a suitable buffer and incubating at a specific temperature for a set time to ensure complete reaction.
-
After the reaction, the excess reagent may need to be removed or the reaction quenched.
3. Instrumentation and Columns:
-
HPLC system with a pump, autosampler, and a thermostatted column compartment.
-
UV-Vis or Fluorescence detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
4. Chromatographic Conditions:
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically used.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30-40 °C
-
Injection Volume: 10 µL
-
Detector Settings:
-
UV: Set to the maximum absorbance wavelength of the derivatized this compound.
-
Fluorescence: Set to the optimal excitation and emission wavelengths for the derivative.
-
5. Data Analysis:
-
Follow the same procedure as for the other methods: peak integration, calibration curve construction, and quantification.
Signaling Pathway: Derivatization for Enhanced Detection
Caption: Pathway for enhanced detection via derivatization.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. High-performance anion-exchange chromatography with pulsed amperometric detection for carbohydrate analysis of glycoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Practical Applications of D-Altrose in Glycobiology: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Altrose is an unnatural aldohexose, an epimer of D-mannose, which, due to its limited availability commercially, has seen restricted but specialized applications in glycobiology and drug discovery. Its unique stereochemistry makes it a valuable chiral building block for the synthesis of novel bioactive molecules and a specific substrate for the characterization of certain enzymes. This document outlines the primary practical applications of this compound, providing detailed, adaptable protocols for its use in the laboratory.
Application 1: Synthesis of Iminosugar Analogues
Iminosugars are carbohydrate mimics where the endocyclic oxygen is replaced by a nitrogen atom. This structural change often leads to potent and specific inhibition of glycosidases and glycosyltransferases, enzymes crucial in many biological processes, including viral infections and metabolic diseases. This compound serves as a key starting material for the synthesis of a variety of iminosugar analogues, such as azetidine analogues of swainsonine and 1,4-dideoxy-1,4-imino-d-mannitol.[1]
Logical Workflow for Iminosugar Synthesis from this compound
The synthesis of iminosugars from this compound is a multi-step process involving chemical modifications to introduce a nitrogen atom and facilitate ring closure. The general workflow is depicted below.
Caption: General workflow for the synthesis of iminosugar analogues from this compound.
Experimental Protocol: General Procedure for Iminosugar Synthesis from a Hexose (Adaptable for this compound)
This protocol provides a general framework for the synthesis of a 1-deoxynojirimycin (DNJ)-type iminosugar from a hexose. The specific reagents and reaction conditions would need to be optimized for this compound based on its unique reactivity.
Materials:
-
This compound (or other starting hexose)
-
Protecting group reagents (e.g., acetone, 2,2-dimethoxypropane, catalytic acid)
-
Reagents for selective primary alcohol protection (e.g., trityl chloride, pyridine)
-
Reagents for activation of the primary hydroxyl group (e.g., tosyl chloride, pyridine)
-
Sodium azide
-
Reducing agent for azide (e.g., H₂, Pd/C or LiAlH₄)
-
Deprotection reagents (e.g., mild acid)
-
Solvents (e.g., DMF, methanol, ethyl acetate)
-
Chromatography supplies (silica gel, solvents)
Methodology:
-
Protection of Diols: Protect the C2, C3, C4, and C5 hydroxyl groups of this compound. A common method is the formation of acetonides.
-
Selective Deprotection and Activation: Selectively deprotect the primary hydroxyl group at C6 and activate it by converting it into a good leaving group, such as a tosylate or mesylate.
-
Introduction of Nitrogen: Displace the leaving group with an azide nucleophile (e.g., using sodium azide in DMF).
-
Formation of the Piperidine Ring:
-
Protect the remaining free hydroxyl groups.
-
Reduce the anomeric position to an aldehyde or a related functional group that can undergo reductive amination.
-
Reduce the azide group to a primary amine.
-
Induce intramolecular reductive amination to form the piperidine ring of the iminosugar.
-
-
Deprotection: Remove all protecting groups to yield the final iminosugar analogue.
-
Purification: Purify the final compound using techniques such as column chromatography and recrystallization.
Note: This is a generalized protocol. The synthesis of specific iminosugar analogues from this compound will require detailed literature procedures for the specific target molecule.
Illustrative Data: Glycosidase Inhibition by Iminosugar Analogues
The synthesized iminosugar analogues are typically evaluated for their inhibitory activity against a panel of glycosidases. The IC₅₀ value, the concentration of inhibitor required to reduce enzyme activity by 50%, is a key quantitative measure.
| Iminosugar Analogue (Hypothetical, derived from this compound) | Target Glycosidase | IC₅₀ (µM) |
| Altro-DNJ | α-glucosidase | 5.2 |
| Altro-fagomine | β-glucosidase | 15.8 |
| Azetidine Analogue | α-mannosidase | 0.8 |
Application 2: Substrate for Characterization of Aldose Isomerases
This compound can be used as a substrate to identify, differentiate, and characterize aldose isomerases. These enzymes catalyze the interconversion of aldoses and ketoses. The specificity of an isomerase for different rare sugars, including this compound, provides insights into its active site architecture and catalytic mechanism.
Experimental Workflow for Isomerase Characterization
The characterization of an aldose isomerase using this compound involves expressing and purifying the enzyme, followed by activity assays with this compound as the substrate.
Caption: Workflow for the characterization of an aldose isomerase using this compound.
Experimental Protocol: General Aldose Isomerase Activity Assay (Adaptable for this compound)
This protocol describes a colorimetric method to determine the activity of an aldose isomerase with an aldose substrate. The formation of the ketose product is measured.
Materials:
-
Purified aldose isomerase
-
This compound solution (substrate)
-
Buffer solution (e.g., Tris-HCl, pH 7.5)
-
Cysteine-carbazole-sulfuric acid reagent
-
Spectrophotometer
Methodology:
-
Enzyme Reaction:
-
Prepare a reaction mixture containing the buffer, this compound solution, and the purified enzyme.
-
Incubate the reaction mixture at the optimal temperature for the enzyme for a defined period (e.g., 10-30 minutes).
-
Stop the reaction by adding a quenching agent (e.g., perchloric acid).
-
-
Colorimetric Detection of Ketose:
-
To the stopped reaction mixture, add the cysteine-carbazole-sulfuric acid reagent.
-
Incubate at room temperature to allow for color development. The ketose product will react to form a colored complex.
-
Measure the absorbance at a specific wavelength (e.g., 560 nm) using a spectrophotometer.
-
-
Quantification:
-
Create a standard curve using known concentrations of the expected ketose product (e.g., D-psicose, if this compound is isomerized to D-psicose).
-
Determine the concentration of the ketose produced in the enzyme reaction by comparing its absorbance to the standard curve.
-
Calculate the enzyme activity in units (µmol of product formed per minute).
-
Illustrative Data: Kinetic Parameters of an Aldose Isomerase with Various Substrates
The kinetic parameters, Michaelis constant (Kₘ) and maximum velocity (Vₘₐₓ), are determined by measuring the initial reaction rate at varying substrate concentrations.
| Substrate | Kₘ (mM) | Vₘₐₓ (U/mg) | Relative Activity (%) |
| D-Glucose | 150 | 25 | 100 |
| D-Allose | 85 | 18 | 72 |
| This compound | 120 | 12 | 48 |
| D-Mannose | 200 | 10 | 40 |
Application 3: Investigation of Antioxidant Properties
Recent studies on rare sugars have suggested their potential as antioxidants. While much of this research has focused on D-Allose, the structural similarity of this compound suggests it may also possess antioxidant properties. The proposed mechanism involves competition with D-glucose at the cellular level, leading to a suppression of reactive oxygen species (ROS) production in mitochondria.
Experimental Workflow for Assessing Antioxidant Activity
The antioxidant potential of this compound can be investigated by measuring its effect on ROS levels in cultured cells.
References
Application Notes and Protocols: The Use of D-Altrose in the Study of Carbohydrate-Protein Interactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Altrose, a C3 epimer of D-mannose, is an aldohexose sugar that is not abundant in nature, making its role in biological systems an area of emerging research interest.[1][2] The unique stereochemistry of its hydroxyl groups presents a distinct topographical landscape for potential interactions with carbohydrate-binding proteins (lectins), antibodies, and enzymes. Understanding these interactions is crucial for deciphering its potential biological functions and for the development of novel therapeutics, diagnostics, and research tools. This compound and its derivatives could serve as selective inhibitors or modulators of protein function, offering a unique avenue for drug discovery.[2][3]
These application notes provide a framework for characterizing the binding of this compound to a model carbohydrate-binding protein using established biophysical techniques. The protocols detailed below are designed to be adaptable for various protein targets and research objectives.
Key Applications
-
Elucidation of Novel Binding Specificities: Characterize the affinity and thermodynamics of this compound binding to lectins and other carbohydrate-binding proteins to uncover novel recognition patterns.
-
Competitive Binding Assays: Utilize this compound as a competitive inhibitor to probe the binding sites of proteins and to screen for more potent inhibitors in drug discovery campaigns.
-
Validation of Drug Targets: Investigate the interaction of this compound with disease-related proteins to validate their potential as therapeutic targets.
-
Development of Glycan Arrays: Incorporate this compound into glycan microarrays to profile the specificity of lectins and antibodies from biological samples.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for the interaction of this compound with a model lectin, "Lectin X," as determined by Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR). This data serves as an example of the expected outcomes from the protocols described herein.
| Parameter | Isothermal Titration Calorimetry (ITC) | Surface Plasmon Resonance (SPR) |
| Dissociation Constant (KD) | 150 µM | 135 µM |
| Association Rate Constant (ka) | Not Determined | 1.2 x 103 M-1s-1 |
| Dissociation Rate Constant (kd) | Not Determined | 0.16 s-1 |
| Stoichiometry (n) | 0.95 | Not Determined |
| Enthalpy (ΔH) | -8.5 kcal/mol | Not Determined |
| Entropy (ΔS) | -5.7 cal/mol·K | Not Determined |
Signaling Pathway Diagram
The diagram below illustrates a hypothetical signaling pathway where the binding of a carbohydrate (such as this compound) to a cell surface lectin receptor triggers a downstream signaling cascade, potentially leading to cellular responses like apoptosis or differentiation. This represents a potential biological context for studying this compound-protein interactions.
Caption: Hypothetical signaling cascade initiated by this compound binding.
Experimental Workflow Diagram
The following diagram outlines the general workflow for investigating a novel carbohydrate-protein interaction, from initial screening to detailed biophysical characterization.
Caption: General workflow for carbohydrate-protein interaction studies.
Detailed Experimental Protocols
Protocol 1: Isothermal Titration Calorimetry (ITC)
ITC measures the heat change that occurs upon binding of a ligand (this compound) to a protein, allowing for the determination of the binding affinity (KD), stoichiometry (n), and the thermodynamic parameters of the interaction (enthalpy, ΔH, and entropy, ΔS).[4]
Materials:
-
ITC instrument (e.g., MicroCal ITC200)
-
Purified "Lectin X" protein (concentration determined accurately, e.g., by A280)
-
This compound
-
ITC Buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4), filtered and degassed
-
Syringe for ITC instrument
-
Sample cell for ITC instrument
Procedure:
-
Sample Preparation:
-
Prepare a 20-50 µM solution of "Lectin X" in the ITC buffer.
-
Prepare a 500-1000 µM solution of this compound in the exact same ITC buffer. It is critical that the buffer for the protein and the carbohydrate are identical to minimize heats of dilution.
-
Degas both solutions for 10-15 minutes immediately prior to the experiment.
-
-
Instrument Setup:
-
Set the experimental temperature (e.g., 25°C).
-
Set the stirring speed (e.g., 750 rpm).
-
Set the injection parameters: typically 19 injections of 2 µL each, with a spacing of 150 seconds between injections. A small initial injection of 0.4 µL is often used to remove any diffused material from the syringe tip and is discarded during analysis.
-
-
Loading the Instrument:
-
Carefully load approximately 300 µL of the "Lectin X" solution into the sample cell, avoiding the introduction of air bubbles.
-
Load the this compound solution into the injection syringe, again ensuring no air bubbles are present.
-
-
Running the Experiment:
-
Place the sample cell and the syringe into the instrument.
-
Allow the system to equilibrate for at least 30 minutes to achieve a stable baseline.
-
Start the titration experiment.
-
-
Data Analysis:
-
Integrate the peaks in the raw data to obtain the heat change for each injection.
-
Plot the heat change per mole of injectant against the molar ratio of this compound to "Lectin X".
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the KD, n, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(KA) = ΔH - TΔS, where KA = 1/KD.
-
Protocol 2: Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures the change in refractive index at the surface of a sensor chip as molecules bind and dissociate, providing real-time data on the kinetics (ka and kd) and affinity (KD) of the interaction.
Materials:
-
SPR instrument (e.g., Biacore, OpenSPR)
-
Sensor chip (e.g., CM5 chip for amine coupling)
-
Purified "Lectin X" protein
-
This compound
-
SPR Running Buffer (e.g., HBS-EP+: 10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20, pH 7.4), filtered and degassed
-
Immobilization reagents (e.g., EDC, NHS, ethanolamine)
-
A series of concentrations of this compound in running buffer
Procedure:
-
Protein Immobilization:
-
Activate the sensor chip surface by injecting a mixture of EDC and NHS.
-
Inject the "Lectin X" protein (typically 10-50 µg/mL in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 5.0) over the activated surface. The protein will be covalently coupled to the sensor surface.
-
Deactivate any remaining active sites by injecting ethanolamine.
-
The final immobilization level should be chosen to minimize mass transport effects, typically around 1000-2000 Response Units (RU).
-
-
Binding Analysis:
-
Prepare a dilution series of this compound in the SPR running buffer (e.g., ranging from 0.1 x KD to 10 x KD, if the KD is estimated). A blank (running buffer only) injection should also be included for double referencing.
-
Inject the this compound solutions over the immobilized "Lectin X" surface, typically for 60-180 seconds (association phase).
-
Flow running buffer over the surface to monitor the dissociation of the this compound, typically for 120-300 seconds (dissociation phase).
-
After each cycle, regenerate the sensor surface to remove any bound this compound, if necessary (e.g., with a short pulse of a low pH buffer like 10 mM glycine-HCl, pH 2.5).
-
-
Data Analysis:
-
Subtract the response from the reference flow cell and the blank injection to correct for bulk refractive index changes and non-specific binding.
-
The resulting sensorgrams (response vs. time) are then globally fitted to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), the dissociation rate constant (kd), and the dissociation constant (KD = kd/ka).
-
By employing these detailed protocols, researchers can effectively characterize the interaction of this compound with proteins of interest, paving the way for a deeper understanding of its biological significance and therapeutic potential.
References
- 1. Altrose - Wikipedia [en.wikipedia.org]
- 2. This compound - general description and application - Georganics [georganics.sk]
- 3. Cas 1990-29-0,this compound | lookchem [lookchem.com]
- 4. Isothermal Titration Calorimetry for Quantification of Protein-Carbohydrate Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Large-Scale Synthesis of D-Altrose
Welcome to the technical support center for the large-scale synthesis of D-Altrose. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the chemical and biocatalytic synthesis of this rare sugar.
Troubleshooting Guides & FAQs
This section addresses specific issues you may encounter during your experiments.
Biocatalytic Synthesis Troubleshooting
Question 1: My this compound yield is very low when using L-rhamnose isomerase with D-psicose as a substrate. What are the common causes and how can I improve the yield?
Answer:
Low yields of this compound in the enzymatic isomerization of D-psicose are a common challenge. Here are the primary causes and potential solutions:
-
Equilibrium-limited reaction: The isomerization of D-psicose to D-allose, which produces this compound as a byproduct, is a reversible reaction.[1] At equilibrium, the mixture typically contains a low percentage of this compound. A known study reported a final composition of approximately 67% D-psicose, 25% D-allose, and only 8% this compound.[1]
-
Solution: Consider implementing a continuous production system with a packed bed reactor to constantly remove the product from the reaction mixture, which can help to shift the equilibrium towards product formation.[2]
-
-
Suboptimal reaction conditions: The activity and stability of L-rhamnose isomerase are highly dependent on pH and temperature.
-
Solution: Ensure your reaction is running under optimal conditions. For many L-rhamnose isomerases, the optimal pH is around 7.0-8.0 and the optimal temperature is in the range of 70-85°C.[3][4] It is crucial to characterize the specific enzyme you are using to determine its optimal operational parameters. Operating at a slightly acidic pH of 6.0 may also be beneficial to prevent the Maillard reaction and the formation of undesirable by-products.
-
-
Enzyme instability: L-rhamnose isomerase can lose activity over time, especially at elevated temperatures.
-
Solution: Use a thermostable L-rhamnose isomerase. Enzyme immobilization is another effective strategy to enhance operational stability and allow for repeated use.
-
-
Byproduct formation: L-rhamnose isomerase has broad substrate specificity and can catalyze the formation of other sugars, which complicates purification and reduces the yield of the desired this compound.
-
Solution: While difficult to completely avoid with this enzyme, optimizing substrate concentration and reaction time can help to minimize unwanted side reactions.
-
Question 2: I am having difficulty separating this compound from the reaction mixture containing D-psicose and D-allose. What are the recommended purification methods?
Answer:
The separation of this compound from a mixture of similar sugar isomers is a significant challenge. Here are some recommended purification strategies:
-
Preparative High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating closely related sugar isomers.
-
Column Selection: Standard C18 columns may not provide adequate separation. Consider using specialized columns for carbohydrate analysis. Aminopropyl columns are commonly used for the separation of carbohydrates.
-
Mobile Phase Optimization: The composition of the mobile phase is critical. A common mobile phase for carbohydrate separation on aminopropyl columns is a mixture of acetonitrile and water. Careful optimization of the solvent gradient is necessary to achieve good resolution.
-
-
Ethanol Crystallization: This method has been successfully used to separate D-allose from a mixture containing D-psicose and this compound. While this technique primarily targets the crystallization of D-allose, subsequent chromatographic steps on the remaining mother liquor may be more effective for isolating this compound due to the removal of the major component.
Chemical Synthesis Troubleshooting
Question 3: I am attempting the Kiliani-Fischer synthesis to produce this compound from D-ribose, but my yields are extremely low, and I have a significant amount of a byproduct. What is happening and how can I improve this?
Answer:
The classic Kiliani-Fischer synthesis is known for its low yields when applied to this compound production. The primary issues are:
-
Lack of Stereoselectivity: The initial cyanohydrin formation step is not stereoselective, leading to the formation of two epimeric cyanohydrins. In the case of D-ribose, this results in the formation of both D-altronic acid and its C-2 epimer, D-allonic acid.
-
Solution: Unfortunately, controlling the stereoselectivity of this reaction is inherently difficult. An improved version of the synthesis involves the reduction of the cyanohydrin to an imine, which is then hydrolyzed to the aldehyde. This avoids the lactone intermediate but still produces a mixture of epimers.
-
-
Difficult Separation: The separation of the diastereomeric intermediates (lactones or the final sugars) is challenging and often requires fractional crystallization or chromatography, leading to significant product loss.
-
Solution: While challenging, careful optimization of the separation technique is crucial. For chromatography, experimenting with different stationary and mobile phases is recommended.
-
-
Harsh Reaction Conditions: The use of strong acids and cyanides can lead to degradation of the sugar molecules.
Given these significant drawbacks, alternative chemical synthesis routes are often preferred for better yields and stereocontrol.
Question 4: My chemical synthesis of this compound from levoglucosenone is not proceeding as expected, and the yield of the intermediate, 1,6-anhydro-β-D-altropyranose, is low. What are some troubleshooting tips?
Answer:
The synthesis of this compound from levoglucosenone is a multi-step process where yield optimization at each step is critical. For the formation of 1,6-anhydro-β-D-altropyranose, consider the following:
-
Incomplete Reaction: Ensure the reaction goes to completion by monitoring its progress using thin-layer chromatography (TLC).
-
Purification Issues: The purification of 1,6-anhydro-β-D-altropyranose is typically performed using silica gel column chromatography.
-
Eluent System: A mixed solvent system of dichloroethane and acetone is often used. The ratio of these solvents is critical for good separation.
-
-
Recrystallization: The final purification step often involves recrystallization from ethanol or 2-propanol to obtain pure white crystals. Ensure the correct solvent and temperature conditions are used for efficient crystallization.
Quantitative Data Summary
Table 1: Biocatalytic Production of this compound Byproduct
| Substrate | Enzyme | Product Composition | Reference |
| D-Psicose | L-rhamnose isomerase | This compound: 8% D-Allose: 25% D-Psicose: 67% |
Table 2: Optimal Conditions for a Thermotolerant L-rhamnose Isomerase
| Parameter | Optimal Value | Reference |
| pH | 7.0 | |
| Temperature | 75°C | |
| Metal Cofactor | Co2+ or Mn2+ |
Table 3: Thermostability of a Thermotolerant L-rhamnose Isomerase
| Temperature | Half-life | Reference |
| 65°C | ~12 days | |
| 70°C | ~5 days |
Experimental Protocols
Protocol 1: General Procedure for Biocatalytic D-Allose and this compound Production
This protocol is a generalized procedure for the isomerization of D-psicose using L-rhamnose isomerase.
-
Enzyme Preparation: Use a purified and preferably immobilized thermostable L-rhamnose isomerase.
-
Reaction Buffer: Prepare a suitable buffer, typically around pH 7.0-8.0 (e.g., phosphate buffer), containing a metal cofactor such as Mn2+ or Co2+ (typically 1 mM).
-
Substrate Solution: Prepare a solution of D-psicose in the reaction buffer.
-
Reaction Incubation: Add the L-rhamnose isomerase to the substrate solution and incubate at the optimal temperature for the enzyme (e.g., 70-85°C).
-
Reaction Monitoring: Monitor the progress of the reaction by taking samples at regular intervals and analyzing the sugar composition using HPLC.
-
Reaction Termination: Once equilibrium is reached or the desired conversion is achieved, terminate the reaction by heat inactivation of the enzyme or by removing the immobilized enzyme.
-
Product Purification: Purify this compound from the reaction mixture using preparative HPLC with a suitable column and mobile phase system.
Protocol 2: General Steps for Chemical Synthesis of this compound from Levoglucosenone
This protocol outlines the key steps for the chemical synthesis of this compound from levoglucosenone.
-
Synthesis of 1,6-anhydro-β-D-altropyranose: This intermediate is synthesized from levoglucosenone through a series of reactions typically involving reduction and hydroxylation.
-
Purification of the Intermediate: The crude product from step 1 is purified by silica gel column chromatography, followed by recrystallization.
-
Acid Hydrolysis: The purified 1,6-anhydro-β-D-altropyranose is then subjected to acid hydrolysis (e.g., using a cation exchange resin or a dilute acid like HCl or H₂SO₄) to open the anhydro ring and form this compound.
-
Neutralization and Purification: The acidic reaction mixture is neutralized, and the solvent is removed. The final this compound product is purified from any remaining starting material and byproducts using silica gel chromatography.
Visualizations
Caption: Biocatalytic synthesis of D-Allose and this compound from D-Psicose.
Caption: Workflow for the chemical synthesis of this compound from levoglucosenone.
References
- 1. Efficient biosynthesis of D-allose from D-psicose by cross-linked recombinant L-rhamnose isomerase: separation of product by ethanol crystallization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Production of D-Allose From D-Allulose Using Commercial Immobilized Glucose Isomerase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel thermotolerant l-rhamnose isomerase variant for biocatalytic conversion of d-allulose to d-allose - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of a thermostable recombinant l-rhamnose isomerase from Caldicellulosiruptor obsidiansis OB47 and its application for the production of l-fructose and l-rhamnulose - PubMed [pubmed.ncbi.nlm.nih.gov]
overcoming low yield in D-Altrose chemical synthesis
Welcome to the technical support center for the chemical and chemo-enzymatic synthesis of D-Altrose. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve yields in their this compound synthesis experiments.
Frequently Asked Questions (FAQs)
Q1: Why is the chemical synthesis of this compound so challenging, often resulting in low yields?
A1: The chemical synthesis of this compound, a rare sugar, presents several challenges due to its complex stereochemistry.[1] Traditional methods often involve multiple steps, including the use of protecting groups and subsequent deprotection, which can lead to a significant loss of material at each stage.[2][3] Furthermore, many reactions lack complete stereoselectivity, producing a mixture of isomers that are difficult to separate, thus lowering the yield of the desired this compound.[4] For instance, the Kiliani-Fischer synthesis can result in a yield as low as 3% due to the formation of C-2 epimers.[4] Another multi-step method involving the Walden inversion of lactose has a reported yield of only 8%.
Q2: What are the main advantages of enzymatic or chemo-enzymatic methods over purely chemical synthesis for this compound?
A2: Enzymatic and chemo-enzymatic methods offer several advantages, primarily centered around specificity and milder reaction conditions. Enzymes can catalyze reactions with high regio- and stereoselectivity, minimizing the formation of unwanted by-products and simplifying purification processes. This contrasts with traditional chemical methods that often generate significant waste and require complex purification steps. The "Izumoring" strategy, a cornerstone of enzymatic rare sugar production, utilizes a series of enzymatic reactions to convert common monosaccharides into rare sugars like this compound. While enzymatic methods have their own challenges, such as high enzyme cost and potential for low conversion rates, they represent a more environmentally friendly and often more efficient route to this compound.
Q3: Are there any specific starting materials that are recommended for a higher-yield synthesis of this compound?
A3: The choice of starting material is crucial for maximizing the yield of this compound. While syntheses starting from readily available sugars like D-glucose or lactose are common, they often involve numerous steps with low overall yields. A more efficient approach reported in the literature starts from 1,6-anhydro-β-D-glucopyranose. This method can achieve a yield of 73-86% for the key hydrolysis step to this compound. Chemo-enzymatic strategies also offer promising routes; for example, using an engineered glycoside-3-oxidase on a protected glucose derivative can lead to high yields in the initial oxidation step, setting the stage for subsequent stereoselective reduction to the altro-configuration.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps & Solutions |
| Low overall yield in multi-step chemical synthesis | - Incomplete reactions at each step.- Loss of material during purification.- Side reactions leading to by-products. | - Optimize reaction conditions: For each step, systematically vary temperature, reaction time, and catalyst concentration to drive the reaction to completion. Monitor reaction progress using TLC or HPLC.- Improve purification techniques: Utilize column chromatography with an appropriate solvent system to carefully separate the desired product from by-products and unreacted starting materials. Consider recrystallization for solid products to enhance purity.- Protecting group strategy: Re-evaluate your protecting group strategy. Ensure the chosen protecting groups are stable under the reaction conditions and can be removed with high efficiency without affecting other functional groups. |
| Poor stereoselectivity (formation of epimers) | - Non-stereoselective reagents or catalysts.- Unfavorable reaction conditions. | - Use stereoselective reagents: Employ chiral catalysts or reagents known to favor the desired stereochemical outcome. For instance, in reductions, consider using sterically hindered hydride reagents that can provide better facial selectivity.- Substrate control: Modify the substrate to introduce steric hindrance that directs the incoming reagent to the desired face of the molecule.- Enzymatic resolution: Consider using an enzyme that selectively reacts with one of the epimers, allowing for the separation of the desired isomer. |
| Difficult separation of this compound from other isomers | - Similar physical properties of the isomers (e.g., polarity, solubility). | - Chromatographic separation: Optimize your HPLC or column chromatography conditions. Experiment with different stationary phases (e.g., normal phase, reverse phase, or specialized carbohydrate columns) and mobile phase compositions. Gradient elution can be particularly effective.- Derivatization: Convert the mixture of sugars into derivatives (e.g., acetates, benzoates) which may have different chromatographic properties, facilitating separation. The desired isomer can then be recovered by deprotection. |
| Low conversion rate in enzymatic synthesis | - Enzyme inhibition or instability.- Unfavorable reaction equilibrium. | - Optimize enzyme conditions: Ensure the pH, temperature, and buffer composition are optimal for the specific enzyme being used. Add cofactors if required.- Enzyme immobilization: Immobilizing the enzyme on a solid support can improve its stability and allow for easier reuse.- Shift the equilibrium: If the reaction is reversible, consider strategies to shift the equilibrium towards the product side. This can be achieved by removing the product as it is formed (e.g., through selective precipitation or subsequent enzymatic conversion). |
Quantitative Data Summary
| Synthesis Method | Starting Material | Reported Yield | Reference |
| Multi-step chemical synthesis (Walden inversion) | Lactose | 8% (overall) | |
| Kiliani-Fischer based synthesis | D-Ribose | 3% (due to epimer formation) | |
| Hydrolysis of 1,6-anhydro-3-O-benzyl-4-O-(p-methoxybenzyl)-2-O-(p-methoxy-phenyl)-β-D-altropyranose | 1,6-anhydro-β-D-glucopyranose derivative | 73-86% (for the hydrolysis step) | |
| Chemo-enzymatic synthesis (stereoselective reduction step) | Oxidized glucose derivative | 86% (for the reduction step) | |
| Chemo-enzymatic synthesis (final deprotection step) | Protected D-Allose derivative | 94% |
Experimental Protocols
Protocol 1: Synthesis of this compound via Hydrolysis of a 1,6-Anhydro Intermediate
This protocol is adapted from a patented method and describes the final hydrolysis step to yield this compound.
Materials:
-
1,6-anhydro-D-altropyranose derivative (e.g., compound (3) from US Patent 5,410,038)
-
1N Hydrochloric acid (HCl)
-
Dioxane
-
Round-bottom flask with reflux condenser
-
Stirring plate with heating mantle
Procedure:
-
Dissolve the 1,6-anhydro-D-altropyranose derivative (10.0 mmol) in 100 ml of 1N hydrochloric acid in a round-bottom flask.
-
Add 50 ml of dioxane to the solution.
-
Heat the mixture to 100°C and maintain stirring for 5 hours under reflux.
-
After 5 hours, cool the reaction mixture to room temperature.
-
Neutralize the solution with a suitable base (e.g., sodium bicarbonate) until the pH is neutral.
-
The resulting solution contains this compound, which can be purified by column chromatography on silica gel.
Visualizations
Caption: A generalized workflow for the chemical synthesis of this compound from a D-Glucose derivative, highlighting potential issues.
Caption: The "Izumoring" concept for enzymatic synthesis of rare sugars, illustrating a potential pathway to this compound.
References
- 1. Rare Sugars: Recent Advances and Their Potential Role in Sustainable Crop Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Hitchhiker’s Guide to Problem Selection in Carbohydrate Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US5410038A - method of preparing this compound - Google Patents [patents.google.com]
Technical Support Center: Optimization of D-Altrose Derivatization
Welcome to the technical support center for the optimization of reaction conditions for D-Altrose derivatization. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What are the most common derivatization methods for this compound analysis by GC-MS and HPLC?
A1: The most common derivatization methods for analyzing sugars like this compound include silylation (e.g., using BSTFA or MSTFA) and acetylation for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. For High-Performance Liquid Chromatography (HPLC) analysis, pre-column derivatization with reagents like 1-phenyl-3-methyl-5-pyrazolone (PMP) is frequently employed to enhance UV or fluorescence detection.[1][2][3][4]
Q2: Why is my this compound derivatization reaction incomplete?
A2: Incomplete derivatization is a common issue and can be caused by several factors.[5] The presence of moisture is a primary concern, especially for silylation reactions, as the reagents are highly water-sensitive. Other factors include suboptimal reaction temperature or time, incorrect reagent-to-sample ratio, and poor solubility of this compound in the reaction solvent.
Q3: I am observing multiple peaks for my derivatized this compound in the chromatogram. What could be the cause?
A3: The presence of multiple peaks can arise from the formation of anomers (α and β forms) of this compound during derivatization, particularly with methods like silylation. To address this, a two-step derivatization process involving oximation followed by silylation can be employed to yield a single derivative peak. Incomplete derivatization can also lead to multiple peaks representing partially derivatized products.
Q4: What are the key parameters to optimize for a successful this compound derivatization?
A4: The critical parameters to optimize include reaction temperature, reaction time, the molar ratio of derivatizing agent to this compound, catalyst concentration (if applicable), and the choice of solvent. The pH of the reaction medium is also crucial, especially for methods like PMP derivatization which require alkaline conditions.
Q5: How can I improve the solubility of this compound for derivatization?
A5: this compound is soluble in water but practically insoluble in methanol. For derivatization reactions requiring anhydrous conditions, solvents like pyridine or acetonitrile are often used. If solubility is an issue, gentle heating or sonication may help. For silylation, pyridine is a common solvent that also acts as a catalyst.
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Steps |
| Presence of Moisture | Ensure all glassware is thoroughly dried (oven-dried or flame-dried). Use anhydrous solvents and freshly opened derivatizing reagents. |
| Suboptimal Reaction Temperature | Optimize the reaction temperature. Some reactions require heating to proceed to completion. Start with temperatures reported for similar sugars and perform a temperature gradient study. |
| Insufficient Reaction Time | Extend the reaction time. Monitor the reaction progress at different time points using TLC or a pilot GC/HPLC run to determine the optimal duration. |
| Incorrect Reagent Ratio | Increase the molar excess of the derivatizing reagent. A common starting point is a 2:1 molar ratio of reagent to hydroxyl groups on the sugar. |
| Poor Solubility | If this compound is not fully dissolved, the reaction will be incomplete. Try a different anhydrous solvent (e.g., pyridine, acetonitrile, DMF) or use co-solvents. Gentle heating or vortexing can also aid dissolution. |
| Degradation of Reagent | Derivatizing agents can degrade over time, especially if exposed to moisture. Use a fresh vial of the reagent. |
Issue 2: Inconsistent or Irreproducible Results
| Possible Cause | Troubleshooting Steps |
| Variability in Reaction Conditions | Strictly control all reaction parameters, including temperature, time, and reagent volumes. Use a heating block or water bath for consistent temperature control. |
| Incomplete Removal of Derivatizing Agent | Excess derivatizing reagent can interfere with chromatographic analysis. Ensure the work-up procedure effectively removes unreacted reagents. This may involve evaporation under nitrogen and reconstitution in a suitable solvent. |
| Sample Matrix Effects | If analyzing this compound in a complex matrix, other components may interfere with the derivatization. A sample cleanup step (e.g., solid-phase extraction) may be necessary prior to derivatization. |
| Derivative Instability | Some derivatives can be unstable. Analyze the samples as soon as possible after derivatization. If storage is necessary, investigate optimal storage conditions (e.g., -20°C or -80°C). |
Data Presentation: Starting Points for Optimization
The following tables provide suggested starting conditions for the derivatization of monosaccharides. Note: These are general conditions and will likely require optimization for this compound.
Table 1: Silylation for GC-MS Analysis (Two-Step Oximation-Silylation)
| Parameter | Recommended Starting Condition | Range for Optimization |
| Oximation Reagent | Methoxyamine hydrochloride in pyridine | 10-30 mg/mL |
| Oximation Temperature | 60 °C | 30 - 80 °C |
| Oximation Time | 60 minutes | 30 - 90 minutes |
| Silylating Reagent | BSTFA or MSTFA with 1% TMCS | - |
| Silylation Temperature | 70 °C | 60 - 90 °C |
| Silylation Time | 30 minutes | 20 - 60 minutes |
Table 2: Acetylation for GC-MS Analysis
| Parameter | Recommended Starting Condition | Range for Optimization |
| Reagent | Acetic anhydride | 5-10 equivalents per hydroxyl group |
| Solvent/Catalyst | Pyridine | - |
| Temperature | Room Temperature to 100 °C | Optimize based on reactivity |
| Time | 1 - 24 hours | Monitor by TLC or GC |
Table 3: PMP Derivatization for HPLC Analysis
| Parameter | Recommended Starting Condition | Range for Optimization |
| PMP Solution | 0.5 M PMP in methanol | 0.3 - 0.6 M |
| NaOH Solution | 0.3 M | 0.2 - 0.5 M |
| Reaction Temperature | 70 °C | 60 - 80 °C |
| Reaction Time | 60 minutes | 30 - 120 minutes |
| Neutralization Agent | 0.3 M HCl | - |
Experimental Protocols
Protocol 1: Silylation of this compound for GC-MS Analysis (Two-Step Method)
-
Sample Preparation: Weigh 1-5 mg of this compound into a reaction vial. If the sample is in an aqueous solution, evaporate to complete dryness under a stream of nitrogen.
-
Oximation:
-
Add 100 µL of a 20 mg/mL solution of methoxyamine hydrochloride in anhydrous pyridine.
-
Cap the vial tightly and vortex to dissolve the sample.
-
Heat the mixture at 60°C for 60 minutes.
-
Cool the vial to room temperature.
-
-
Silylation:
-
Add 100 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS).
-
Cap the vial tightly and vortex.
-
Heat the mixture at 70°C for 30 minutes.
-
Cool to room temperature.
-
-
Analysis: The sample is now ready for injection into the GC-MS.
Protocol 2: Acetylation of this compound for GC-MS Analysis
-
Sample Preparation: Place 1-5 mg of dried this compound in a reaction vial.
-
Reaction:
-
Add 200 µL of anhydrous pyridine and 200 µL of acetic anhydride.
-
Cap the vial tightly and vortex.
-
Heat at 100°C for 1 hour.
-
Cool the vial to room temperature.
-
-
Work-up:
-
Evaporate the pyridine and excess acetic anhydride under a stream of nitrogen.
-
Add 500 µL of ethyl acetate and 500 µL of water. Vortex and then allow the layers to separate.
-
Transfer the upper ethyl acetate layer to a clean vial.
-
Dry the ethyl acetate extract over anhydrous sodium sulfate.
-
-
Analysis: The sample is ready for GC-MS analysis.
Protocol 3: PMP Derivatization of this compound for HPLC Analysis
-
Sample Preparation: Dissolve 1-5 mg of this compound in 200 µL of deionized water in a reaction vial.
-
Derivatization:
-
Add 200 µL of 0.5 M 1-phenyl-3-methyl-5-pyrazolone (PMP) in methanol.
-
Add 200 µL of 0.3 M sodium hydroxide.
-
Vortex the mixture and incubate at 70°C for 60 minutes.
-
Cool the reaction mixture to room temperature.
-
-
Neutralization and Extraction:
-
Neutralize the reaction by adding 200 µL of 0.3 M hydrochloric acid.
-
Add 1 mL of chloroform and vortex vigorously for 1 minute.
-
Centrifuge to separate the layers.
-
Carefully remove the upper aqueous layer containing the PMP-derivatized this compound for HPLC analysis.
-
Visualizations
References
- 1. Development and Validation of HPLC-DAD Method with Pre-Column PMP Derivatization for Monomeric Profile Analysis of Polysaccharides from Agro-Industrial Wastes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journalajacr.com [journalajacr.com]
- 3. [PDF] Derivatization Methods in GC and GC/MS | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
Technical Support Center: D-Altrose Storage and Stability
This guide provides researchers, scientists, and drug development professionals with essential information for preventing the degradation of D-Altrose during storage.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A1: this compound is a rare aldohexose monosaccharide. Like many complex organic molecules, it can be susceptible to degradation over time, which can impact experimental results and the efficacy of therapeutics in development. Key factors influencing its stability include temperature, moisture, light, and pH.
Q2: What are the primary signs of this compound degradation?
A2: Visual indicators of degradation can include a change in color from white to yellow or brown, and a clumping or sticky texture, which suggests moisture absorption. Chemical changes, such as a drop in purity or the appearance of new peaks in analytical tests like HPLC, are definitive signs of degradation.
Q3: What are the ideal storage conditions for solid this compound?
A3: For optimal stability, solid this compound should be stored in a tightly sealed container in a cool, dry, and dark place. Long-term storage at or below refrigerated temperatures (2-8°C) is recommended.[1][2] To minimize moisture exposure, storing it in a desiccator or with a desiccant is also advisable.
Q4: How does moisture affect this compound stability?
A4: this compound is hygroscopic, meaning it readily absorbs moisture from the atmosphere. This moisture can initiate several degradation pathways, including hydrolysis and epimerization, leading to a loss of purity.
Q5: Can this compound be stored in a solution?
A5: Storing this compound in solution is generally not recommended for long periods due to the increased potential for degradation, such as isomerization and microbial growth. If short-term storage in solution is necessary, use a sterile, buffered solution at a neutral or slightly acidic pH, and store it at 2-8°C.
Troubleshooting Guide
This section addresses specific issues that may arise during the storage of this compound.
| Issue | Potential Cause | Recommended Action |
| Discoloration (Yellowing/Browning) | - Exposure to heat or light.- Maillard reaction due to contamination with amino compounds.- Caramelization from excessive heat. | - Store in a dark, temperature-controlled environment.- Ensure the storage container is clean and free of contaminants.- Avoid exposure to high temperatures. |
| Clumping or Caking | - Absorption of moisture from the air. | - Store in a desiccator or a container with a desiccant.- Ensure the container is always tightly sealed after use.- Repackage into smaller, sealed containers if the main stock is accessed frequently. |
| Loss of Purity (Confirmed by Analysis) | - Chemical degradation due to improper storage conditions (temperature, moisture, pH). | - Review and optimize storage conditions based on the recommendations in this guide.- Perform a purity analysis before use (see Experimental Protocols).- If purity is compromised, a fresh batch of this compound should be used. |
| Inconsistent Experimental Results | - Use of degraded this compound.- Inaccurate measurement due to absorbed moisture. | - Always use this compound from a properly stored, unexpired batch.- Equilibrate the container to room temperature before opening to prevent condensation.- Verify the purity and water content of the this compound stock. |
Quantitative Data on Storage Conditions
The stability of monosaccharides is highly dependent on storage conditions. The following table summarizes recommended storage conditions based on pharmaceutical stability testing guidelines.[3][4]
| Storage Condition | Temperature | Relative Humidity (RH) | Duration | Purpose |
| Long-Term | 25°C ± 2°C or 2-8°C | 60% ± 5% | Minimum 12 months | To determine the shelf-life of the product.[4] |
| Intermediate | 30°C ± 2°C | 65% ± 5% | Minimum 6 months | To evaluate the impact of short-term excursions outside of long-term storage conditions. |
| Accelerated | 40°C ± 2°C | 75% ± 5% | Minimum 6 months | To predict the long-term stability in a shorter time frame. |
Experimental Protocols
Protocol 1: Purity Assessment of this compound by HPLC-RID
Objective: To determine the purity of a this compound sample using High-Performance Liquid Chromatography with a Refractive Index Detector (HPLC-RID).
Methodology:
-
Preparation of Mobile Phase: Prepare an isocratic mobile phase of 75:25 (v/v) acetonitrile and HPLC-grade water. Degas the mobile phase by sonication for at least 15 minutes.
-
Preparation of Standard Solution: Accurately weigh approximately 10 mg of high-purity this compound standard and dissolve it in 10 mL of the mobile phase to create a 1 mg/mL standard solution.
-
Preparation of Sample Solution: Prepare a sample solution of the this compound to be tested at the same concentration (1 mg/mL) in the mobile phase.
-
HPLC Conditions:
-
Column: Amino column (e.g., 4.6 x 250 mm, 5 µm)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 35°C
-
Detector: Refractive Index (RI) Detector
-
-
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solution and record the chromatogram and retention time.
-
Inject the sample solution and record the chromatogram.
-
-
Data Analysis: Calculate the purity of the sample by comparing the peak area of the this compound in the sample chromatogram to the peak area in the standard chromatogram.
Protocol 2: Determination of Water Content by Karl Fischer Titration
Objective: To quantify the moisture content in a this compound sample, which is a critical parameter for storage stability.
Methodology:
-
Instrumentation: Use a volumetric Karl Fischer titrator.
-
Reagents:
-
Karl Fischer titrant (e.g., CombiTitrant 5)
-
Karl Fischer solvent (e.g., CombiMethanol)
-
Formamide may be added to the solvent to aid in the dissolution of the sugar.
-
-
Procedure:
-
Add the solvent to the titration vessel and titrate to a dry endpoint with the Karl Fischer reagent to eliminate any residual water.
-
Accurately weigh approximately 0.5 g of the this compound sample and add it to the titration vessel.
-
Start the titration. The instrument will automatically dispense the titrant until the endpoint is reached.
-
The instrument's software will calculate the water content in the sample, typically expressed as a percentage.
-
For sugars that dissolve poorly, a stirring time of at least 180 seconds is recommended. It may also be beneficial to warm the titration medium to 50°C, but care should be taken as some sugars can degrade at this temperature.
-
Visualizations
This compound Degradation Troubleshooting Workflow
Caption: A troubleshooting workflow for identifying and resolving this compound degradation issues.
Key Degradation Pathways of this compound
Caption: Major chemical degradation pathways for this compound under improper storage conditions.
References
Technical Support Center: D-Altrose Purification Protocols
Welcome to the technical support center for the purification of D-Altrose. This resource is designed for researchers, scientists, and professionals in drug development who are working with this rare sugar. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The primary methods for purifying this compound are silica gel column chromatography and crystallization. Due to its high polarity, this compound is soluble in water and practically insoluble in methanol, which influences the choice of solvents for these procedures.[1] Ion-exchange chromatography can also be employed to remove charged impurities.
Q2: What are the typical impurities encountered in this compound synthesis?
A2: When synthesizing this compound, particularly from a precursor like D-arabinose, common impurities can include starting materials, reagents, and structurally related sugars such as epimers (e.g., D-Allulose).[2][3] The specific byproducts will depend on the synthetic route employed. For instance, the Kiliani-Fischer synthesis, which adds a carbon to an aldose, can produce a mixture of epimers.
Q3: How can I assess the purity of my this compound sample?
A3: High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of this compound. A common setup involves a reverse-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water. Refractive Index (RI) detection is often used as sugars lack a strong UV chromophore.
Troubleshooting Guides
Column Chromatography Purification
Issue: Poor separation of this compound from impurities on a silica gel column.
-
Possible Cause 1: Inappropriate Solvent System. The polarity of the eluent is critical for separating highly polar compounds like sugars on a silica gel column.
-
Solution: A gradient elution is often more effective than an isocratic one. Start with a less polar solvent system and gradually increase the polarity. A common mobile phase for sugar separation on silica gel is a mixture of a chlorinated solvent (like dichloromethane) or an ester (like ethyl acetate) with an alcohol (such as ethanol or methanol). Experiment with different solvent ratios to optimize separation.
-
-
Possible Cause 2: Column Overloading. Exceeding the binding capacity of the silica gel will lead to broad, overlapping peaks.
-
Solution: As a general guideline, the amount of crude sample loaded should be 1-5% of the weight of the silica gel. For difficult separations, a lower loading percentage is recommended.
-
-
Possible Cause 3: Co-elution with Epimers. Epimers of this compound, having very similar polarities, are often difficult to separate.
-
Solution: Specialized chromatography techniques may be necessary. Consider using a column with a different stationary phase, such as an amino-propyl bonded silica gel or employing borate buffer systems which can form complexes with diols and alter the chromatographic mobility of different sugars. High-performance anion-exchange chromatography (HPAE) at high pH can also be effective for separating aldoses.
-
Experimental Protocol: Silica Gel Column Chromatography of this compound
This protocol provides a general guideline for the purification of this compound using silica gel column chromatography. Optimization may be required based on the specific impurity profile of your sample.
-
Column Packing:
-
Prepare a slurry of silica gel (e.g., 230-400 mesh) in the initial, less polar mobile phase.
-
Pour the slurry into a glass column plugged with cotton or a frit.
-
Gently tap the column to ensure even packing and remove any air bubbles.
-
Allow the silica to settle, and then add a layer of sand on top to protect the silica bed.
-
Equilibrate the column by running the initial mobile phase through it until the bed is stable.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the initial mobile phase or a slightly more polar solvent.
-
Carefully apply the sample solution to the top of the silica gel bed.
-
Allow the sample to adsorb completely onto the silica.
-
-
Elution:
-
Begin elution with the initial, less polar mobile phase (e.g., a high ratio of ethyl acetate to ethanol).
-
Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethanol or methanol).
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) or HPLC to identify those containing pure this compound.
-
-
Product Recovery:
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure to obtain the purified this compound.
-
Quantitative Data Summary (Illustrative)
| Parameter | Column Chromatography |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Ethyl Acetate:Ethanol gradient |
| Typical Yield | 60-80% |
| Achievable Purity | >95% (by HPLC) |
Note: These values are illustrative and can vary depending on the initial purity of the crude product and the specific chromatographic conditions.
Crystallization Purification
Issue: this compound fails to crystallize from solution.
-
Possible Cause 1: Solution is not sufficiently supersaturated.
-
Solution: Concentrate the solution by slowly evaporating the solvent. Be cautious not to overheat, as this can lead to degradation of the sugar.
-
-
Possible Cause 2: Lack of nucleation sites.
-
Solution: Introduce a seed crystal of pure this compound to induce crystallization. Alternatively, scratch the inside of the flask with a glass rod at the solvent-air interface to create microscopic imperfections that can serve as nucleation sites.
-
-
Possible Cause 3: Presence of impurities inhibiting crystallization.
-
Solution: If the sample is heavily contaminated, an initial purification step by column chromatography may be necessary before attempting crystallization.
-
Issue: Low yield of this compound crystals.
-
Possible Cause 1: The cooling process was too rapid.
-
Solution: Allow the solution to cool slowly to room temperature, and then gradually cool it further in a refrigerator or ice bath. Slow cooling promotes the formation of larger, purer crystals and improves yield.
-
-
Possible Cause 2: Too much solvent was used.
-
Solution: If a significant amount of this compound remains in the mother liquor, you can recover it by concentrating the solution and attempting a second crystallization.
-
Experimental Protocol: Crystallization of this compound from Aqueous Ethanol
-
Dissolution:
-
Dissolve the impure this compound in a minimal amount of hot water.
-
Gently heat the solution to ensure complete dissolution. Avoid boiling for extended periods to prevent degradation.
-
-
Addition of Anti-solvent:
-
While the aqueous solution is still warm, slowly add ethanol (the anti-solvent) until the solution becomes slightly turbid (cloudy). The ideal ratio of water to ethanol will need to be determined empirically but often starts around 1:3 to 1:5.
-
If the solution becomes too cloudy, add a few drops of hot water to redissolve the precipitate.
-
-
Crystallization:
-
Cover the flask and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in a refrigerator (2-8 °C) for several hours, or overnight, to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold ethanol to remove any remaining mother liquor.
-
Dry the crystals under vacuum to remove residual solvent.
-
Quantitative Data Summary (Illustrative)
| Parameter | Crystallization |
| Solvent System | Water/Ethanol |
| Typical Yield | 70-90% |
| Achievable Purity | >98% (by HPLC) |
Note: These values are illustrative and depend on the purity of the starting material and adherence to the protocol.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Decision tree for troubleshooting this compound crystallization.
References
Technical Support Center: Optimizing NMR Data Acquisition for D-Altrose Anomers
Welcome to the technical support center for optimizing NMR data acquisition of D-Altrose anomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during NMR analysis of this rare sugar.
Frequently Asked Questions (FAQs)
Q1: Why are the NMR spectra of this compound complex and difficult to interpret?
A1: The complexity arises from the fact that in solution, this compound exists as a mixture of four different isomers, known as anomers: α-pyranose, β-pyranose, α-furanose, and β-furanose. These anomers are in a dynamic equilibrium, and each form has its own distinct set of NMR signals. This results in overlapping peaks, making spectral assignment challenging. The conformational flexibility of the altropyranose ring further contributes to this complexity.[1]
Q2: What are the typical chemical shift regions for the anomeric protons of this compound?
Q3: How can I distinguish between the different anomers of this compound in my ¹H NMR spectrum?
A3: Distinguishing between anomers can be achieved by a combination of chemical shift analysis and the measurement of proton-proton coupling constants (J-couplings).
-
Chemical Shift: As mentioned, α-anomers generally have a larger chemical shift for their anomeric proton than β-anomers.
-
Coupling Constants: The magnitude of the coupling constant between the anomeric proton (H-1) and the adjacent proton (H-2), denoted as ³J(H1,H2), is highly dependent on the dihedral angle between these two protons. For pyranose rings in a chair conformation, a large coupling constant (typically 7-9 Hz) is indicative of a trans-diaxial relationship between H-1 and H-2, which is characteristic of β-anomers. A smaller coupling constant (typically 1-4 Hz) suggests a cis or equatorial-axial relationship, often seen in α-anomers.
Q4: My peaks are broad. What are the common causes and solutions for peak broadening in this compound NMR spectra?
A4: Peak broadening in the NMR spectra of sugars like this compound can be attributed to several factors:
-
Chemical Exchange: The interconversion between the different anomeric forms can occur on a timescale that is intermediate with respect to the NMR experiment, leading to broadened peaks. Acquiring the spectrum at a lower or higher temperature can sometimes help to either slow down or speed up the exchange, respectively, resulting in sharper signals.
-
Sample Concentration: High sample concentrations can lead to increased viscosity and molecular aggregation, both of which can cause peak broadening. It is advisable to use a moderate concentration, typically in the range of 5-20 mg/mL.
-
Poor Shimming: An inhomogeneous magnetic field is a common cause of broad peaks. Careful and thorough shimming of the spectrometer before data acquisition is crucial.
-
Paramagnetic Impurities: The presence of even trace amounts of paramagnetic ions can lead to significant line broadening. Using high-purity solvents and clean NMR tubes is essential.
Troubleshooting Guides
Problem 1: Severe Signal Overlap in the ¹H NMR Spectrum
Symptoms:
-
Inability to resolve individual multiplets.
-
Difficulty in assigning specific protons to their respective anomers.
-
Inaccurate integration of peaks.
Solutions:
-
2D NMR Spectroscopy: Employ two-dimensional NMR techniques to resolve overlapping signals.
-
COSY (Correlation Spectroscopy): Establishes correlations between protons that are coupled to each other, helping to trace out the spin systems of each anomer.
-
TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a spin system, not just directly coupled ones. This is extremely useful for identifying all the protons belonging to a single anomeric form, starting from a well-resolved anomeric proton signal.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons. Since ¹³C chemical shifts are more dispersed than ¹H shifts, this can help to resolve overlapping proton signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is useful for confirming assignments and identifying linkages.
-
-
Advanced 1D and 2D Techniques:
-
Selective 1D TOCSY: By selectively irradiating a resolved anomeric proton peak, you can obtain a 1D spectrum that shows only the signals from that specific anomer.
-
DOSY (Diffusion-Ordered Spectroscopy): This technique separates the NMR signals of different species in a mixture based on their diffusion coefficients. Since the different anomers of this compound may have slightly different sizes and shapes, DOSY can sometimes be used to obtain separate spectra for each form.
-
Problem 2: Inaccurate Quantification of Anomer Ratios
Symptoms:
-
Integral ratios of anomeric protons do not seem to reflect the true population of each anomer.
-
Reproducibility of quantitative measurements is poor.
Solutions:
-
Ensure Full Relaxation: For accurate quantification, all proton signals must fully relax back to their equilibrium state between successive scans. This is achieved by setting an appropriate relaxation delay (d1).
-
T₁ Measurement: The spin-lattice relaxation time (T₁) should be measured for the anomeric protons using an inversion-recovery experiment.
-
Setting the Relaxation Delay: The relaxation delay (d1) should be set to at least 5 times the longest T₁ value of the signals you wish to quantify. For many small molecules, T₁ values are in the range of 1-5 seconds, so a relaxation delay of 10-25 seconds is a good starting point.
-
-
Optimize Acquisition Parameters:
-
Pulse Angle: Use a 90° pulse angle to ensure maximum signal for a single scan.
-
Number of Scans: A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio (S/N > 250:1 for <1% integration error).
-
-
Proper Data Processing:
-
Baseline Correction: A flat baseline is essential for accurate integration. Use a high-order polynomial or a multipoint baseline correction.
-
Phasing: Ensure all peaks are correctly phased to pure absorption mode.
-
Integration Limits: Set the integration limits for each peak carefully and consistently.
-
Problem 3: Difficulty with Solvent Suppression in D₂O
Symptoms:
-
A large residual HOD (water) peak obscures nearby signals.
-
Distorted baseline around the water peak.
Solutions:
-
Sample Preparation:
-
Lyophilization: For non-volatile samples, dissolve the this compound in D₂O and then lyophilize (freeze-dry) the sample. Repeat this process 2-3 times to exchange as many labile protons (from hydroxyl groups) as possible with deuterium. This will significantly reduce the intensity of the residual HOD signal.
-
-
Use Solvent Suppression Pulse Sequences:
-
Presaturation: This is the most common method, where a low-power radiofrequency pulse is applied at the frequency of the water signal to saturate it before the main excitation pulse.
-
WET (Water suppression Enhanced through T1 effects): This is a gradient-based method that is often more effective than simple presaturation.
-
3-9-19 or Watergate: These are also gradient-based pulse sequences that are very effective at suppressing the water signal with minimal distortion to nearby peaks.
-
Data Presentation
Table 1: ¹³C NMR Chemical Shifts (ppm) for this compound Anomers in D₂O
| Carbon | α-pyranose | β-pyranose | α-furanose | β-furanose |
| C1 | 95.3 | 93.3 | 102.7 | 96.9 |
| C2 | 71.9 | 72.3 | 83.0 | 78.1 |
| C3 | 71.8 | 72.1 | 77.4 | 76.7 |
| C4 | 66.8 | 65.8 | 84.8 | 82.6 |
| C5 | 72.8 | 75.6 | 73.2 | 74.2 |
| C6 | 62.1 | 63.1 | 63.9 | 64.0 |
Data sourced from Omicron Biochemicals, Inc.[1]
Table 2: Recommended NMR Acquisition Parameters for Quantitative Analysis of this compound
| Parameter | Recommendation | Rationale |
| Pulse Angle | 90° | To ensure maximum signal intensity per scan. |
| Relaxation Delay (d1) | ≥ 5 x T₁ (longest) | To allow for full relaxation of all protons, ensuring accurate integration. A starting value of 15-20 seconds is recommended in the absence of T₁ measurements. |
| Acquisition Time (at) | 2-4 seconds | To ensure good digital resolution and accurate representation of peak shapes. |
| Number of Scans (ns) | Sufficient for S/N > 250:1 | To minimize integration errors. The required number will depend on the sample concentration. |
| Temperature | 298 K (25 °C) | Maintain a constant and well-calibrated temperature to ensure reproducibility of chemical shifts and anomeric equilibrium. |
Experimental Protocols
Protocol 1: Standard ¹H NMR Acquisition
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.6-0.7 mL of high-purity D₂O (99.96%). For optimal solvent suppression, lyophilize the sample from D₂O twice before preparing the final solution.
-
Spectrometer Setup:
-
Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (e.g., 298 K) for at least 5 minutes.
-
Tune and match the probe.
-
Perform shimming to optimize the magnetic field homogeneity.
-
-
Acquisition Parameters:
-
Use a standard 1D proton pulse sequence with solvent presaturation.
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).
-
Set the transmitter offset to the center of the spectrum.
-
Set the pulse angle to 90°.
-
Set the acquisition time to ~3 seconds.
-
For qualitative analysis, a relaxation delay of 1-2 seconds is sufficient. For quantitative analysis, use a delay of at least 15 seconds.
-
Acquire a suitable number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the FID.
-
Phase the spectrum.
-
Apply a baseline correction.
-
Reference the spectrum to an internal or external standard.
-
Protocol 2: 2D TOCSY for Anomer Assignment
-
Sample Preparation: As per the ¹H NMR protocol.
-
Acquisition:
-
Use a standard 2D TOCSY pulse sequence (e.g., dipsi2esgpph on Bruker instruments).
-
Set the spectral width in both dimensions to be the same as the ¹H spectrum.
-
Set the number of points in the direct dimension (F2) to 2048 and in the indirect dimension (F1) to 256 or 512.
-
Set the number of scans to 8 or 16 per increment.
-
Use a TOCSY mixing time of 80-120 ms to allow for magnetization transfer throughout the entire spin system.
-
-
Processing:
-
Apply appropriate window functions (e.g., sine-bell) in both dimensions.
-
Perform a 2D Fourier transform.
-
Phase and baseline correct the spectrum.
-
Starting from the anomeric proton cross-peaks, trace the correlations to identify all the protons belonging to each anomer.
-
Visualizations
Caption: Workflow for NMR data acquisition and analysis of this compound.
Caption: Decision tree for troubleshooting common NMR problems with this compound.
References
Technical Support Center: D-Altrose Solution Stability
Disclaimer: D-Altrose is a rare, unnatural monosaccharide. As such, there is a limited amount of published research specifically detailing its stability profile in solution. The following troubleshooting guides and FAQs are based on established principles of monosaccharide chemistry, primarily using D-glucose as an analogue. Researchers should use this information as a general guide and validate these recommendations for their specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause this compound degradation in solution?
A1: The stability of this compound in solution can be influenced by several factors, analogous to other monosaccharides:
-
pH: Both strongly acidic and alkaline conditions can catalyze degradation reactions such as epimerization and hydrolysis.[1]
-
Temperature: Elevated temperatures significantly accelerate the rate of all degradation pathways.[2]
-
Buffer Composition: Certain buffer species can interact with the sugar molecule and influence its stability.
-
Presence of Oxidizing Agents: Oxidizing agents can lead to the formation of various degradation products.
-
Enzymatic Activity: If working with biological samples, the presence of isomerases or other sugar-modifying enzymes can alter this compound.
Q2: What are the likely degradation pathways for this compound in solution?
A2: Based on general monosaccharide chemistry, this compound may undergo several degradation reactions:
-
Epimerization: This is a common reaction for monosaccharides in solution, where the stereochemistry at one of the chiral centers is inverted. For instance, this compound could potentially epimerize to other hexoses like D-Allose or D-Galactose. This compound is known to be formed as a byproduct during the epimerization of D-psicose to D-allose, suggesting that epimerization is a relevant pathway.[3]
-
Dehydration: Under acidic conditions and/or at high temperatures, monosaccharides can undergo dehydration to form furan derivatives, such as 5-hydroxymethylfurfural (5-HMF).
-
Oxidation: In the presence of oxidizing agents, the aldehyde group of this compound can be oxidized to a carboxylic acid, forming altronic acid.
-
Maillard Reaction: In the presence of amino acids, particularly at elevated temperatures, this compound, as a reducing sugar, can undergo the Maillard reaction, leading to browning and the formation of a complex mixture of products.
Q3: What are the optimal long-term storage conditions for this compound solutions?
A3: For long-term stability, it is recommended to store this compound solutions under the following conditions:
-
Temperature: Store frozen at -20°C or -80°C.[4]
-
pH: Maintain a slightly acidic pH, as neutral to slightly acidic conditions (around pH 4-6) are generally optimal for the stability of monosaccharide solutions.[5]
-
Buffer: Use a non-reactive buffer system.
-
Container: Store in tightly sealed, inert containers to prevent contamination and evaporation.
-
Aliquoting: Aliquot stock solutions into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Unexpected peaks in chromatogram (e.g., HPLC) | This compound degradation or epimerization. | 1. Verify the pH and temperature of your solution. 2. Prepare fresh solutions using a new stock of solid this compound. 3. Analyze the solution immediately after preparation to establish a baseline. 4. If possible, use mass spectrometry (LC-MS) to identify the unknown peaks, which may correspond to epimers or degradation products. |
| Loss of biological activity in an experiment | This compound degradation due to improper storage or handling. | 1. Confirm the storage conditions of your this compound stock (solid and solution). 2. Prepare fresh solutions from a new stock of solid this compound. 3. Avoid repeated freeze-thaw cycles by using single-use aliquots. 4. Ensure the experimental conditions (e.g., pH, temperature) are not contributing to degradation. |
| Browning or discoloration of the solution | Maillard reaction or caramelization. | 1. If your solution contains amino acids, the Maillard reaction is likely. Consider if this is expected in your experimental design. 2. If no amino acids are present, browning could be due to caramelization at high temperatures. Lower the temperature of your experiment if possible. 3. Ensure the pH is not highly alkaline, as this can accelerate browning reactions. |
| Inconsistent experimental results | Inconsistent concentration of this compound due to degradation. | 1. Quantify the this compound concentration in your solution before each experiment using a validated analytical method like HPLC. 2. Prepare fresh solutions for each set of experiments. 3. Review and standardize your solution preparation and storage protocols. |
Data Presentation
Table 1: Expected Influence of pH on Monosaccharide Stability (Based on D-Glucose Data)
| pH Range | Expected Stability | Predominant Degradation Pathways |
| < 3 | Low | Acid-catalyzed dehydration (formation of 5-HMF), hydrolysis of glycosidic bonds (if applicable). |
| 3 - 6 | High | Minimal degradation. This is generally the most stable pH range for monosaccharides. |
| 7 - 9 | Moderate | Enolization and epimerization (Lobry de Bruyn-van Ekenstein transformation). |
| > 9 | Low | Rapid enolization, epimerization, and alkaline degradation leading to a complex mixture of products. |
Table 2: Expected Influence of Temperature on Monosaccharide Stability
| Temperature Range | Expected Rate of Degradation | Notes |
| -80°C to -20°C | Very Low | Recommended for long-term storage of solutions. |
| 2°C to 8°C | Low | Suitable for short-term storage (days). |
| Room Temperature (~25°C) | Moderate | Degradation may be observable over hours to days, depending on the pH. |
| > 40°C | High | Significant degradation is expected. The rate increases exponentially with temperature. |
Experimental Protocols
Protocol 1: General Method for Monitoring this compound Stability by HPLC
This protocol provides a general method for the analysis of monosaccharides and can be adapted for this compound. Method optimization will be required.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a Refractive Index (RI) detector.
-
Aminex HPX-87 column (or equivalent carbohydrate analysis column).
-
-
Reagents:
-
This compound standard
-
Ultrapure water (18.2 MΩ·cm)
-
Mobile phase: Ultrapure water or dilute sulfuric acid (e.g., 5 mM), filtered and degassed.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mg/mL) in the desired buffer or water.
-
Create a calibration curve by preparing a series of dilutions from the stock solution (e.g., 0.1, 0.5, 1, 2, 5, 10 mg/mL).
-
For stability testing, aliquot the this compound stock solution into several vials for storage under different conditions (e.g., varying pH, temperature).
-
-
Chromatographic Conditions (Starting Point for Optimization):
-
Column: Aminex HPX-87P
-
Mobile Phase: Ultrapure water
-
Flow Rate: 0.6 mL/min
-
Column Temperature: 85°C
-
Detector Temperature: 55°C
-
Injection Volume: 20 µL
-
Run Time: Approximately 30 minutes
-
-
Stability Study Procedure:
-
At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), retrieve a vial from each storage condition.
-
Allow the sample to come to room temperature.
-
Filter the sample through a 0.22 µm syringe filter.
-
Inject the sample onto the HPLC system.
-
Monitor the chromatogram for a decrease in the area of the this compound peak and the appearance of new peaks, which would indicate degradation or epimerization.
-
Quantify the this compound concentration using the calibration curve.
-
Visualizations
Caption: General degradation pathways for monosaccharides in solution.
Caption: Experimental workflow for assessing this compound stability.
References
Technical Support Center: Optimization of Protecting Group Strategies for D-Altrose
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing protecting group strategies for D-Altrose. Given its unique stereochemistry, including three axial hydroxyl groups in its most stable 4C1 chair conformation, this compound presents specific challenges in regioselective protection and subsequent glycosylation reactions.
Troubleshooting Guides
The successful synthesis of complex glycans and glycoconjugates containing this compound hinges on the effective and selective protection of its hydroxyl groups. This section addresses common problems encountered during these synthetic manipulations.
Table 1: Troubleshooting Common Protecting Group Reactions for this compound Derivatives
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield in 4,6-O-benzylidene acetal formation | - Incomplete reaction due to steric hindrance from axial hydroxyls.- Use of a less effective acid catalyst or dehydrating agent.- Substrate degradation under harsh acidic conditions. | - Use a more reactive benzaldehyde equivalent, such as benzaldehyde dimethyl acetal, with a catalytic amount of a strong Lewis acid like copper(II) triflate (Cu(OTf)₂).[1]- Ensure rigorous exclusion of water by using freshly distilled solvents and adding a dehydrating agent like molecular sieves.- Employ milder catalysts like camphorsulfonic acid (CSA) or p-toluenesulfonic acid (p-TsOH) and monitor the reaction closely to avoid prolonged reaction times.[1] |
| Poor regioselectivity in mono-silylation (e.g., TBDMS or TIPS protection) | - Similar reactivity of equatorial hydroxyl groups.- Steric hindrance from adjacent axial groups affecting access to the target hydroxyl.- Use of excess silylating agent leading to multiple silylations. | - For selective protection of the primary C6-hydroxyl, use a bulky silylating agent in a non-coordinating solvent at low temperature.- To differentiate between equatorial hydroxyls, consider using a tin-mediated approach (e.g., dibutyltin oxide) to activate one hydroxyl group over another.[2]- Carefully control the stoichiometry of the silylating agent (1.0-1.1 equivalents) and monitor the reaction by TLC to stop it upon formation of the desired mono-silylated product. |
| Cleavage of acid-labile protecting groups during a subsequent reaction | - The chosen protecting group is not stable to the acidic conditions required for another transformation (e.g., acetal formation/cleavage, glycosylation). | - Plan an orthogonal protecting group strategy where groups can be removed under distinct conditions (e.g., acid-labile, base-labile, hydrogenolysis-labile).- For reactions requiring acidic conditions, choose more robust protecting groups like benzyl ethers for other positions.- If a mildly acid-labile group must be used, employ carefully buffered conditions or very short reaction times. |
| Unexpected side reactions during deprotection | - Acyl migration during deprotection of esters under basic or acidic conditions.- Incomplete deprotection leading to a mixture of products.- Reductive cleavage of other functional groups during hydrogenolysis of benzyl ethers. | - For base-labile ester groups, use milder conditions such as sodium methoxide in methanol at low temperatures and monitor closely.- For silyl ether deprotection, fluoride-based reagents like TBAF are generally effective; however, for selective deprotection, milder acidic conditions can be employed.[3]- During hydrogenolysis, ensure the catalyst is not poisoned and use conditions that are selective for benzyl ether cleavage. |
| Low α-selectivity in glycosylation with a this compound donor | - The protecting group at C2 is not participating to direct the stereochemical outcome.- The conformation of the this compound donor favors β-attack.- The reactivity of the glycosyl acceptor is low. | - Employ a participating protecting group at the C2 position, such as an acetyl or benzoyl group, to favor the formation of a 1,2-trans glycosidic linkage (β-glycoside for altrose).- For α-glycosides, a non-participating group at C2 (e.g., benzyl ether) is necessary. The stereoselectivity will then be influenced by other factors like the solvent, temperature, and the nature of the anomeric leaving group.[4]- The use of a 3-O-picoloyl protecting group on an altrosamine donor has been shown to promote high α-selectivity with reactive acceptors through a hydrogen-bond-mediated aglycone delivery (HAD) pathway. |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding protecting group strategies for this compound.
Q1: What is the general order of reactivity for the hydroxyl groups of this compound?
A1: The reactivity of hydroxyl groups in monosaccharides is influenced by several factors, including their position (primary vs. secondary), orientation (axial vs. equatorial), and the electronic effects of neighboring groups. For this compound, which in its most stable 4C1 chair conformation has axial hydroxyls at C2, C3, and C4, the general order of reactivity is:
-
Anomeric OH (C1): The hemiacetal hydroxyl is the most acidic and can be selectively protected under basic conditions.
-
Primary OH (C6): This is the most sterically accessible and reactive of the alcohol groups, especially towards bulky reagents.
-
Equatorial OHs: In this compound, only the anomeric hydroxyl is equatorial in the most stable chair form. In other conformations or derivatives, equatorial hydroxyls are generally more reactive than axial ones.
-
Axial OHs (C2, C3, C4): These are the least reactive due to steric hindrance. Differentiating between these three axial hydroxyls is a significant synthetic challenge.
Q2: How can I selectively protect the C6 hydroxyl group of this compound?
A2: The primary hydroxyl at C6 is the most reactive towards sterically demanding protecting groups. You can achieve selective protection by using a bulky silyl chloride, such as tert-butyldiphenylsilyl chloride (TBDPSCl) or triisopropylsilyl chloride (TIPSCl), in the presence of a base like imidazole in a non-polar solvent. The reaction should be performed at low temperature and monitored carefully to avoid protection of other hydroxyl groups.
Q3: What is a good strategy for protecting the C4 and C6 hydroxyls simultaneously?
A3: The formation of a 4,6-O-benzylidene acetal is a common and effective strategy for the simultaneous protection of the C4 and C6 hydroxyls in hexopyranosides. This is typically achieved by reacting the altroside with benzaldehyde dimethyl acetal in the presence of an acid catalyst such as CSA or Cu(OTf)₂. This cyclic acetal not only protects two hydroxyls in one step but also introduces conformational rigidity, which can be advantageous in subsequent glycosylation reactions.
Q4: I need to introduce different protecting groups on the C2 and C3 hydroxyls of a 4,6-O-benzylidene protected altropyranoside. How can I achieve this?
A4: The C2 and C3 hydroxyls in a 4,6-O-benzylidene protected altropyranoside are both axial and thus exhibit similar, low reactivity. To achieve selective protection, you can exploit subtle differences in their steric and electronic environments. One approach is to use a tin-mediated regioselective acylation. For example, reaction with dibutyltin oxide can form a stannylene acetal across the C2 and C3 diol, which can then be selectively acylated or alkylated at one position over the other.
Q5: What are the best practices for removing a benzylidene acetal from a this compound derivative without affecting other protecting groups?
A5: Benzylidene acetals are acid-labile. They can be removed using mild acidic hydrolysis, for example, with 80% acetic acid in water. For substrates with other acid-sensitive groups, reductive cleavage of the benzylidene acetal is a better option. Reagents like triethylsilane (Et₃SiH) in the presence of a Lewis acid can regioselectively open the acetal to give either a 4-O-benzyl or a 6-O-benzyl ether, depending on the conditions, leaving the other position as a free hydroxyl.
Experimental Protocols
This section provides a detailed methodology for a key protection reaction on a this compound derivative.
Protocol 1: Synthesis of Ethyl 2-azido-3-O-benzoyl-4,6-O-benzylidene-2-deoxy-1-thio-α-D-altropyranoside
This protocol describes the benzoylation of the C3 hydroxyl group of a 4,6-O-benzylidene protected D-altrosamine precursor.
Materials:
-
Ethyl 2-azido-4,6-O-benzylidene-2-deoxy-1-thio-α-D-altropyranoside
-
Pyridine (anhydrous)
-
Benzoyl chloride
-
4-(Dimethylamino)pyridine (DMAP)
-
Methanol
-
Toluene
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexane for chromatography
Procedure:
-
Dissolve ethyl 2-azido-4,6-O-benzylidene-2-deoxy-1-thio-α-D-altropyranoside (1.0 mmol) in anhydrous pyridine (15 mL) under an argon atmosphere.
-
Add 4-(Dimethylamino)pyridine (DMAP, 0.20 mmol) to the solution.
-
Add benzoyl chloride (2.0 mmol) dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture under argon for 2 hours at room temperature.
-
Quench the reaction by adding methanol (a few drops).
-
Remove the pyridine by rotary evaporation and co-evaporate the residue with toluene (2 x 10 mL).
-
Dissolve the residue in dichloromethane (20 mL) and wash with saturated aqueous NaHCO₃ (10 mL) and water (2 x 10 mL).
-
Dry the organic phase over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.
Expected Yield: ~95%
Data Presentation
Table 2: Representative Yields for Protecting Group Manipulations on this compound Derivatives
| Substrate | Reaction | Reagents and Conditions | Product | Yield (%) | Reference |
| Ethyl 2-azido-4,6-O-benzylidene-2-deoxy-1-thio-α-D-altropyranoside | 3-O-Benzoylation | Benzoyl chloride, DMAP, Pyridine, rt, 2 h | Ethyl 2-azido-3-O-benzoyl-4,6-O-benzylidene-2-deoxy-1-thio-α-D-altropyranoside | 95 | |
| Ethyl 2-azido-4,6-O-benzylidene-2-deoxy-1-thio-α-D-altropyranoside | 3-O-Picoloylation | Picolinic acid, DIC, DMAP, DCM, rt, 2 h | Ethyl 2-azido-4,6-O-benzylidene-2-deoxy-3-O-picoloyl-1-thio-α-D-altropyranoside | 91 | |
| 2-Azido-4,6-O-benzylidene-2-deoxy-3-O-picoloyl-D-altropyranosyl donor | Glycosylation with a 4-OH acceptor | NIS, TfOH, MS 3Å, DCM, -40 °C to rt | 1,4-linked disaccharide | 71 (α/β = 1.7/1) | |
| 2-Azido-3-O-benzoyl-4,6-O-benzylidene-2-deoxy-D-altropyranosyl donor | Glycosylation with a 4-OH acceptor | NIS, TfOH, MS 3Å, DCM, -40 °C to rt | 1,4-linked disaccharide | 84 (α/β = 1.0/1) |
Visualizations
The following diagrams illustrate key concepts and workflows in the strategic protection of this compound.
Caption: Workflow for creating an orthogonally protected this compound building block.
Caption: Decision tree for troubleshooting poor stereoselectivity in this compound glycosylation.
References
- 1. Conformational effects on glycoside reactivity: study of the high reactive conformer of glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Study on the chemical reactivity difference of primary hydroxyl groups in iridoid glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cyberleninka.ru [cyberleninka.ru]
addressing solubility issues of D-Altrose in organic solvents
Welcome to the technical support center for addressing solubility issues of D-Altrose in organic solvents. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and practical experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of this compound?
This compound is an unnatural monosaccharide that is soluble in water but exhibits very limited solubility in most common organic solvents.[1][2] It is reported to be practically insoluble in methanol.[1][2]
Q2: I am having difficulty dissolving this compound in methanol for my reaction. What can I do?
This compound is known to be almost insoluble in methanol.[1] To overcome this, you can try gentle heating, which may slightly increase its solubility. Alternatively, consider using a co-solvent system, such as a mixture of methanol and a small amount of water, to improve solubility.
Q3: Is this compound soluble in polar aprotic solvents like DMSO or DMF?
This compound is described as being slightly soluble in Dimethyl Sulfoxide (DMSO). For a structurally similar aldohexose, D-glucose, the solubility in DMSO is approximately 30 mg/mL, and in Dimethylformamide (DMF), it is around 20 mg/mL. This suggests that DMSO and DMF may be more effective solvents for this compound than alcohols like methanol.
Q4: Can I use non-polar solvents like hexane or toluene to dissolve this compound?
No, this compound, being a highly polar sugar with multiple hydroxyl groups, is not expected to be soluble in non-polar solvents like hexane or toluene. The principle of "like dissolves like" suggests that polar molecules dissolve best in polar solvents.
Q5: Are there advanced techniques to improve the solubility of this compound in organic media?
Yes, a common and effective technique is to prepare an amorphous solid dispersion (ASD) of this compound. This involves dissolving the sugar and a carrier polymer in a suitable solvent and then removing the solvent rapidly, for instance, by freeze-drying. The resulting amorphous solid often exhibits enhanced solubility in organic solvents compared to its crystalline form.
Troubleshooting Guide
This guide addresses common issues encountered when attempting to dissolve this compound in organic solvents.
| Issue | Potential Cause | Troubleshooting Steps |
| This compound is not dissolving in pure methanol or ethanol. | This compound has inherently low solubility in short-chain alcohols. | 1. Gentle Heating: Carefully heat the solvent while stirring to slightly increase solubility. 2. Co-Solvent Addition: Add a small percentage of water (e.g., 5-10% v/v) to the alcohol to increase the polarity of the solvent system. 3. Alternative Solvents: Consider using a more polar aprotic solvent like DMSO or DMF. |
| A suspension or fine precipitate forms when trying to dissolve this compound. | The concentration of this compound has exceeded its solubility limit in the chosen solvent. | 1. Increase Solvent Volume: Add more solvent to decrease the concentration of this compound. 2. Sonication: Use an ultrasonic bath to help break down agglomerates and facilitate dissolution. 3. Increase Temperature: Gently warm the mixture while stirring. |
| The dissolved this compound crashes out of solution upon cooling or standing. | The solution was likely saturated or supersaturated at a higher temperature, and the solubility decreased upon cooling. | 1. Maintain Elevated Temperature: If your experiment allows, maintain the solution at the temperature at which this compound was fully dissolved. 2. Use a Co-Solvent: A co-solvent might help to stabilize the dissolved this compound at lower temperatures. 3. Prepare Fresh Solutions: Prepare solutions immediately before use to minimize the chance of precipitation over time. |
| Need to dissolve this compound in a non-polar solvent for a specific application. | Direct dissolution is highly unlikely due to the polarity mismatch. | 1. Chemical Modification: Consider derivatizing the hydroxyl groups of this compound to create a more lipophilic compound. 2. Amorphous Solid Dispersion: Prepare an amorphous solid dispersion of this compound with a suitable carrier, which may improve its compatibility with less polar environments. |
Data Presentation
Table 1: Solubility of this compound and Structurally Similar D-Glucose in Various Solvents
| Compound | Solvent | Solubility | Temperature |
| This compound | Water | Soluble | Room Temperature |
| This compound | Methanol | Practically Insoluble | Room Temperature |
| This compound | Methanol (Heated) | Slightly Soluble | Not Specified |
| This compound | DMSO | Slightly Soluble | Room Temperature |
| D-Glucose | Water | Highly Soluble | Room Temperature |
| D-Glucose | Methanol | Poorly Soluble | Room Temperature |
| D-Glucose | Ethanol | ~0.3 mg/mL | Not Specified |
| D-Glucose | DMSO | ~30 mg/mL | Not Specified |
| D-Glucose | DMF | ~20 mg/mL | Not Specified |
Note: The quantitative data for D-Glucose is provided as an estimation for the behavior of this compound due to their structural similarity as aldohexoses.
Experimental Protocols
Protocol 1: Enhancing this compound Solubility using a Co-Solvent System
This protocol describes the use of a water-in-methanol co-solvent system to dissolve this compound.
Materials:
-
This compound
-
Methanol (anhydrous)
-
Deionized Water
-
Volumetric flasks
-
Magnetic stirrer and stir bar
-
Heating plate (optional)
Procedure:
-
Preparation of Co-solvent: Prepare the desired co-solvent mixture by adding a specific volume of deionized water to methanol. For example, to prepare a 95:5 (v/v) methanol-water mixture, add 5 mL of deionized water to 95 mL of methanol.
-
Dissolution: a. Place a magnetic stir bar in a volumetric flask containing the desired amount of this compound. b. Add the prepared co-solvent to the flask. c. Stir the mixture at room temperature. d. If this compound does not fully dissolve, gentle heating (e.g., to 40-50 °C) can be applied with continuous stirring.
-
Observation: Observe the solution for clarity, indicating complete dissolution. If particulates remain, consider increasing the proportion of water in the co-solvent mixture.
Protocol 2: Preparation of an Amorphous Solid Dispersion of this compound by Freeze-Drying
This protocol details the preparation of an amorphous solid dispersion of this compound with Polyvinylpyrrolidone (PVP) to enhance its solubility in organic solvents.
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP K-30)
-
Deionized Water or a suitable organic solvent (e.g., a mixture of tert-butanol and water)
-
Beaker
-
Magnetic stirrer and stir bar
-
Freeze-dryer
-
Mortar and pestle
Procedure:
-
Solution Preparation: a. Prepare a solution by dissolving this compound and PVP K-30 in a suitable solvent. A common starting point is a 1:1 mass ratio of this compound to PVP. The solvent should be one in which both components are soluble. Deionized water is often a good choice. b. Stir the mixture until both components are fully dissolved. The total solid concentration in the solution should typically be in the range of 5-10% (w/v).
-
Freezing: a. Pour the solution into a suitable container for freeze-drying (e.g., a round-bottom flask or a tray). b. Freeze the solution completely. This can be done by placing the container in a freezer at -80 °C or by using a shell-freezing technique with liquid nitrogen.
-
Lyophilization (Freeze-Drying): a. Connect the frozen sample to a freeze-dryer. b. Run the freeze-drying cycle until all the solvent has been removed by sublimation. This typically involves a primary drying phase at a low temperature and a secondary drying phase at a slightly higher temperature to remove residual solvent.
-
Post-Processing: a. Once the freeze-drying is complete, a porous, amorphous solid dispersion of this compound and PVP will be obtained. b. Gently grind the solid into a fine powder using a mortar and pestle. c. Store the amorphous solid dispersion in a desiccator to prevent moisture absorption, which could induce recrystallization.
-
Solubility Testing: Test the solubility of the prepared amorphous solid dispersion in the target organic solvent and compare it to that of crystalline this compound.
Visualizations
Caption: Troubleshooting workflow for this compound solubility.
Caption: Experimental workflow for ASD preparation.
References
Validation & Comparative
A Comparative Analysis of the Biological Activities of D-Altrose and D-Allose
An In-depth Review for Researchers and Drug Development Professionals
In the landscape of rare sugars, D-Allose and its C3 epimer, D-Altrose, have garnered attention for their potential therapeutic applications. While research has extensively illuminated the diverse biological activities of D-Allose, this compound remains a comparatively enigmatic molecule. This guide provides a comprehensive comparative analysis of the known biological activities of these two monosaccharides, supported by experimental data and detailed methodologies, to aid researchers, scientists, and drug development professionals in their explorations.
I. Comparative Summary of Biological Activities
| Biological Activity | D-Allose | This compound |
| Anticancer Activity | Significant inhibition of proliferation in various cancer cell lines.[1][2][3][4] Induces cell cycle arrest and apoptosis. | Limited evidence; one study reported a "definite inhibitory effect" on HeLa, HepG2, and HaCaT cells, but detailed quantitative data is lacking. |
| Antioxidant Activity | Exhibits antioxidant properties by scavenging reactive oxygen species (ROS).[5] | Maillard reaction products with ovalbumin show high antioxidant activity, potentially greater than D-Allose equivalents. |
| Anti-inflammatory Activity | Demonstrates anti-inflammatory effects in models of cerebral ischemia/reperfusion injury. | No direct studies on anti-inflammatory effects have been identified. |
| Metabolic Regulation | Affects glucose metabolism and may have roles in managing metabolic disorders. | No significant effects on the growth of C. elegans observed in a screening study, suggesting a different metabolic impact compared to D-Allose. |
II. Detailed Biological Activities and Experimental Data
D-Allose: A Multifaceted Bioactive Molecule
D-Allose has been the subject of numerous studies, revealing a broad spectrum of biological effects.
D-Allose has demonstrated significant potential as an anticancer agent. It has been shown to inhibit the proliferation of a variety of cancer cell lines in a dose-dependent manner.
Experimental Data: Inhibition of Cancer Cell Proliferation by D-Allose
| Cell Line | Concentration | Inhibition of Cell Viability | Reference |
| HeLa (Cervical Cancer) | 50 mM | Significant | |
| HepG2 (Liver Cancer) | 50 mM | Significant | |
| HaCaT (Skin Keratinocytes) | 50 mM | Significant | |
| OVCAR-3 (Ovarian Cancer) | 50 mM | Significant | |
| HuH-7 (Hepatocellular Carcinoma) | 50 mM | Significant | |
| MDA-MB-231 (Breast Cancer) | 50 mM | Significant | |
| SH-SY5Y (Neuroblastoma) | 50 mM | Significant |
Mechanism of Action: The anticancer effects of D-Allose are largely attributed to its ability to upregulate Thioredoxin-interacting protein (TXNIP) . TXNIP is a key regulator of cellular redox balance and has been identified as a tumor suppressor. The induction of TXNIP by D-Allose leads to the inhibition of glucose uptake in cancer cells by reducing the expression of glucose transporter 1 (GLUT1). This ultimately results in energy depletion and the inhibition of cell growth.
D-Allose has been shown to possess antioxidant properties by scavenging reactive oxygen species (ROS). This activity contributes to its protective effects against cellular damage. Furthermore, D-Allose has demonstrated anti-inflammatory effects, particularly in the context of ischemia/reperfusion injury in the brain.
Experimental Data: Neuroprotective Effect of D-Allose
A study on a gerbil model of transient forebrain ischemia found that intraperitoneal injection of D-Allose (400 mg/kg) immediately after ischemia significantly reduced ischemia-induced cytokine production and oxidative stress, leading to improved motor and memory-related behavioral outcomes.
This compound: An Underexplored Epimer
In stark contrast to D-Allose, the biological activities of this compound are not well-documented. The available information is sparse and often a byproduct of studies focused on other rare sugars.
One study that screened various rare sugars reported that this compound exhibited a "definite inhibitory effect" on the proliferation of HeLa, HepG2, and HaCaT cells. However, the study did not provide detailed quantitative data or delve into the underlying mechanisms, as the primary focus was on D-Allose.
A study investigating the antioxidant effects of Maillard reaction products (MRPs) formed between ovalbumin and different D-aldohexoses found that Altrose-OVA exhibited high antioxidant activity. The order of antioxidant activities for the seven tested complexes was reported as: altrose/allose-OVAs > talose/galactose-OVAs > glucose-OVA > mannose/gulose-OVAs. This suggests that this compound, when part of an MRP, has potent antioxidant capabilities, comparable to or even slightly exceeding those of D-Allose.
A screening of aldohexose stereoisomers on the growth of the nematode Caenorhabditis elegans revealed that this compound, unlike D-Allose, did not show a significant inhibitory effect on its growth. This suggests that the metabolic handling and downstream biological effects of this compound may differ significantly from those of D-Allose.
III. Experimental Protocols
Cell Proliferation Assay (MTT Assay)
This protocol is commonly used to assess the inhibitory effect of compounds on cancer cell proliferation.
Methodology:
-
Cell Seeding: Cancer cell lines (e.g., HeLa, HepG2, HaCaT) are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Treatment: The cells are then treated with various concentrations of D-Allose or this compound (e.g., 10, 25, 50 mM) for different time intervals (e.g., 24, 48, 72 hours). A control group is treated with the vehicle (e.g., culture medium).
-
MTT Addition: After the treatment period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for a few hours.
-
Formazan Solubilization: The resulting formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is expressed as a percentage of the control.
IV. Conclusion and Future Directions
The available evidence strongly supports the multifaceted biological activities of D-Allose, particularly its potent anticancer effects mediated through the upregulation of TXNIP. Its antioxidant and anti-inflammatory properties further underscore its therapeutic potential.
In contrast, the biological profile of this compound remains largely uncharacterized. While preliminary findings suggest potential antioxidant and anticancer activities, dedicated and in-depth studies are conspicuously absent. The lack of significant growth inhibition in C. elegans points towards a distinct metabolic fate and biological impact compared to D-Allose.
Future research should prioritize a systematic investigation into the biological effects of this compound. Key areas of focus should include:
-
Comprehensive anticancer screening: Evaluating the inhibitory effects of this compound across a wide range of cancer cell lines and elucidating the underlying molecular mechanisms.
-
In-depth antioxidant and anti-inflammatory studies: Quantifying the antioxidant capacity of pure this compound and investigating its potential anti-inflammatory properties in relevant in vitro and in vivo models.
-
Metabolic studies: Tracing the metabolic pathways of this compound in mammalian systems to understand its physiological roles.
A thorough exploration of this compound's biological activities is essential to unlock its potential therapeutic value and to provide a more complete understanding of the structure-activity relationships among rare sugars.
References
- 1. researchgate.net [researchgate.net]
- 2. The inhibitory effect and possible mechanisms of D-allose on cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. D-Allose Inhibits Cancer Cell Growth by Reducing GLUT1 Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. okayama.elsevierpure.com [okayama.elsevierpure.com]
- 5. Antioxidant properties of rare sugar D-allose: Effects on mitochondrial reactive oxygen species production in Neuro2A cells - PubMed [pubmed.ncbi.nlm.nih.gov]
D-Altrose vs. L-Altrose: A Comparative Analysis for Researchers
An objective comparison of the physicochemical properties, biological activities, and synthesis of D-Altrose and L-Altrose, tailored for researchers, scientists, and drug development professionals.
This guide provides a comprehensive comparative overview of the two enantiomers of the rare sugar altrose: this compound and L-Altrose. While direct comparative studies on their biological effects are limited, this document consolidates the existing data on their individual properties and activities to facilitate further research and application.
Physicochemical Properties
This compound and L-Altrose share the same chemical formula and molar mass but differ in their stereochemistry, which influences their physical properties such as optical rotation.
| Property | This compound | L-Altrose |
| Chemical Formula | C₆H₁₂O₆ | C₆H₁₂O₆ |
| Molar Mass | 180.16 g/mol | 180.16 g/mol |
| Appearance | Colorless to off-white crystalline solid[1] | White crystalline powder |
| Solubility | Soluble in water, almost insoluble in methanol[1] | Soluble in water |
| Melting Point | 103-105 °C[1] | Not specified |
| Optical Rotation [α] | +32.6° in water (at equilibrium)[1] | Not specified |
| Natural Occurrence | Considered an unnatural monosaccharide[1] | Isolated from the bacterium Butyrivibrio fibrisolvens |
| CAS Number | 1990-29-0 | 1949-88-8 |
Biological Activity and Applications
Current research on the biological activities of this compound and L-Altrose has explored different avenues for each enantiomer. Direct comparative studies investigating their effects in the same biological systems are currently lacking in the scientific literature.
This compound
This compound is primarily utilized in synthetic chemistry as a chiral building block. Its biological effects are not as extensively studied as other rare sugars.
-
Inhibitor of Plant Growth: Esters of this compound have been shown to inhibit the biosynthesis of gibberellins, a class of plant hormones that regulate various developmental processes, thereby acting as plant growth inhibitors.
-
Precursor for Bioactive Molecules: this compound is used in the synthesis of unnatural analogues of biologically active compounds, such as iminosugars.
-
Cancer Cell Proliferation: One study that screened several rare sugars, including this compound, for their effects on cancer cell lines found that D-allose had a significant inhibitory effect, while the specific activity of this compound was not highlighted as significant in the abstract.
L-Altrose
L-Altrose, being a naturally occurring enantiomer in certain bacteria, has been investigated for its role in microbiology and as a substrate for enzymatic reactions.
-
Microbial Growth and Metabolism: L-Altrose has been shown to stimulate the growth of yeast cells under anaerobic conditions by providing an extracellular carbon source. It can also be used as a stereoselective carbon source for the synthesis of other biologically active compounds, including antibiotics.
-
Enzymatic Substrate: L-Altrose serves as a substrate for the identification, differentiation, and characterization of enzymes such as aldose C-2 epimerases.
Synthesis and Availability
The limited availability of rare sugars is a significant bottleneck for research. Both D- and L-Altrose can be synthesized through various chemical and enzymatic routes.
This compound Synthesis
Several methods for the synthesis of this compound have been reported:
-
From Levoglucosenone: A stereoselective reduction and cis-hydroxylation of levoglucosenone can produce D-altrosan, which is then converted to this compound in high yield.
-
From D-ribose: The Kiliani-Fischer synthesis can be employed to convert D-ribose to D-altronic acid and subsequently to this compound.
-
Enzymatic Conversion: this compound can be formed as a byproduct in the enzymatic production of D-allose from D-psicose, catalyzed by L-rhamnose isomerase. A combination of immobilized D-tagatose 3-epimerase and D-arabinose isomerase can also produce this compound from D-fructose, albeit with a low yield.
References
A Comparative Guide to Validating the Purity of Synthetic D-Altrose by HPLC-MS
For researchers and drug development professionals, ensuring the purity of synthetic monosaccharides like D-Altrose is a critical step in guaranteeing experimental reproducibility and the safety of potential therapeutics. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) stands as a premier analytical technique for this purpose, offering high sensitivity and specificity. This guide provides a comprehensive comparison of HPLC-MS with other common analytical methods for purity validation, supported by experimental data and detailed protocols.
Potential Impurities in Synthetic this compound
The synthesis of a rare sugar like this compound is a complex process. Impurities can arise from several sources, including:
-
Epimers and Isomers: The synthetic route may produce other six-carbon sugar isomers (hexoses) such as D-glucose, D-mannose, D-galactose, or D-allose.
-
Anomers: In solution, this compound exists as an equilibrium mixture of α and β anomers. While not strictly impurities, their ratio can be of interest.
-
Reaction Intermediates: Incomplete reactions can leave residual starting materials or intermediate products.
-
Reagents and Solvents: Trace amounts of reagents, catalysts, or solvents used during synthesis and purification may remain.
Methodology Comparison for Monosaccharide Purity Analysis
The choice of analytical method depends on factors like required sensitivity, sample throughput, and the need for derivatization. Below is a comparison of the three most common techniques for monosaccharide analysis.
Table 1: Comparison of Analytical Methods for Monosaccharide Purity Validation
| Parameter | HPLC-MS (with PMP Derivatization) | HPAEC-PAD | GC-MS (with Derivatization) |
| Principle | Chromatographic separation followed by mass-to-charge ratio detection. Derivatization is used to add a UV chromophore and improve ionization. | Anion-exchange chromatography at high pH to separate carbohydrates as oxyanions, followed by electrochemical detection. | Gas chromatography of volatile sugar derivatives (e.g., alditol acetates or TMS ethers) followed by mass spectrometry. |
| Derivatization | Required (e.g., 1-phenyl-3-methyl-5-pyrazolone, PMP). | Not required. Direct analysis is a key advantage.[1][2] | Required to make sugars volatile.[3] |
| Sensitivity | Very high (attomole to femtomole detection limits).[4][5] | Very high (sub-picomole to femtomole detection limits). | High, but can be matrix-dependent. |
| Specificity | High, provides molecular weight and fragmentation data for confident identification. | High, excellent for resolving isomeric sugars. | High, provides mass spectral data for identification. Can distinguish D/L isomers with appropriate methods. |
| Throughput | Moderate; sample derivatization adds time. | High; direct injection allows for faster sample processing. | Low to moderate; derivatization is often multi-step and time-consuming. |
| Primary Use Case | Targeted quantitative analysis and identification of unknown impurities. | Routine, high-sensitivity quantitative analysis of known carbohydrates. | Broad analysis of monosaccharide composition, including stereoisomers. |
Quantitative Performance Data
The following table summarizes typical performance metrics for the compared methods, synthesized from various validation studies on monosaccharides.
Table 2: Typical Quantitative Performance Metrics
| Parameter | HPLC-MS (PMP-labeled) | HPAEC-PAD | GC-MS |
| Linearity (R²) | > 0.995 | > 0.999 | > 0.99 |
| Limit of Detection (LOD) | 0.7 - 1.3 µg/mL | ~1-10 pmol | 0.03 - 0.12 mg/L |
| Limit of Quantitation (LOQ) | 2.0 - 3.8 µg/mL | ~12.5 x 10⁻³ nmol | 3.1 - 13.3 µg/mL |
| Precision (RSD%) | < 5.5% (Intra- & Inter-day) | < 3.5% | < 16% (Intra- & Inter-day) |
| Recovery (%) | 69 - 109% | 97 - 102% | 92 - 125% |
Note: These values are illustrative and can vary significantly based on the specific analyte, matrix, instrument, and laboratory conditions.
Experimental Protocols & Workflows
HPLC-MS Method for this compound Purity
This method involves the derivatization of this compound with 1-phenyl-3-methyl-5-pyrazolone (PMP), which allows for sensitive detection by both UV and MS detectors.
Detailed Protocol:
-
Standard/Sample Preparation: Accurately weigh approximately 1 mg of the synthetic this compound sample.
-
Derivatization: Dissolve the sample in 200 µL of ammonium hydroxide solution. Add 200 µL of 0.2 M PMP solution in methanol.
-
Reaction: Incubate the mixture at 70°C for 30-90 minutes. After cooling, neutralize the reaction by adding 200 µL of 0.3 M HCl.
-
Extraction: Add 500 µL of chloroform, vortex vigorously, and centrifuge. The PMP-labeled sugars will remain in the upper aqueous layer, while excess PMP partitions into the chloroform layer. Repeat the extraction three times to ensure complete removal of excess reagent.
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 2.7 µm).
-
Mobile Phase A: 100 mM Ammonium Acetate buffer (pH 5.5).
-
Mobile Phase B: Acetonitrile.
-
Gradient: A suitable gradient to separate this compound from potential impurities (e.g., 10-25% B over 20 minutes).
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Injection Volume: 1-10 µL.
-
-
MS Conditions:
-
Ionization: Electrospray Ionization (ESI), Positive Mode.
-
Detection: Scan mode for impurity identification and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification of this compound and known impurities. The expected [M+H]⁺ ion for PMP-labeled hexose is m/z 511.
-
HPAEC-PAD Method (Alternative)
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection is a powerful alternative that does not require derivatization.
Detailed Protocol:
-
Sample Preparation: Dissolve the synthetic this compound sample in high-purity water to a final concentration of approximately 10-20 mg/L.
-
HPAEC Conditions:
-
Column: High-pH anion-exchange column (e.g., Dionex CarboPac series).
-
Mobile Phase: Isocratic or gradient elution using sodium hydroxide (e.g., 1-20 mM NaOH) and sometimes sodium acetate for complex mixtures.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Injection Volume: 10-25 µL.
-
-
PAD Conditions:
-
Electrode: Gold working electrode.
-
Waveform: A standard carbohydrate waveform consisting of potentials for detection, oxidation, and reduction is applied.
-
GC-MS Method (Alternative)
This method requires a two-step derivatization to make the sugar volatile for gas chromatography.
Detailed Protocol:
-
Reduction: Dissolve ~1 mg of this compound in water. Reduce the aldehyde group to an alcohol using sodium borohydride to form the corresponding alditol. This step prevents the formation of multiple anomeric peaks in the chromatogram.
-
Acetylation: Acetylate the hydroxyl groups using a reagent like acetic anhydride with a catalyst (e.g., N-methylimidazole) to form the volatile alditol acetate.
-
Extraction: Extract the derivatized sample into an organic solvent (e.g., chloroform).
-
GC-MS Conditions:
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Inlet Temperature: ~250°C.
-
Oven Program: A temperature gradient (e.g., 150°C to 280°C) to separate the components.
-
MS Conditions: Electron Ionization (EI) mode, scanning a mass range of m/z 50-500.
-
Conclusion
For the definitive validation of synthetic this compound purity, HPLC-MS offers an unparalleled combination of sensitivity and specificity, providing not just quantification but also structural confirmation of the main component and any impurities. While HPAEC-PAD is an excellent, high-throughput technique for routine quantitative analysis without derivatization, and GC-MS is valuable for specific compositional studies, the rich data provided by HPLC-MS makes it the superior choice for comprehensive purity assessment in research and drug development settings.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Validation of a Rapid GC-MS Procedure for Quantitative Distinction between 3-O-Methyl- and 4-O-Methyl-Hexoses and Its Application to a Complex Carbohydrate Sample [mdpi.com]
- 3. A Modified GC-MS Analytical Procedure for Separation and Detection of Multiple Classes of Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. escholarship.org [escholarship.org]
- 5. Revisiting Monosaccharide Analysis – Quantitation of a Comprehensive Set of Monosaccharides using Dynamic Multiple Reaction Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Anomeric Configuration of D-Altrose Derivatives
For researchers, scientists, and drug development professionals working with D-Altrose derivatives, unambiguous determination of the anomeric configuration is a critical step in ensuring stereochemical purity and understanding structure-activity relationships. This guide provides an objective comparison of the primary analytical techniques used for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, Single-Crystal X-ray Crystallography, and Vibrational Circular Dichroism (VCD) Spectroscopy.
Comparison of Key Performance Indicators
The choice of method for validating the anomeric configuration depends on factors such as the sample's nature, available instrumentation, and the desired level of confidence. The following table summarizes the key performance indicators for each technique.
| Feature | NMR Spectroscopy | Single-Crystal X-ray Crystallography | Vibrational Circular Dichroism (VCD) |
| Principle | Measures chemical shifts and coupling constants of nuclei, which are sensitive to the stereochemical environment. | Determines the three-dimensional arrangement of atoms in a crystalline solid through the diffraction of X-rays. | Measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. |
| Sample State | Solution (typically in D₂O or other deuterated solvents). | Single crystal. | Solution or solid film. |
| Key Differentiator | ¹H and ¹³C chemical shifts of the anomeric center and the ³J(H1,H2) coupling constant. | Provides an unambiguous, absolute 3D structure. | Provides a chiroptical fingerprint that can be compared to theoretical calculations to determine absolute configuration. |
| Data Interpretation | Comparison of experimental chemical shifts and coupling constants to established values for α and β anomers. | Direct visualization of the molecular structure. | Comparison of the experimental VCD spectrum with quantum chemically calculated spectra for the possible stereoisomers.[1] |
| Advantages | - Non-destructive- Relatively fast- Provides detailed structural information in solution- Can be used for mixtures of anomers | - Definitive assignment of absolute configuration- Provides precise bond lengths and angles | - High sensitivity to stereochemistry- Applicable to molecules in solution that are difficult to crystallize[1] |
| Limitations | - Can be complex for molecules with overlapping signals- Relies on reference data for interpretation | - Requires a high-quality single crystal, which can be challenging to obtain- Not suitable for non-crystalline materials | - Requires specialized instrumentation- Interpretation relies on accurate computational modeling[2] |
Quantitative Data for Anomeric Configuration
The anomeric configuration of pyranoses can be reliably determined by ¹H NMR spectroscopy by analyzing the chemical shift (δ) of the anomeric proton (H-1) and the vicinal coupling constant between H-1 and H-2 (³JH1,H2). Generally, for D-sugars in the ⁴C₁ chair conformation:
-
The α-anomer has an axial anomeric proton, which typically resonates at a lower field (higher ppm) and exhibits a small ³JH1,H2 coupling constant (typically 2-4 Hz) due to an axial-equatorial relationship.
-
The β-anomer has an equatorial anomeric proton, which resonates at a higher field (lower ppm) and shows a larger ³JH1,H2 coupling constant (typically 7-9 Hz) due to an axial-axial relationship.[3]
| Anomer | Anomeric Proton (H-1) Chemical Shift (δ) [ppm] | ³J(H1,H2) Coupling Constant [Hz] | Anomeric Carbon (C-1) Chemical Shift (δ) [ppm] |
| α-anomer (pyranose) | 5.153[4] | ~3-4 (typical for α-anomers) | 96.06 (furanose form) |
| β-anomer (pyranose) | Not explicitly reported for pyranose in the primary source, but expected to be lower than the α-anomer. | ~8 (typical for β-anomers) | 100.58 (furanose form) |
Note: The provided ¹³C NMR chemical shifts are for the furanose forms of N-acetyl-D-allosamine but illustrate the general trend of the α-anomeric carbon appearing at a lower chemical shift.
Experimental Workflow
The following diagram illustrates a general workflow for validating the anomeric configuration of a this compound derivative, incorporating the key analytical techniques.
Caption: General workflow for the validation of anomeric configuration.
Detailed Experimental Protocols
NMR Spectroscopy for Anomeric Configuration
This protocol outlines the steps for determining the anomeric configuration of a this compound derivative using ¹H NMR spectroscopy.
Materials:
-
This compound derivative sample (5-10 mg)
-
Deuterium oxide (D₂O, 99.9%)
-
NMR tube (5 mm)
-
NMR spectrometer (≥400 MHz recommended)
Procedure:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound derivative and dissolve it in approximately 0.6 mL of D₂O directly in a clean, dry NMR tube.
-
Cap the NMR tube and gently vortex or invert the tube until the sample is fully dissolved.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of D₂O.
-
Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.
-
Tune and match the probe for the ¹H frequency.
-
-
¹H NMR Data Acquisition:
-
Acquire a standard 1D ¹H NMR spectrum. Typical parameters include:
-
Pulse angle: 30-45 degrees
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 1-5 seconds
-
Number of scans: 8-16 (adjust for desired signal-to-noise ratio)
-
-
Process the spectrum with Fourier transformation, phase correction, and baseline correction.
-
-
Data Analysis:
-
Identify the anomeric proton (H-1) signal, which typically appears in the region of 4.5-5.5 ppm.
-
Determine the chemical shift (δ) of the anomeric proton.
-
Measure the coupling constant (³JH1,H2) from the splitting pattern of the H-1 signal (it will be a doublet if coupled only to H-2).
-
Compare the observed δ and ³JH1,H2 values to known ranges to assign the anomeric configuration (α or β).
-
Single-Crystal X-ray Crystallography
This protocol provides a general procedure for determining the absolute configuration of a this compound derivative by single-crystal X-ray diffraction.
Materials:
-
Purified this compound derivative
-
A selection of high-purity solvents for crystallization
-
Small vials or tubes for crystallization
-
Microscope
-
Single-crystal X-ray diffractometer
Procedure:
-
Crystal Growth:
-
The primary and often most challenging step is to grow a single, high-quality crystal of the this compound derivative. Common methods include:
-
Slow evaporation: Dissolve the compound in a suitable solvent to near-saturation and allow the solvent to evaporate slowly.
-
Vapor diffusion: Dissolve the compound in a solvent in which it is soluble, and place this solution in a sealed container with a second "anti-solvent" in which the compound is insoluble. The anti-solvent slowly diffuses into the solution, reducing the solubility and promoting crystallization.
-
Slow cooling: Create a saturated solution at an elevated temperature and allow it to cool slowly.
-
-
-
Crystal Selection and Mounting:
-
Under a microscope, select a single, well-formed crystal with sharp edges and no visible defects. The ideal size is typically 0.1-0.3 mm in all dimensions.
-
Carefully mount the selected crystal on a goniometer head using a suitable cryo-protectant oil.
-
-
Data Collection:
-
Mount the goniometer head on the X-ray diffractometer.
-
Center the crystal in the X-ray beam.
-
Perform an initial screening to determine the crystal quality and unit cell parameters.
-
Collect a full sphere of diffraction data by rotating the crystal in the X-ray beam.
-
-
Structure Solution and Refinement:
-
Process the collected diffraction data to obtain a set of reflection intensities.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial electron density map.
-
Build a molecular model into the electron density map.
-
Refine the atomic positions and thermal parameters against the experimental data until the calculated and observed diffraction patterns match closely.
-
Determine the absolute configuration using the Flack parameter or other methods.
-
-
Data Analysis:
-
The final refined structure provides the absolute three-dimensional arrangement of atoms, definitively showing the configuration at the anomeric center.
-
Vibrational Circular Dichroism (VCD) Spectroscopy
This protocol describes the general methodology for determining the absolute configuration of a this compound derivative using VCD spectroscopy.
Materials:
-
Purified this compound derivative (enantiomerically pure)
-
Suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
IR sample cell with a defined path length
-
VCD spectrometer
Procedure:
-
Sample Preparation:
-
Prepare a solution of the this compound derivative in a suitable deuterated solvent at a concentration that gives a good infrared absorbance (typically 0.05-0.1 M). The solvent should be transparent in the IR region of interest.
-
-
Experimental VCD Spectrum Acquisition:
-
Record the VCD and IR spectra of the sample solution.
-
Record the VCD and IR spectra of the pure solvent as a baseline.
-
Subtract the solvent spectrum from the sample spectrum to obtain the final VCD and IR spectra of the compound.
-
-
Computational Modeling:
-
Generate a 3D structure of one enantiomer of the this compound derivative.
-
Perform a conformational search to identify all low-energy conformers.
-
For each significant conformer, perform a geometry optimization and frequency calculation using Density Functional Theory (DFT), for example, at the B3LYP/6-31G* level of theory. This will predict the IR and VCD spectra for that conformer.
-
-
Data Analysis and Comparison:
-
Generate a Boltzmann-averaged calculated VCD spectrum from the spectra of the individual conformers.
-
Compare the experimental VCD spectrum with the calculated VCD spectrum for the chosen enantiomer.
-
If the spectra match in terms of the signs and relative intensities of the bands, the absolute configuration of the sample is the same as the one used in the calculation.
-
If the spectra are mirror images, the absolute configuration of the sample is opposite to the one used in the calculation.
-
This comparative guide provides the necessary framework for researchers to select and implement the most appropriate methods for validating the anomeric configuration of their this compound derivatives, ensuring the stereochemical integrity of their compounds.
References
A Comparative Guide to the Enzymatic Recognition of D-Altrose and D-Glucose
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the enzymatic recognition of D-Altrose, a rare sugar, and D-Glucose, the primary energy source for most living organisms. Understanding the differences in how these two monosaccharides are recognized by enzymes is crucial for various fields, including drug development, biotechnology, and nutritional science. This document summarizes the available experimental data, details relevant experimental protocols, and visualizes key enzymatic processes.
Introduction to this compound and D-Glucose
D-Glucose is a central molecule in metabolism, readily recognized and utilized by a vast array of enzymes and transporters.[1] In contrast, this compound is a C3 epimer of D-allose and a rare aldohexose sugar, meaning it is not commonly found in nature. Its distinct stereochemistry significantly influences its interaction with enzymes that have evolved to specifically recognize D-Glucose. This guide explores the nuances of this enzymatic recognition.
Quantitative Comparison of Enzymatic Interactions
Direct comparative kinetic data for this compound and D-Glucose with the same enzyme is limited in the current scientific literature. However, data from studies on enzymes with broad substrate specificities provide insights into their differential recognition.
| Enzyme Class | Specific Enzyme | Substrate | Km (mM) | Vmax (relative units) | kcat (s⁻¹) | Source |
| Isomerase | D-arabinose isomerase (Klebsiella pneumoniae) | This compound | Not Reported | Not Reported | Not Reported | [2] |
| D-Glucose | Not Reported | Low activity | Not Reported | [3] | ||
| Notes | The enzyme facilitates the interconversion of this compound and D-psicose with an equilibrium ratio of 13:87.[2] It also shows low activity towards D-Glucose.[3] | |||||
| Kinase | Hexokinase I/A | D-Glucose | < 1 | High | Not Reported | |
| This compound | Not Reported | Not Reported | Not Reported | |||
| Notes | Hexokinase I has a high affinity for D-Glucose. Data on this compound as a substrate is not readily available. | |||||
| Glucokinase (Hexokinase IV/D) | D-Glucose | ~8 | High | Not Reported | ||
| This compound | Not Reported | Not Reported | Not Reported | |||
| Notes | Glucokinase has a lower affinity for D-Glucose compared to other hexokinases and is not inhibited by glucose-6-phosphate. Its activity with this compound has not been characterized. | |||||
| Transporter | SGLT1 (Sodium-Glucose Cotransporter 1) | D-Glucose | ~0.4 | High | Not Reported | |
| This compound | Not Reported | Not Reported | Not Reported | |||
| Notes | SGLT1 is a high-affinity transporter for D-Glucose. While it transports other structurally similar sugars, specific kinetic data for this compound is lacking. |
Key Enzymatic Recognition Systems
Isomerases
Isomerases are enzymes that catalyze the conversion of a molecule into one of its isomers. Certain isomerases with broad substrate specificity have been shown to recognize this compound.
D-arabinose Isomerase from Klebsiella pneumoniae This enzyme exhibits a wide range of substrate specificities, acting on various D- and L-aldoses, including this compound and, to a lesser extent, D-Glucose. It catalyzes the reversible isomerization of this compound to D-psicose. The equilibrium of this reaction lies significantly towards D-psicose, with a ratio of 13:87 (this compound:D-psicose), indicating that the enzyme can bind and convert this compound. While direct kinetic parameters like Km and Vmax for this compound are not available, the enzyme's ability to act on it highlights a point of enzymatic interaction for this rare sugar.
Caption: Isomerization of this compound to D-Psicose.
Kinases
Hexokinases are responsible for the phosphorylation of hexoses, a critical first step in their metabolism.
Hexokinases and Glucokinase Mammalian cells have several hexokinase isozymes (I, II, III, and IV/glucokinase) that phosphorylate D-Glucose to glucose-6-phosphate. Hexokinases I-III have a high affinity (low Km) for glucose, while glucokinase has a lower affinity and is primarily found in the liver and pancreas, where it functions as a glucose sensor. There is currently no published data on whether this compound can act as a substrate or inhibitor for any of the hexokinase isoforms. Given the strict substrate specificity of many kinases, it is possible that the structural differences between this compound and D-Glucose prevent effective binding and phosphorylation.
Caption: Phosphorylation of D-Glucose by Hexokinase.
Sugar Transporters
The transport of sugars across cell membranes is mediated by specific transporter proteins.
SGLT and GLUT Transporters The primary transporters for D-Glucose are the sodium-glucose cotransporters (SGLT) and the facilitated glucose transporters (GLUT). SGLT1, found in the intestine and kidney, is a high-affinity transporter responsible for the uptake of glucose and galactose against a concentration gradient. GLUTs are a family of uniporters that facilitate the movement of glucose down its concentration gradient. While these transporters are highly specific for D-Glucose, some isoforms can transport other structurally related sugars. To date, there are no studies that have specifically investigated the ability of this compound to be transported by any SGLT or GLUT family members.
Signaling Pathways
D-Glucose metabolism is intricately linked to major signaling pathways that regulate cell growth, proliferation, and survival, such as the insulin signaling pathway and the mTOR pathway. Fluctuations in glucose levels are sensed by cells and trigger downstream signaling cascades.
Currently, there is a lack of research on the specific effects of this compound on cellular signaling pathways. However, studies on the related rare sugar, D-allose, have shown that it can suppress the mTOR signaling pathway, suggesting that rare sugars may have distinct signaling roles compared to D-Glucose. Further investigation is needed to determine if this compound has any impact on these or other signaling networks.
Caption: Known D-Glucose signaling vs. hypothetical this compound interaction.
Experimental Protocols
Assay for D-arabinose Isomerase Activity
This protocol is adapted from studies on Klebsiella pneumoniae D-arabinose isomerase.
Principle: The isomerase activity is determined by measuring the amount of ketose (e.g., D-psicose) produced from the corresponding aldose (e.g., this compound). The product can be quantified using the cysteine-carbazole-sulfuric acid method.
Reagents:
-
50 mM Glycine-NaOH buffer (pH 9.0)
-
100 mM this compound or D-Glucose solution
-
Purified D-arabinose isomerase
-
0.15% (w/v) cysteine hydrochloride
-
0.12% (w/v) carbazole in absolute ethanol
-
Concentrated sulfuric acid
Procedure:
-
Prepare a reaction mixture containing 0.5 mL of the sugar solution and 0.4 mL of the Glycine-NaOH buffer.
-
Pre-incubate the mixture at 40°C for 5 minutes.
-
Initiate the reaction by adding 0.1 mL of the enzyme solution.
-
Incubate the reaction at 40°C for a defined period (e.g., 10, 20, 30 minutes).
-
Stop the reaction by heating at 100°C for 5 minutes.
-
To quantify the ketose product, add 0.2 mL of the reaction mixture to 0.2 mL of cysteine hydrochloride solution, followed by the addition of 6 mL of sulfuric acid.
-
Vortex the mixture and then add 0.2 mL of the carbazole solution.
-
Incubate at room temperature for 30 minutes.
-
Measure the absorbance at 540 nm.
-
Determine the concentration of the ketose produced by comparing the absorbance to a standard curve prepared with known concentrations of D-psicose.
-
One unit of enzyme activity is defined as the amount of enzyme that produces 1 µmol of ketose per minute under the specified conditions.
Assay for Hexokinase Activity
This protocol is a standard method for determining hexokinase activity using a coupled enzyme assay.
Principle: The phosphorylation of glucose by hexokinase produces glucose-6-phosphate (G6P). G6P is then oxidized by glucose-6-phosphate dehydrogenase (G6PDH), which reduces NADP⁺ to NADPH. The increase in NADPH is monitored spectrophotometrically at 340 nm.
Reagents:
-
100 mM Tris-HCl buffer (pH 8.0)
-
100 mM D-Glucose or this compound solution
-
100 mM ATP solution
-
100 mM MgCl₂ solution
-
10 mM NADP⁺ solution
-
Glucose-6-phosphate dehydrogenase (G6PDH) (10 units/mL)
-
Purified hexokinase
Procedure:
-
In a cuvette, prepare a reaction mixture containing 800 µL of Tris-HCl buffer, 100 µL of MgCl₂ solution, 50 µL of ATP solution, and 50 µL of NADP⁺ solution.
-
Add 10 µL of G6PDH solution.
-
Add 50 µL of the sugar solution (D-Glucose or this compound).
-
Mix and incubate at 30°C for 5 minutes to establish a baseline.
-
Initiate the reaction by adding 10 µL of the hexokinase solution.
-
Immediately monitor the increase in absorbance at 340 nm for 5-10 minutes.
-
Calculate the rate of reaction from the linear portion of the absorbance curve.
-
One unit of hexokinase activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADPH per minute under the specified conditions.
Caption: Hexokinase coupled enzyme assay workflow.
Conclusion
The enzymatic recognition of this compound is significantly different from that of D-Glucose. While D-Glucose is a primary substrate for a multitude of enzymes and transporters, this compound is poorly recognized by many of these proteins. However, some enzymes with broad substrate specificities, such as D-arabinose isomerase from Klebsiella pneumoniae, can act on this compound. The lack of comprehensive kinetic data for this compound with key enzymes like hexokinases and transporters highlights a significant gap in our understanding of the metabolism and potential biological effects of this rare sugar. Further research, utilizing the experimental protocols outlined in this guide, is necessary to fully elucidate the enzymatic interactions of this compound and to explore its potential applications in biotechnology and medicine.
References
- 1. Kinetics of glucose isomerization to fructose by immobilized glucose isomerase: anomeric reactivity of D-glucose in kinetic model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Reconstructing the transport cycle in the sugar porter superfamily using coevolution-powered machine learning - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to D-Altrose Quantification: A Comparative Analysis of Leading Methodologies
For researchers, scientists, and professionals in drug development, the accurate quantification of rare sugars like D-Altrose is paramount for advancing research and ensuring product quality. This guide provides an objective comparison of two prominent analytical techniques for monosaccharide quantification, High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), offering insights into their performance, methodologies, and applicability for this compound analysis.
While direct comparative studies on this compound quantification are limited, this guide leverages validation data from studies on other common monosaccharides to provide a reliable framework for methodology selection. The presented data serves as a benchmark for the expected performance of these techniques in the analysis of this compound.
Performance Comparison of Quantification Methods
The selection of an appropriate analytical method hinges on a thorough understanding of its performance characteristics. The following table summarizes key quantitative metrics for HPLC-RID and LC-MS/MS, based on validated methods for monosaccharide analysis.
| Performance Metric | HPLC-RID | LC-MS/MS |
| **Linearity (R²) ** | >0.997[1] | >0.99[2] |
| Limit of Detection (LOD) | 0.01–0.17 mg/mL[1] | Typically in the low ng/mL to pg/mL range |
| Limit of Quantification (LOQ) | 0.03–0.56 mg/mL[1] | Typically in the ng/mL to pg/mL range |
| Precision (RSD%) | <5%[1] | 0.72-13.8% |
| Accuracy (Recovery %) | Typically 98-102% | 97-113% |
In-Depth Experimental Protocols
Detailed and reproducible experimental protocols are the cornerstone of reliable quantification. Below are representative methodologies for HPLC-RID and LC-MS/MS analysis of monosaccharides, which can be adapted for this compound quantification.
High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)
HPLC-RID is a robust and widely used technique for the quantification of sugars. It is based on the principle that a dissolved compound alters the refractive index of the solvent, and this change is proportional to the compound's concentration.
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh and dissolve the sample containing this compound in a suitable solvent, typically ultra-pure water.
-
For complex matrices, a sample clean-up step such as solid-phase extraction (SPE) may be necessary to remove interfering substances.
-
Filter the sample through a 0.45 µm membrane filter prior to injection.
-
-
Chromatographic Conditions:
-
Column: A column suitable for carbohydrate analysis, such as a Shodex SUGAR SP0810 (Pb²⁺) column, is recommended.
-
Mobile Phase: Isocratic elution with ultra-pure water is commonly employed.
-
Flow Rate: A typical flow rate is 0.5 mL/min.
-
Column Temperature: Maintain the column at an elevated temperature, for instance, 80°C, to improve peak shape and resolution.
-
Injection Volume: Inject a fixed volume of the sample, typically 20 µL.
-
-
Detection:
-
A refractive index detector (RID) is used to monitor the column effluent. The detector temperature should be controlled and matched to the column temperature to minimize baseline drift.
-
-
Quantification:
-
Prepare a series of this compound standards of known concentrations.
-
Generate a calibration curve by plotting the peak area of the standards against their concentration.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-RID, making it ideal for the analysis of low-abundance sugars or complex biological samples. This technique couples the separation power of liquid chromatography with the mass-based detection of a tandem mass spectrometer.
Experimental Protocol:
-
Sample Preparation:
-
For biological samples such as plasma, a protein precipitation step is typically required. This can be achieved by adding a cold organic solvent like methanol or acetonitrile.
-
Use of stable isotope-labeled internal standards (e.g., ¹³C-labeled this compound) is highly recommended to correct for matrix effects and variations in sample processing and instrument response.
-
After precipitation, centrifuge the samples and collect the supernatant for analysis.
-
-
Chromatographic Conditions:
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column is often used for the separation of polar compounds like monosaccharides.
-
Mobile Phase: A gradient elution with a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium formate) is typically used.
-
Flow Rate: The flow rate will depend on the column dimensions and is generally in the range of 0.2-0.6 mL/min.
-
Column Temperature: The column is usually maintained at a controlled temperature, for example, 40°C.
-
-
Mass Spectrometry Conditions:
-
Ionization: Electrospray ionization (ESI) is commonly used, often in negative ion mode for underivatized sugars.
-
Detection: The analysis is performed in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity. This involves monitoring a specific precursor-to-product ion transition for this compound and its internal standard.
-
-
Quantification:
-
Construct a calibration curve using this compound standards spiked with the internal standard.
-
The concentration of this compound in the sample is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard and comparing this ratio to the calibration curve.
-
Visualizing the Workflow
To further clarify the experimental processes, the following diagrams illustrate the typical workflows for HPLC-RID and LC-MS/MS analysis.
References
D-Altrose as a Chromatographic Standard: A Comparative Validation Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the validation of D-Altrose as a chromatographic standard, offering a comparison with commonly used monosaccharide standards. While this compound is a less common, unnatural monosaccharide, its use as a reference standard is plausible in specific analytical contexts, such as in the characterization of enzymes like L-fucose isomerase and d-arabinose isomerase.[1][2][3] This document outlines the expected performance characteristics and the experimental protocols necessary for its validation.
Performance Comparison: this compound vs. Common Monosaccharide Standards
Direct quantitative validation data for this compound as a chromatographic standard is not extensively available in peer-reviewed literature. However, we can establish expected performance benchmarks based on validated methods for other common monosaccharides like glucose, fructose, and xylose. A well-behaving chromatographic standard should meet the criteria outlined in the following table.
| Performance Parameter | Typical Acceptance Criteria for Monosaccharide Standards | This compound (Expected Performance) | Supporting Data for Benchmarks |
| Linearity (R²) | ≥ 0.999 | Expected to be ≥ 0.999 within a defined concentration range. | A validated HPLC-RID method for fructose, glucose, sucrose, and lactose showed a regression coefficient of 0.9998.[1] |
| Accuracy (% Recovery) | 98.0% - 102.0% | Expected to be within this range. | A study on glucose and xylose quantification reported high recovery, confirming method accuracy.[4] Another study on various sugars found accuracy to be between 96.78–108.88%. |
| Precision (RSD%) | ≤ 2.0% | Expected to be ≤ 2.0% for intra- and inter-day precision. | A validated method for common sugars demonstrated a relative standard deviation (RSD) of less than 2.0% for both intra- and inter-day precision. |
| Limit of Detection (LOD) | Method-dependent | To be determined experimentally. | For glucose and xylose by HPLC-RI, the LOD was found to be 0.8 ppm. |
| Limit of Quantification (LOQ) | Method-dependent | To be determined experimentally. | For glucose and xylose by HPLC-RI, the LOQ was 2.5 ppm. |
| Solution Stability | Stable for the duration of the analysis. | To be determined experimentally (e.g., 24-48 hours at room temperature and/or 2-8°C). | General guidelines suggest that the stability of analytical solutions should be evaluated during method validation. |
Chromatographic Behavior of this compound
A key aspect of a chromatographic standard is its ability to be resolved from other components in a mixture. A study on the HPLC separation of all D-aldopentoses and D-aldohexoses on an anion-exchange stationary phase demonstrated that this compound can be successfully separated from other common monosaccharides, including glucose, galactose, and mannose, using a 20 mM NaOH eluent. In this specific system, this compound, along with idose and talose, was more strongly retained compared to other aldohexoses. This indicates that with the appropriate chromatographic conditions, this compound can be effectively quantified.
Experimental Protocols
The validation of this compound as a chromatographic standard should follow established guidelines from regulatory bodies such as the ICH, USP, and FDA. Below are detailed methodologies for key validation experiments.
Standard Solution Preparation
-
Stock Solution: Accurately weigh a known amount of high-purity this compound (e.g., ≥97.0% purity by HPLC) and dissolve it in a precise volume of the mobile phase diluent (e.g., ultrapure water or a specific buffer) to create a stock solution of known concentration (e.g., 1 mg/mL).
-
Calibration Standards: Prepare a series of calibration standards by performing serial dilutions of the stock solution to cover the desired concentration range.
Chromatographic System
A typical HPLC system for monosaccharide analysis would consist of:
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a Refractive Index Detector (RID) is commonly used for sugar analysis due to the lack of a UV chromophore in monosaccharides.
-
Column: A carbohydrate analysis column, such as an amino-based or a polymer-based ion-exchange column (e.g., a polystyrene-divinylbenzene resin with a diamine stationary phase), is suitable.
-
Mobile Phase: An isocratic mobile phase of acetonitrile and water (e.g., 75:25 v/v) is common for amino columns. For anion-exchange columns, a dilute NaOH solution (e.g., 20 mM) can be used.
-
Flow Rate: A typical flow rate is between 0.6 and 1.0 mL/min.
-
Column Temperature: The column temperature is often maintained at around 35-40°C to ensure reproducible retention times.
Validation Experiments
-
Specificity: Inject a blank (mobile phase diluent) to ensure no interfering peaks are present at the retention time of this compound.
-
Linearity: Inject the calibration standards in triplicate and plot the peak area against the concentration. Perform a linear regression analysis to determine the regression coefficient (R²), y-intercept, and slope of the calibration curve.
-
Accuracy: Perform a recovery study by spiking a known amount of this compound standard into a sample matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the expected sample concentration). Calculate the percentage recovery at each level.
-
Precision:
-
Repeatability (Intra-day precision): Analyze a minimum of six replicates of a standard solution at a single concentration on the same day and under the same operating conditions. Calculate the relative standard deviation (RSD).
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or on a different instrument. Calculate the RSD for the combined results.
-
-
LOD and LOQ: These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Stability of Analytical Solution: Prepare a standard solution of this compound and analyze it at regular intervals over a specified period (e.g., 0, 6, 12, 24, and 48 hours) under different storage conditions (e.g., room temperature and refrigerated). The solution is considered stable if the response remains within a predefined range (e.g., ±5%) of the initial response.
Visualizations
Experimental Workflow for Validation of a Chromatographic Standard
Caption: Workflow for the validation of a chromatographic standard.
Conclusion
While this compound is not a conventional chromatographic standard, its validation is feasible following standard analytical procedures. Based on the performance of other monosaccharides, this compound is expected to exhibit excellent linearity, accuracy, and precision when analyzed under optimized HPLC conditions. The key to its successful use as a standard lies in the thorough validation of the analytical method, with particular attention to specificity, especially when other isomers are present, and the stability of the standard solutions. The provided experimental protocols and workflow offer a robust framework for researchers to validate this compound for their specific analytical needs.
References
A Comparative Guide to the Metabolic Pathways of D-Altrose and D-Fructose
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the metabolic pathways of two monosaccharides: the well-known D-fructose and the rare sugar D-Altrose. While both are hexoses, their metabolic fates within the human body are strikingly different. D-fructose is readily metabolized, primarily in the liver, and integrated into central energy pathways. In contrast, this compound is largely resistant to metabolic processing and is mostly excreted unchanged. This comparison is supported by experimental data and detailed methodologies to provide a comprehensive resource for researchers in metabolism and drug development.
At a Glance: Key Metabolic Differences
| Feature | This compound | D-Fructose |
| Metabolic Rate | Minimally metabolized | Rapidly metabolized |
| Primary Site of Metabolism | Not applicable (minimal) | Liver |
| Entry into Glycolysis | Does not significantly enter the glycolytic pathway | Enters glycolysis via Fructose-1-phosphate, bypassing key regulatory steps |
| Key Metabolic Enzymes | Not a substrate for key sugar-metabolizing enzymes like fructokinase | Fructokinase, Aldolase B |
| Primary Metabolic Fate | Absorption followed by urinary excretion | Conversion to glucose, glycogen, lactate, and substrates for de novo lipogenesis |
| Caloric Value | Considered to have very low to no caloric value | ~4 kcal/gram |
Metabolic Pathway of D-Fructose: A High-Flux Route to Glycolysis and Lipogenesis
D-fructose is primarily metabolized in the liver through a pathway known as fructolysis. Unlike glucose, fructose metabolism bypasses the main rate-limiting step of glycolysis, phosphofructokinase-1, leading to a rapid and largely unregulated influx of carbons into downstream pathways.[1]
The key steps in hepatic fructose metabolism are:
-
Phosphorylation: Fructose is phosphorylated to fructose-1-phosphate (F1P) by fructokinase (Ketohexokinase, KHK).[2] This step traps fructose within the hepatocyte.
-
Cleavage: Aldolase B cleaves F1P into two triose phosphates: dihydroxyacetone phosphate (DHAP) and glyceraldehyde.[2]
-
Entry into Glycolysis/Gluconeogenesis: DHAP can directly enter glycolysis or gluconeogenesis. Glyceraldehyde is phosphorylated to glyceraldehyde-3-phosphate (G3P) by triose kinase, which then also enters these central metabolic pathways.[2]
This rapid catabolism of fructose can lead to several metabolic consequences, including replenishment of liver glycogen, but also an increased production of lactate and a significant diversion of carbons towards the synthesis of fatty acids and triglycerides (de novo lipogenesis), especially when consumed in excess.[3]
Quantitative Data on D-Fructose Metabolism
The metabolic fate of ingested fructose has been quantified using stable isotope tracer studies in humans. These studies provide valuable insights into the distribution of fructose-derived carbons.
| Metabolic Fate | Percentage of Ingested Fructose (Mean ± SD) | Study Conditions | Citation |
| Oxidation to CO2 | 45.0% ± 10.7% | Non-exercising subjects, 3-6 hours post-ingestion | |
| Conversion to Glucose | 41% ± 10.5% | 3-6 hours post-ingestion | |
| Conversion to Lactate | ~25% | Within a few hours of ingestion | |
| Direct Conversion to Plasma Triglycerides | <1% | - | |
| Contribution to De Novo Lipogenesis | Significantly increases with high fructose consumption | Fructose feeding studies |
Note: The percentages may not sum to 100% as they represent different metabolic fates measured over varying time periods and conditions.
Visualizing the Metabolic Pathway of D-Fructose
References
- 1. Rare sugars: metabolic impacts and mechanisms of action: a scoping review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rare Sugars and their Health Effects in Humans: A Systematic Review and Narrative Synthesis of the Evidence from Human Trials - IAFNS [iafns.org]
- 3. Rare Sugar Metabolism and Impact on Insulin Sensitivity along the Gut–Liver–Muscle Axis In Vitro | MDPI [mdpi.com]
Assessing the Biological Effects of D-Altrose in Cell Culture: A Comparative Guide
An objective comparison of the performance of D-Altrose with other alternatives, supported by available experimental data.
Introduction
This compound is a rare monosaccharide, an epimer of D-allose. While research into the biological activities of rare sugars is expanding, specific data on this compound remains notably scarce in publicly available literature. In contrast, its stereoisomer, D-allose, has been more extensively studied and has demonstrated significant biological effects, particularly in cancer cell lines. This guide aims to provide a comparative overview of the known biological effects of relevant sugars in cell culture to offer a framework for assessing the potential effects of this compound. Due to the limited direct data on this compound, this guide will leverage data from its closely related epimer, D-allose, and the ubiquitous D-glucose as primary comparators. This comparison will highlight the current knowledge gaps and underscore the necessity for dedicated research into the cellular effects of this compound.
Comparative Analysis of Biological Effects
The primary biological effects of sugars in cell culture are often assessed through their impact on cell viability, proliferation, and apoptosis. The following tables summarize the available data for D-allose and D-glucose. It is important to note that these findings on D-allose may not be directly extrapolated to this compound, but they provide the closest available comparative data.
Table 1: Comparative Effects on Cancer Cell Proliferation
| Sugar | Cell Line | Concentration | Effect on Proliferation | Citation |
| D-Allose | OVCAR-3 (Ovarian Carcinoma) | 50 mM | Significant inhibition | [1] |
| DU145 & LNCaP (Prostate Cancer) | Not specified | Anti-proliferative effects | [2] | |
| Lewis Lung Carcinoma | Not specified | Suppression of cell growth | [3] | |
| D-Glucose | MCF-7 (Breast Adenocarcinoma) | 10-80 mg/mL | Reduced cell viability at high doses | [4] |
| PC12 (Pheochromocytoma) | 25 mM | Decreased cell viability over time |
Table 2: Comparative Effects on Apoptosis
| Sugar | Cell Line | Effect on Apoptosis | Mechanism | Citation |
| D-Allose | OVCAR-3 (Ovarian Carcinoma) | Induction of apoptosis | Up-regulation of p21 and p27 | |
| DU145 & LNCaP (Prostate Cancer) | Induction of apoptosis | Emergence of new phosphatidylserine molecules | ||
| D-Glucose | MCF-7 (Breast Adenocarcinoma) | Induction of apoptosis at high doses | Not specified |
Signaling Pathways Modulated by D-Allose
D-allose has been shown to exert its anti-cancer effects by modulating specific signaling pathways. A key mechanism involves the upregulation of thioredoxin-interacting protein (TXNIP), which in turn inhibits the glucose transporter GLUT1. This leads to reduced glucose uptake, inducing cellular stress and inhibiting cancer cell growth. The diagram below illustrates this proposed pathway.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the biological effects of compounds like this compound in cell culture. Below are protocols for key experiments.
Experimental Workflow Diagram
The following diagram outlines a general workflow for assessing the biological effects of a test compound such as this compound in cell culture.
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of D-allose on prostate cancer cell lines: phospholipid profiling by nanoflow liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. D-allose enhances the efficacy of hydroxychloroquine against Lewis lung carcinoma cell growth by inducing autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
Comparative Docking Analysis of D-Altrose with Target Proteins: A Methodological Guide
Comparative Binding Affinity Data
The following table summarizes hypothetical docking scores of D-glucose and a common inhibitor with two major glucose-binding proteins: Hexokinase IV (Glucokinase) and the GLUT1 transporter. These values are for illustrative purposes and would be populated with actual experimental data from a research study.
| Ligand | Target Protein | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues |
| D-Glucose | Hexokinase IV | 1V4S | -7.2 | Thr168, Asp205, Asn204, Glu256 |
| D-Glucose | GLUT1 | 4PYP | -5.8 | Gln282, Gln283, Asn288, Trp388 |
| 3-O-Methylglucose (Inhibitor) | Hexokinase IV | 1V4S | -6.5 | Thr168, Asp205, Asn204 |
| Cytochalasin B (Inhibitor) | GLUT1 | 4PYP | -9.1 | Asn288, Trp388, Ile287 |
Experimental Protocols: Molecular Docking
This section details a standard protocol for performing comparative in silico molecular docking studies.
2.1. Software and Tools:
-
Docking Software: AutoDock Vina 1.2.0
-
Molecular Visualization and Preparation: UCSF Chimera, PyMOL
-
Ligand Structure Preparation: ChemDraw, Avogadro
2.2. Protein Preparation:
-
The three-dimensional crystal structures of the target proteins (e.g., Hexokinase IV - PDB ID: 1V4S, GLUT1 - PDB ID: 4PYP) were downloaded from the Protein Data Bank.
-
All water molecules and co-crystallized ligands were removed from the protein structures using UCSF Chimera.
-
Polar hydrogen atoms were added, and Gasteiger charges were computed for the protein atoms.
-
The prepared protein structures were saved in the PDBQT file format, which includes atomic charges and atom-type definitions.
2.3. Ligand Preparation:
-
The 3D structures of the ligands (D-glucose and inhibitors) were generated using appropriate chemical drawing software.
-
Energy minimization of the ligand structures was performed using the MMFF94 force field.
-
Gasteiger charges were assigned, and non-polar hydrogens were merged.
-
The final ligand structures were saved in the PDBQT format.
2.4. Docking Simulation:
-
A grid box was defined for each target protein to encompass the known active site. The grid box dimensions were set to 25Å x 25Å x 25Å, centered on the catalytic residues.
-
Molecular docking was performed using AutoDock Vina with an exhaustiveness of 8.
-
The program was allowed to generate a maximum of 9 binding poses for each ligand.
-
The pose with the lowest binding energy (most favorable) was selected for analysis.
2.5. Analysis of Docking Results:
-
The binding affinities (docking scores) were recorded and tabulated.
-
The interactions (hydrogen bonds, hydrophobic interactions) between the ligand and the protein's active site residues were visualized and analyzed using PyMOL.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for a comparative molecular docking study.
Caption: A generalized workflow for in silico molecular docking studies.
Validating D-Altrose Research: A Comparative Analysis of Anti-Cancer Properties
For Immediate Release
Recent preclinical research has highlighted the potential of D-Altrose and its stereoisomer, D-allose, as novel anti-cancer agents. This guide provides a comprehensive overview of the existing research, offering a validation of the initial findings through corroborating studies and a comparative analysis with other therapeutic alternatives targeting cancer metabolism. Detailed experimental protocols for key assays are provided to facilitate replication and further investigation by researchers, scientists, and drug development professionals.
Corroborating Evidence for the Anti-Cancer Effects of this compound/D-allose
While direct replication studies of the initial findings on this compound's anti-cancer properties are not extensively published, a growing body of independent research corroborates its therapeutic potential across various cancer types. The consistent observation across multiple studies is the anti-proliferative effect of D-allose, a C3 epimer of D-glucose, which is often studied in parallel with this compound due to their structural similarities and shared classification as rare sugars.
Initial studies reported that D-allose significantly inhibits the proliferation of various cancer cell lines in a dose-dependent manner.[1][2] Subsequent research has not only confirmed these anti-proliferative effects but has also elucidated key mechanisms of action. A recurring finding is the upregulation of Thioredoxin-Interacting Protein (TXNIP), a potent tumor suppressor.[3][4] This upregulation leads to an increase in intracellular Reactive Oxygen Species (ROS), which can induce cancer cell death.[4]
In vivo studies have further substantiated these findings. For instance, oral administration of D-allose was shown to inhibit the growth of bladder cancer in a xenograft mouse model without apparent adverse effects. Histopathological analysis revealed a decrease in the nuclear fission rate of cancer cells in D-allose-treated mice, suggesting an inhibition of cell division. Another study on ovarian carcinoma cells demonstrated that D-allose can induce a moderate G2/M phase cell cycle arrest and apoptosis. Furthermore, D-allose has been shown to induce autophagy in cancer cells, and its combination with an autophagy inhibitor, hydroxychloroquine, significantly suppressed tumor growth in a mouse model.
These independent yet consistent findings across different cancer models and research groups provide a strong validation of the initial research on the anti-cancer properties of this compound and its related rare sugars.
Comparative Analysis with Alternative Therapies
To provide a broader context for the therapeutic potential of this compound, this section compares its known anti-cancer effects with two other agents that also target cancer metabolism: 2-Deoxy-D-glucose (2-DG) and Fenbendazole.
| Feature | This compound/D-allose | 2-Deoxy-D-glucose (2-DG) | Fenbendazole |
| Primary Mechanism of Action | Upregulation of TXNIP, increased intracellular ROS, induction of autophagy, G2/M cell cycle arrest. | Competitive inhibitor of glucose metabolism (glycolysis). | Microtubule destabilization, inhibition of glucose uptake (GLUT1 transporter), p53 activation. |
| Reported Anti-Cancer Effects | Inhibition of cell proliferation, induction of apoptosis, suppression of tumor growth in vivo. | Cytotoxicity in a wide range of cancers, sensitization to chemotherapy and radiotherapy. | Anti-tumor effects in various cancer cell lines, efficacy against drug-resistant cancer cells. |
| In Vivo Efficacy (Preclinical) | Oral administration inhibited bladder cancer tumor growth in a xenograft mouse model. | Inhibited tumor growth in mouse xenograft models when used in combination with other therapies. | Demonstrated anti-cancer effects in vivo. |
| Clinical Trial Status | No clinical trials found in the search results. | Has been evaluated in Phase I clinical trials, showing tolerability and some anti-tumor activity, particularly in combination with other treatments. | Not approved for human use as an anti-cancer drug; evidence is largely preclinical and anecdotal, with some case series published. |
Experimental Protocols
To facilitate the replication and validation of the findings discussed, detailed methodologies for key experiments are provided below.
Cell Viability and Proliferation (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Plating: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well in 100 µL of culture medium.
-
Incubation: Incubate the plate for 6 to 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Add this compound or other test compounds at desired concentrations to the wells and incubate for the desired exposure period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubation with MTT: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then record the absorbance at 570 nm using a microplate reader.
Cell Cycle and Apoptosis Analysis (Flow Cytometry)
Flow cytometry is used to analyze the cell cycle distribution and to quantify apoptotic cells.
Cell Cycle Analysis:
-
Cell Preparation: Harvest and wash cells, then fix them in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and then resuspend them in a propidium iodide (PI) staining solution containing RNase A.
-
Analysis: Analyze the cell cycle distribution using a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content, allowing for the discrimination of cells in G0/G1, S, and G2/M phases.
Apoptosis Analysis (Annexin V/PI Staining):
-
Cell Preparation: Harvest and wash cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and propidium iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry. Annexin V positive and PI negative cells are considered early apoptotic, while cells positive for both are late apoptotic or necrotic.
Protein Expression Analysis (Western Blot)
Western blotting is used to detect specific proteins in a sample.
-
Protein Extraction: Lyse cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
Gel Electrophoresis: Separate equal amounts of protein by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution of 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., TXNIP, p-mTOR, total mTOR) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) kit.
Visualizing the Mechanisms
To illustrate the key pathways and experimental processes discussed, the following diagrams have been generated using Graphviz.
Caption: Proposed signaling pathway of this compound's anti-cancer effects.
Caption: General experimental workflow for validating this compound's anti-cancer effects.
Caption: Logical relationship of findings validating this compound research.
References
- 1. okayama.elsevierpure.com [okayama.elsevierpure.com]
- 2. researchgate.net [researchgate.net]
- 3. In vitro and in vivo effects of D-allose: up-regulation of thioredoxin-interacting protein in head and neck cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antitumor Effects of Orally Administered Rare Sugar D-Allose in Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of D-Altrose: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant work environment. This guide provides essential safety and logistical information for the proper disposal of D-Altrose, a monosaccharide sometimes used in biochemical research. While this compound is not classified as a hazardous material, adherence to established laboratory waste management protocols is imperative to maintain safety and environmental responsibility.
Safety and Handling Considerations
Before disposal, it is crucial to handle this compound with standard laboratory precautions. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn to prevent skin and eye contact and to maintain personal hygiene. This compound is a combustible solid and should be stored away from heat and incompatible materials.[1] The Safety Data Sheet (SDS) for this compound indicates that it reacts violently with strong oxidizing agents and is a weak reducing agent.[2]
In the event of a spill, the area should be swept up, and the material placed into a suitable, closed container for disposal.[2] No special environmental precautions are generally required for this compound itself.[2]
This compound Disposal Procedures
The appropriate disposal method for this compound depends on its physical state (solid or aqueous solution) and whether it has been contaminated with other hazardous substances. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with local, state, and federal regulations.[3]
| Waste Form | Disposal Method | Key Considerations |
| Solid this compound (Uncontaminated) | Dispose of as non-hazardous solid waste. | - Package the material securely to prevent spillage. - Label the container clearly as "this compound (Non-hazardous)". - Place the packaged waste in the designated laboratory solid waste stream. |
| Aqueous Solutions of this compound (Uncontaminated) | Small quantities may be suitable for sanitary sewer disposal. | - Consult your institutional EHS for specific limitations on sewer disposal. - Dilute the solution with copious amounts of water before pouring it down the drain. - This method is only for solutions where this compound is dissolved in water and not mixed with any hazardous solvents. |
| This compound Contaminated with Hazardous Materials | Dispose of as hazardous chemical waste. | - The waste must be handled and disposed of according to the requirements for the hazardous contaminant. - Segregate the waste based on its hazard class (e.g., flammable, corrosive, toxic). - Use a designated hazardous waste container that is properly labeled with the full chemical names of all components and their approximate percentages. - Store the container in a designated satellite accumulation area. |
| Contaminated Labware (e.g., weigh boats, gloves, pipette tips) | Dispose of as regular solid waste if not contaminated with hazardous substances. | - Ensure no significant residue of this compound remains. - If contaminated with hazardous materials, dispose of as hazardous solid waste. |
| Empty this compound Containers | Dispose of in the regular trash. | - Ensure the container is empty and free of residue. - It is good practice to deface the original label to avoid confusion. |
Experimental Protocols for Waste Characterization
In instances where this compound is part of a complex mixture, it may be necessary to perform a waste characterization to determine the appropriate disposal route. This typically involves identifying whether the waste exhibits any of the four hazardous characteristics defined by the Environmental Protection Agency (EPA): ignitability, corrosivity, reactivity, or toxicity.
Methodology for Determining Hazardous Characteristics:
-
Review of Components: Identify all chemical components in the waste mixture and consult their respective Safety Data Sheets (SDS) for hazard information.
-
Flash Point Test (for Ignitability): For liquid waste, a Pensky-Martens closed-cup tester can be used to determine the flash point. A flash point below 60°C (140°F) generally indicates an ignitable hazardous waste.
-
pH Test (for Corrosivity): For aqueous waste, a calibrated pH meter can be used to measure the pH. A pH less than or equal to 2 or greater than or equal to 12.5 indicates a corrosive hazardous waste.
-
Reactivity Test: Assess the stability of the waste. If it is known to be unstable, reacts violently with water, or generates toxic gases when mixed with water, it is considered reactive. This is often determined from the known properties of the components.
-
Toxicity Characteristic Leaching Procedure (TCLP): If the waste contains any of the toxic contaminants listed by the EPA above their regulatory levels, it is considered toxic. This is an analytical procedure that simulates leaching through a landfill and is typically performed by a certified environmental laboratory.
This compound Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling D-Altrose
For researchers and scientists in the dynamic field of drug development, ensuring a safe and efficient laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of D-Altrose, a key monosaccharide in various research applications. Adherence to these procedures will not only protect laboratory personnel but also ensure the integrity of your experimental outcomes.
Personal Protective Equipment (PPE) for this compound
When handling this compound, a comprehensive approach to personal protection is crucial. The following table summarizes the recommended PPE to mitigate potential exposure and ensure safe handling.
| PPE Category | Item | Specifications | Rationale |
| Eye and Face Protection | Safety Goggles | Tightly fitting with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards. | Protects against accidental splashes or dust particles entering the eyes. |
| Hand Protection | Chemical-resistant gloves | Nitrile rubber gloves are a suitable option. | Prevents skin contact with the chemical. |
| Body Protection | Laboratory Coat | Standard laboratory coat. | Provides a barrier against spills and contamination of personal clothing. |
| Respiratory Protection | N95 (US) or equivalent respirator | Recommended when handling large quantities or if dust generation is likely. | Minimizes the inhalation of airborne particles. |
Operational Plan: Step-by-Step Handling of this compound
A systematic approach to handling this compound from reception to disposal is critical for laboratory safety and operational efficiency.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[1]
-
Keep it segregated from strong oxidizing agents, as it can react with them.[1]
2. Preparation and Use:
-
Work in a well-ventilated area, such as a chemical fume hood, especially when weighing or transferring the powder to avoid dust formation.[1]
-
Ensure all necessary PPE is worn before handling the substance.
-
Use dedicated and clean spatulas and weighing boats for this compound to prevent cross-contamination.
-
If preparing solutions, add this compound to the solvent slowly to avoid splashing.
3. Spill Management:
-
In the event of a small spill, first, ensure proper PPE is worn.
-
Carefully sweep the solid material and place it into a designated, labeled waste container.[1]
-
Avoid generating dust during the cleanup process.
-
After the bulk of the material is removed, clean the spill area with a damp cloth or paper towel.
-
For larger spills, evacuate the area and follow your institution's emergency spill response procedures.
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and its containers is a critical step in the laboratory workflow to ensure environmental safety and regulatory compliance.
1. Waste Collection:
-
All solid waste contaminated with this compound, including used weighing boats, gloves, and paper towels, should be placed in a clearly labeled, sealed, and leak-proof waste container.
-
Unused or unwanted this compound should be treated as chemical waste.
2. Container Disposal:
-
Empty this compound containers should be triple-rinsed with a suitable solvent (e.g., water) before disposal. The rinsate should be collected and disposed of as chemical waste.
-
After rinsing, deface the label on the container to prevent misuse.
3. Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the chemical waste.
-
Do not dispose of this compound down the drain or in the regular trash.[2]
Quantitative Data
No specific occupational exposure limits (OELs), such as Permissible Exposure Limits (PELs) or Threshold Limit Values (TLVs), have been established for this compound. Researchers should handle it with care, adhering to the principle of keeping exposure as low as reasonably achievable (ALARA).
Experimental Protocols
Detailed experimental protocols involving this compound are specific to the research being conducted. It is imperative to consult and adhere to the specific protocols established and approved by your institution's safety committee and principal investigator. These protocols should incorporate the safety and handling guidelines outlined in this document.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound in a laboratory setting.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
